Product packaging for Apiole(Cat. No.:CAS No. 523-80-8)

Apiole

Cat. No.: B1665137
CAS No.: 523-80-8
M. Wt: 222.24 g/mol
InChI Key: QQRSPHJOOXUALR-UHFFFAOYSA-N
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Description

Apiole is a member of benzodioxoles. It has a role as a metabolite.
This compound has been reported in Perilla frutescens, Asarum hypogynum, and other organisms with data available.
crystalline essential oil isolated directly from commercial oil of parsley

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O4 B1665137 Apiole CAS No. 523-80-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dimethoxy-5-prop-2-enyl-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4,6H,1,5,7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QQRSPHJOOXUALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=C2C(=C(C(=C1)CC=C)OC)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H14O4
Record name apiole
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DSSTOX Substance ID

DTXSID4041236
Record name 5-Allyl-4,7-dimethoxy-1,3-benzodioxole
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Molecular Weight

222.24 g/mol
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Physical Description

Solid, Colourless to yellow or light green liquid; Slight parsley like aroma
Record name Apiole
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Record name Apiole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1765/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

294.00 to 295.00 °C. @ 760.00 mm Hg
Record name Apiole
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Solubility

Insoluble in water; soluble in ether, acetone and glacial acetic acid, Soluble (in ethanol)
Record name Apiole
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Density

1.124-1.135
Record name Apiole
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CAS No.

523-80-8
Record name Apiole
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Record name Apiole (parsley)
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Record name Apiole
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Record name 1,3-Benzodioxole, 4,7-dimethoxy-5-(2-propen-1-yl)-
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Record name 5-Allyl-4,7-dimethoxy-1,3-benzodioxole
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Record name APIOLE (PARSLEY)
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Record name Apiole
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Melting Point

30 °C
Record name Apiole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Elucidation of Apiole: A Technical History in Phytochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiole, a phenylpropene also known as parsley apiol or parsley camphor, is a naturally occurring organic compound with a rich history intertwined with the development of phytochemistry and organic chemistry. First identified in the 18th century, its journey from a crystalline substance isolated from parsley to a fully characterized molecule with known medicinal properties reflects the evolution of scientific methodology. This technical guide provides an in-depth history of the discovery, isolation, structural elucidation, and synthesis of this compound, presenting key experimental details and quantitative data for the scientific community.

Early Discovery and Isolation

This compound was first discovered in 1715 by Heinrich Christoph Link, an apothecary in Leipzig. He isolated the compound as greenish crystals from the essential oil of parsley (Petroselinum crispum) through the process of steam distillation.[1]

Historical Experimental Protocol: Steam Distillation of Parsley Seeds (Reconstructed 18th/19th Century Method)

While detailed records of Link's exact procedure are scarce, a plausible reconstruction of the steam distillation process used in the 18th and 19th centuries for obtaining essential oils from plants like parsley is as follows:

  • Plant Material Preparation: A significant quantity of dried and crushed parsley seeds (Petroselinum sativum) would be placed in a large still, typically made of copper.

  • Steam Generation: Steam would be generated in a separate boiler and introduced into the bottom of the still, passing up through the plant material. Alternatively, in a simpler setup, the parsley seeds would be boiled directly in water (hydrodistillation).

  • Volatilization: The steam would cause the volatile oils within the parsley seeds, including this compound, to vaporize.

  • Condensation: The mixture of steam and volatile oil vapor would then be passed through a condenser, which was a coiled tube cooled by a continuous flow of cold water. This would cause the vapors to condense back into a liquid.

  • Collection and Separation: The resulting liquid, a mixture of water and essential oil, would be collected in a receiving vessel. As the essential oil, including this compound, is less dense than water and immiscible with it, it would form a separate layer on top of the water. This oil layer could then be physically separated.

  • Purification: For obtaining crystalline this compound, the essential oil would be cooled to a low temperature. The this compound would crystallize out and could be further purified by recrystallization from a suitable solvent like alcohol or petroleum ether.[2]

G cluster_0 Distillation Setup cluster_1 Separation and Purification Parsley Seeds + Water Parsley Seeds + Water Still Still Condenser Condenser Receiving Vessel Receiving Vessel Separation Separation Cooling & Crystallization Cooling & Crystallization Purified this compound Purified this compound

Early Medicinal Applications

In 1855, the therapeutic potential of this compound was first reported by Joret and Homolle, who found it to be an effective treatment for amenorrhea (absence of menstruation).[1] This discovery led to its use in medicine for treating menstrual disorders and, due to its emmenagogue properties, as an abortifacient.[1]

Structural Elucidation in the 19th Century

The determination of this compound's chemical structure was a significant achievement of 19th-century organic chemistry, relying on elemental analysis and chemical degradation studies. The work of Giacomo Ciamician, Paul Silber, and E. von Gerichten was pivotal in this endeavor.

Analytical Methods of the Era

The primary methods for determining the elemental composition of organic compounds in the 19th century involved combustion analysis, pioneered by scientists like Lavoisier and later refined by Liebig. This technique allowed for the determination of the relative amounts of carbon and hydrogen in a compound.

Key Experiments in Structure Determination

The structural elucidation of this compound involved a series of chemical reactions to break down the molecule into smaller, identifiable fragments.

  • Demonstration as a Pentasubstituted Benzene: Through their research, Ciamician and Silber were able to demonstrate that this compound is a pentasubstituted benzene derivative.[2]

  • Identification of Functional Groups:

    • Permanganate Oxidation: Oxidation of isothis compound (an isomer of this compound) with potassium permanganate yielded an aldehyde, indicating the presence of a propenyl side chain that was oxidized.

    • Reaction with Bromine: this compound reacts with excess bromine in carbon disulfide to form a tribromide derivative, which was used for its characterization.[2]

  • Isomerization to Isothis compound: E. von Gerichten described the isomerization of this compound to isothis compound in 1876.[2] This reaction, typically achieved by boiling this compound with alcoholic potassium hydroxide, involves the migration of the double bond in the allyl side chain to a more stable conjugated position, forming a propenyl group.[2] This transformation was crucial in determining the nature of the side chain.

G This compound This compound Isothis compound Isothis compound This compound->Isothis compound KOH/Ethanol Tribromide Tribromide This compound->Tribromide Br2/CS2 Aldehyde Aldehyde Isothis compound->Aldehyde KMnO4 Oxidation

Physicochemical Properties and Quantitative Data

The physical and chemical properties of this compound have been well-characterized.

PropertyValue
Chemical Formula C₁₂H₁₄O₄
Molar Mass 222.24 g/mol
Appearance Colorless to pale yellow liquid or greenish crystals
Melting Point 29-30 °C
Boiling Point 294 °C
Density 1.151 g/cm³
Refractive Index 1.53

Table 1: Physical and Chemical Properties of this compound.

The concentration of this compound in parsley essential oil can vary significantly depending on the cultivar, the part of the plant used, and the extraction method.

Parsley Variety/PartThis compound Content (%) in Essential OilReference
Plain Leaf Parsley (aerial part)61.94[3]
Parsley Seeds49.05[4]
Parsley Seeds2.52 (total yield)[5]

Table 2: this compound Content in Essential Oil of Petroselinum crispum.

Chemical Synthesis

While this compound is readily available from natural sources, its chemical synthesis has also been achieved. A modern synthetic route to an this compound derivative (AP-02) has been described, which provides insight into the construction of the core this compound structure.

Synthetic Protocol for an this compound Derivative (AP-02)

The synthesis of the this compound derivative AP-02 involves the following key steps:

  • O-allylation: Commercially available benzo[d][2][6]dioxol-5-ol is reacted with allyl bromide in the presence of a base in acetone under reflux conditions.

  • Claisen Rearrangement: The resulting 5-(allyloxy)benzo[d][2][6]dioxole undergoes a microwave-induced Claisen rearrangement to yield 6-allylbenzo[d][2][6]dioxol-5-ol.

  • O-methylation: The final step involves the O-methylation of the hydroxyl group using methyl iodide in the presence of potassium carbonate in dichloroethane under reflux to afford the target this compound derivative.[7]

G Benzo[d][2][6]dioxol-5-ol Benzo[d][2][6]dioxol-5-ol 5-(allyloxy)benzo[d][2][6]dioxole 5-(allyloxy)benzo[d][2][6]dioxole Benzo[d][2][6]dioxol-5-ol->5-(allyloxy)benzo[d][2][6]dioxole O-allylation 6-allylbenzo[d][2][6]dioxol-5-ol 6-allylbenzo[d][2][6]dioxol-5-ol 5-(allyloxy)benzo[d][2][6]dioxole->6-allylbenzo[d][2][6]dioxol-5-ol Claisen Rearrangement This compound Derivative (AP-02) This compound Derivative (AP-02) 6-allylbenzo[d][2][6]dioxol-5-ol->this compound Derivative (AP-02) O-methylation

Conclusion

The history of this compound's discovery and characterization is a testament to the progress of phytochemical and organic chemical research. From its initial isolation using rudimentary distillation techniques to its detailed structural elucidation through classical chemical methods and its eventual synthesis, this compound has been a subject of scientific inquiry for centuries. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field, highlighting the enduring importance of this fascinating natural product.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Apiole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiole, a phenylpropene derivative, is a naturally occurring organic compound found in various plants, most notably in the essential oils of parsley (Petroselinum crispum) and celery leaf.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its nomenclature, isomeric forms, and key physicochemical properties. Detailed experimental protocols for its isolation and characterization, along with an analysis of its spectroscopic data, are presented to support research and development activities. The document also clarifies the achiral nature of this compound, an important consideration in its application.

Chemical Structure and Nomenclature

This compound, also known as parsley apiol or parsley camphor, is a substituted phenylpropene.[1] Its chemical structure is characterized by a benzene ring substituted with two methoxy groups, a methylenedioxy group, and an allyl group.

1.1. IUPAC Names and Synonyms

The systematic IUPAC names for this compound are 4,7-dimethoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole and 1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene .[1][2]

Common synonyms for this compound include:

  • Apiol

  • Parsley this compound

  • Parsley camphor

  • Apioline[2]

1.2. Chemical Formula and Molecular Weight

The molecular formula for this compound is C₁₂H₁₄O₄ .[2] Its calculated molecular weight is 222.24 g/mol .[2]

1.3. Structural Diagram

The chemical structure of this compound is depicted below.

Apiole_Structure C1 C C2 C C1->C2 C6 C C1->C6 C1_allyl_C1 CH₂ C1->C1_allyl_C1 C3 C C2->C3 O2 O C2->O2 C4 C C3->C4 O3 O C3->O3 C5 C C4->C5 C5->C6 O5 O C5->O5 C1_allyl_C2 CH C1_allyl_C1->C1_allyl_C2 C1_allyl_C3 CH₂ C1_allyl_C2->C1_allyl_C3 C2_methoxy_C CH₃ O2->C2_methoxy_C C34_methylene_C CH₂ O3->C34_methylene_C O4 O C34_methylene_C->O4 O4->C4 C5_methoxy_C CH₃ O5->C5_methoxy_C

Caption: Chemical structure of this compound.

Stereochemistry

A critical aspect of a molecule's biological activity is its stereochemistry. Based on a thorough review of the scientific literature and chemical databases, This compound is an achiral molecule .[1][2] It does not possess any stereocenters, and therefore, does not have enantiomers or diastereomers. The absence of chirality simplifies its chemical synthesis and characterization, as stereoselective synthesis or chiral separation techniques are not required.

Isomers of this compound

While this compound itself is achiral, it has several positional isomers, which are compounds with the same molecular formula but different arrangements of atoms. The most notable isomers are dillthis compound and exalatacin.

  • Dillthis compound: Found in dill and fennel roots, its IUPAC name is 1-allyl-2,3-dimethoxy-4,5-methylenedioxybenzene.[1]

  • Exalatacin: Found in the Australian plants Crowea exalata and Crowea angustifolia, its IUPAC name is 1-allyl-2,6-dimethoxy-3,4-methylenedioxybenzene.[1]

Apiole_Isomers cluster_this compound This compound cluster_dillthis compound Dillthis compound cluster_exalatacin Exalatacin Apiole_structure Dillapiole_structure Apiole_structure->Dillapiole_structure Positional Isomer Exalatacin_structure Apiole_structure->Exalatacin_structure Positional Isomer Apiole_name 4,7-dimethoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole Dillapiole_name 4,5-dimethoxy-6-(prop-2-en-1-yl)-1,3-benzodioxole Exalatacin_name 4,6-dimethoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole

Caption: Positional isomers of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₄O₄[2]
Molecular Weight 222.24 g/mol [2]
Appearance Colorless to yellow-green clear liquid or colorless crystals[2]
Odor Faint parsley-like[3]
Melting Point 29-32 °C[2][3]
Boiling Point 294 °C at 760 mmHg[2][3]
Density 1.151 g/mL[1]
Refractive Index 1.536-1.538 at 20 °C[2]
Solubility Insoluble in water; soluble in ethanol, ether, chloroform, acetone, and glacial acetic acid[2][3]

Experimental Protocols

This section provides detailed methodologies for the isolation and characterization of this compound.

5.1. Isolation of this compound from Parsley Seed Oil

This compound is a major constituent of parsley seed oil and can be isolated through the following procedure based on fractional distillation and crystallization.[4]

Experimental Workflow for Isolation

Isolation_Workflow Start Parsley Seed Oil Distillation Fractional Vacuum Distillation Start->Distillation Collection Collect Fraction Boiling at ~120°C Distillation->Collection Cooling Cool Collected Fraction Collection->Cooling Crystallization Recrystallize from Ethanol/Petroleum Ether Cooling->Crystallization Isolation Isolate Pure this compound Crystals Crystallization->Isolation End Pure this compound Isolation->End

Caption: Workflow for isolating this compound.

Protocol:

  • Fractional Vacuum Distillation: 250 mL of parsley seed oil is subjected to fractional vacuum distillation.

  • Fraction Collection: The fraction boiling at approximately 120 °C under reduced pressure (specific pressure depends on the vacuum pump used) is collected. This fraction is enriched in this compound.

  • Crystallization: The collected fraction is cooled, which may induce crystallization of this compound.

  • Recrystallization: The crude crystals are further purified by recrystallization from a mixture of ethanol and petroleum ether to yield pure this compound.

5.2. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound in essential oil samples.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow Start Essential Oil Sample Dilution Dilute Sample in Suitable Solvent (e.g., Hexane) Start->Dilution Injection Inject 1 µL into GC-MS Dilution->Injection Separation GC Separation on a Capillary Column Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Analysis Data Analysis and Compound Identification Detection->Analysis End This compound Identification and Quantification Analysis->End

Caption: GC-MS analysis workflow.

GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS UI 5% capillary column (30 m × 250 µm × 0.25 µm).[4]

  • Oven Temperature Program: Start at 60 °C, ramp to 280 °C at 3 °C/min, and hold for 1 min.[4]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[4]

  • Injector Temperature: 220 °C.[4]

  • Injection Volume: 1 µL (split mode, e.g., 20:1).[4]

  • MS Transfer Line Temperature: 260 °C.[4]

  • Ion Source Temperature: 230 °C.[4]

  • Quadrupole Temperature: 150 °C.[4]

  • Mass Range: 40-500 m/z.[4]

  • Compound Identification: Comparison of mass spectra and retention indices with reference libraries (e.g., NIST).[4]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

6.1. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z 222, corresponding to its molecular weight.

6.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. While a specific spectrum is not provided, the expected characteristic peaks would include:

  • ~3080 cm⁻¹ (C-H stretch, aromatic and vinyl)

  • ~2940, 2850 cm⁻¹ (C-H stretch, aliphatic)

  • ~1635 cm⁻¹ (C=C stretch, vinyl)

  • ~1600, 1500 cm⁻¹ (C=C stretch, aromatic)

  • ~1250, 1040 cm⁻¹ (C-O stretch, ether and methylenedioxy)

  • ~965 cm⁻¹ (out-of-plane C-H bend, trans-alkene)

6.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural confirmation of this compound. Although specific spectra are not available in the provided search results, a predicted ¹H NMR spectrum would show signals for the allyl, methoxy, methylenedioxy, and aromatic protons, with characteristic chemical shifts and coupling patterns. Similarly, the ¹³C NMR spectrum would display distinct signals for each carbon atom in the molecule.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and stereochemistry of this compound. Key takeaways for researchers and drug development professionals include its precise chemical identity, its achiral nature, and the existence of positional isomers. The provided physicochemical data and experimental protocols for isolation and characterization serve as a valuable resource for further investigation and application of this natural compound. The clear understanding of this compound's fundamental chemical properties is essential for its potential development in various scientific and industrial fields.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Pure Apiole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apiole (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene) is a naturally occurring phenylpropene found in the essential oils of several plants, most notably parsley (Petroselinum crispum) and celery leaf.[1] Historically used in traditional medicine, recent scientific interest has focused on its potential therapeutic properties, including anti-tumor, antioxidant, and antimicrobial activities.[2][3] This guide provides an in-depth overview of the core physical and chemical properties of pure this compound, detailed experimental methodologies for their determination, and a summary of its known biological signaling pathways. All quantitative data are presented in structured tables for ease of reference, and key experimental and biological pathways are visualized using diagrams.

Chemical Identity

IdentifierValue
IUPAC Name 4,7-dimethoxy-5-(prop-2-en-1-yl)-1,3-benzodioxole[4]
Synonyms Parsley this compound, Apiol, Parsley camphor, 1-Allyl-2,5-dimethoxy-3,4-methylenedioxybenzene[1]
CAS Number 523-80-8[4]
Molecular Formula C₁₂H₁₄O₄[4]
Molecular Weight 222.24 g/mol [4]
Canonical SMILES COC1=C2C(=C(C(=C1)CC=C)OC)OCO2[4]
InChI Key QQRSPHJOOXUALR-UHFFFAOYSA-N[4]

Physical Properties

Pure this compound is a colorless to yellow or light green crystalline solid or liquid with a faint, characteristic parsley-like odor.[4][5] Its physical state at room temperature is dependent on the ambient temperature, given its melting point is near room temperature.

PropertyValueConditions
Melting Point 29-32 °C[4][6]760.00 mm Hg
Boiling Point 294-295 °C[5][6]760.00 mm Hg
159-160 °C[6]10.00 mm Hg
Density 1.124-1.151 g/mL20-25 °C
Refractive Index 1.536-1.538[5][6]@ 20.00 °C
Vapor Pressure 0.003 mmHg (est.)@ 25.00 °C[6]
Flash Point 117.2 °C (243.0 °F) (est.)TCC[6]

Chemical Properties

Solubility

This compound is characterized by its lipophilic nature.

SolventSolubility
Water Insoluble (27.68 mg/L @ 25 °C, est.)[4][6]
Organic Solvents Soluble in ethanol, ether, acetone, chloroform, benzene, and glacial acetic acid.[4][5][7]
Stability and Reactivity

This compound should be stored in a cool, dry, and dark place to prevent degradation.[4] For long-term storage, temperatures of -20°C are recommended.[4] It is known to react with strong oxidizing agents. Treatment with potassium permanganate yields apiolic acid.[7] A characteristic blood-red color is produced when this compound is dissolved in strong sulfuric acid.[7] Furthermore, when heated with a boiling alcoholic solution of potassium hydroxide, this compound isomerizes to isoapiol.[7]

Spectral Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

TechniqueKey Data Points
Mass Spectrometry (MS) Molecular Ion Peak (M+): m/z 222.[5]
Infrared (IR) Spectroscopy Characteristic peaks corresponding to aromatic C-H, C=C stretching, ether C-O stretching, and the methylenedioxy group.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra show characteristic signals for the allyl group, methoxy groups, aromatic protons, and the methylenedioxy bridge.

Experimental Protocols

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, while a broad melting range at a depressed temperature suggests the presence of impurities.[5]

Methodology: Capillary Tube Method (using a Mel-Temp apparatus or Thiele tube)

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm.[8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a heating bath (e.g., mineral oil in a Thiele tube) or a calibrated melting point apparatus.[5]

  • Heating: The sample is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the expected melting point is approached.[7]

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[5]

G Workflow for Melting Point Determination A Finely powder pure this compound B Pack into capillary tube (1-2 mm) A->B C Attach tube to thermometer B->C D Place assembly in heating apparatus C->D E Heat gradually (slow to 1-2°C/min near MP) D->E F Record T1 (first liquid drop) E->F G Record T2 (all liquid) F->G H Report melting range (T1-T2) G->H

Workflow for Melting Point Determination
Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. It is a crucial physical constant for liquid compounds.

Methodology: Micro-Boiling Point Method

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.[9] A capillary tube, sealed at one end, is inverted and placed into the test tube.[9]

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath.[9]

  • Heating: The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[10]

  • Observation: Heating is discontinued, and the apparatus is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Determination of Solubility

Solubility tests provide information about the polarity and presence of certain functional groups in a molecule.

Methodology: Qualitative Solubility Test

  • Sample Preparation: A small, measured amount of this compound (e.g., 10 mg of solid or 2-3 drops of liquid) is placed in a test tube.[11]

  • Solvent Addition: Approximately 1 mL of the solvent (e.g., water, 5% NaOH, 5% HCl, ethanol) is added to the test tube.[4]

  • Observation: The mixture is vigorously shaken for 10-20 seconds.[12] A compound is considered soluble if it forms a homogeneous solution. If two distinct layers or a suspension remains, it is deemed insoluble.[11]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.[13]

  • Data Acquisition: The sample is placed in an NMR tube and analyzed using an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired, along with 2D experiments like COSY and HMBC for complete structural assignment.[14]

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid this compound, a KBr pellet or a Nujol mull can be prepared.[15] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with minimal sample preparation.[16]

  • Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).[16]

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., acetone or methanol) is prepared.[17]

  • Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via Gas Chromatography-Mass Spectrometry, GC-MS). The instrument is set to scan a specific mass range (e.g., 20-550 m/z), and the resulting mass spectrum is analyzed for the molecular ion peak and fragmentation patterns.[17]

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant anti-tumor properties, particularly against human colon cancer cells (COLO 205).[6] Its mechanism of action involves the induction of cell cycle arrest and apoptosis.[6] It has also been identified as a calcium channel inhibitor.[12]

Induction of G0/G1 Cell Cycle Arrest and Apoptosis

Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by arresting the cell cycle at the G0/G1 phase and subsequently inducing programmed cell death (apoptosis).[6]

Signaling Pathway: this compound treatment leads to the upregulation of tumor suppressor proteins p53, p21, and p27.[6] The increase in p21 and p27 inhibits the activity of cyclin-dependent kinases (CDKs), which in turn prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, blocking the transcription of genes required for S-phase entry and thus causing G0/G1 arrest. Concurrently, this compound activates the intrinsic apoptotic pathway by altering the ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) proteins.[6] This leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in apoptotic cell death.[6]

G cluster_0 Cell Cycle Arrest cluster_1 Apoptosis Induction Apiole_arrest This compound p53 p53 Apiole_arrest->p53 p21_p27 p21 / p27 p53->p21_p27 CyclinD1_CDK46 Cyclin D1 / CDK4/6 p21_p27->CyclinD1_CDK46 pRb_E2F pRb-E2F Complex CyclinD1_CDK46->pRb_E2F G1_S_Transition G1/S Transition pRb_E2F->G1_S_Transition Apiole_apoptosis This compound Bax_Bcl2 Bax/Bcl-2 Ratio ↑ Apiole_apoptosis->Bax_Bcl2 Caspase9 Caspase-9 (Initiator) Bax_Bcl2->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G This compound This compound Ca_Channel L-type Calcium Channel This compound->Ca_Channel Inhibition Vasodilation Vasodilation This compound->Vasodilation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Contraction->Vasodilation Leads to

References

The Multifaceted Role of Apiole in Petroselinum crispum: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselinum crispum (parsley), a widely cultivated culinary herb, is a rich source of various secondary metabolites, among which the phenylpropanoid apiole is of significant interest. This technical guide provides an in-depth exploration of this compound's role as a key secondary metabolite in parsley. It covers its biosynthesis via the phenylpropanoid pathway, its accumulation in different plant tissues, and its diverse biological activities, including antimicrobial and anticancer properties. This paper summarizes quantitative data on this compound content, details relevant experimental protocols, and provides visual diagrams of key pathways and workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction

Petroselinum crispum, a member of the Apiaceae family, is renowned for its distinctive flavor and aroma, which are largely attributed to its essential oil components.[1] Beyond its culinary use, parsley has been traditionally employed for various medicinal purposes.[2][3] Modern phytochemical research has identified a plethora of bioactive compounds in parsley, with the essential oil being a particularly rich source.[4][5] A prominent constituent of this essential oil is this compound, a phenylpropanoid that significantly contributes to the plant's chemical profile and biological properties.[4][6] Understanding the biosynthesis, physiological role, and pharmacological potential of this compound is crucial for its potential application in the pharmaceutical and food industries.

This compound Biosynthesis: The Phenylpropanoid Pathway

This compound is synthesized in Petroselinum crispum through the general phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants.[7][8] This pathway starts with the amino acid phenylalanine. A series of enzymatic reactions then convert phenylalanine into various intermediates, ultimately leading to the formation of this compound and other related phenylpropanoids like myristicin.[5][9]

The key steps involved in the biosynthesis of this compound are regulated by a series of enzymes whose expression and activity can be influenced by developmental stage and environmental stimuli.[10][11]

This compound Biosynthesis Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL General_Phenylpropanoid_Metabolites General Phenylpropanoid Metabolites (e.g., Flavonoids, Lignin) p_Coumaroyl_CoA->General_Phenylpropanoid_Metabolites Myristicin_Precursor Myristicin Precursor p_Coumaroyl_CoA->Myristicin_Precursor Branch Pathway Apiole_Precursor This compound Precursor p_Coumaroyl_CoA->Apiole_Precursor Branch Pathway Myristicin Myristicin Myristicin_Precursor->Myristicin Specific Enzymes This compound This compound Apiole_Precursor->this compound Specific Enzymes

Figure 1: Simplified Phenylpropanoid Pathway Leading to this compound.

Quantitative Analysis of this compound in Petroselinum crispum

The concentration of this compound in Petroselinum crispum varies significantly depending on the cultivar, the part of the plant, the developmental stage, and the cultivation conditions.[6][12][13] Generally, the essential oil from the aerial parts (leaves and stems) is rich in this compound.[4]

Plant PartCultivar/VarietyThis compound Content (% of Essential Oil)Reference
Aerial PartsPlain leaf type61.94%[4]
Aerial PartsNot specified41.05%[5]
LeavesFlat leaf parsley33 - 52.9%[6]
LeavesCurly leaf parsley1.23 - 9.34%[6]
RootsNot specified0.2 - 0.6%[12]
SeedsNot specified2 - 8% (volatile oil)[12]

Table 1: this compound Content in Different Parts and Varieties of Petroselinum crispum

Biological Activities and Potential Applications

This compound has demonstrated a range of biological activities that underscore its potential for therapeutic and other applications.

Antimicrobial Activity

The essential oil of P. crispum, rich in this compound, has shown significant antibacterial and antifungal properties.[4][14] Studies have demonstrated its efficacy against various foodborne pathogens.[4]

MicroorganismActivityKey FindingsReference
Staphylococcus aureusAntibacterialMIC of 3.33 mg/mL for the essential oil.[4][4]
Staphylococcus epidermidisAntibacterialMIC of 1.70 mg/mL for the essential oil.[4][4]
Escherichia coliAntibacterialMIC of 5.00 mg/mL for the essential oil.[4][4]
Colletotrichum acutatumAntifungalParsley-apiole showed an IC50 of 40 µg/mL.[14][14]

Table 2: Antimicrobial Activity of this compound-Rich Parsley Essential Oil

Anticancer Activity

Recent research has highlighted the potential of this compound and its derivatives as anticancer agents.[15] Studies have shown that this compound can induce cell cycle arrest and apoptosis in human colon cancer cells.[15] An this compound derivative, AP-02, was found to be particularly effective in inhibiting the growth of COLO 205 colon cancer cells both in vitro and in vivo.[15]

Other Biological Activities

Beyond its antimicrobial and anticancer effects, this compound has been investigated for other properties. Historically, it was used as an emmenagogue and for treating menstrual disorders.[16] However, it is important to note that high doses of this compound can be toxic, potentially causing liver and kidney damage.[16][17]

Experimental Protocols

Extraction of this compound-Rich Essential Oil

A common method for extracting essential oil from P. crispum is hydrodistillation.

Hydrodistillation Workflow Plant_Material Fresh Aerial Parts of Petroselinum crispum Hydrodistillation Hydrodistillation (e.g., Clevenger-type apparatus) Plant_Material->Hydrodistillation Collection Collection of Essential Oil Hydrodistillation->Collection Drying Drying of Oil (e.g., with anhydrous sodium sulfate) Collection->Drying Storage Storage at 4°C in a sealed vial Drying->Storage

Figure 2: Workflow for Essential Oil Extraction.

Protocol:

  • Plant Material: Fresh aerial parts (leaves and stems) of Petroselinum crispum are harvested.[4]

  • Hydrodistillation: The plant material is placed in a flask with distilled water and heated. The volatile compounds, including this compound, are vaporized along with the steam.

  • Condensation and Collection: The steam-volatile oil mixture is passed through a condenser, and the essential oil, being immiscible with water, is collected in a calibrated trap.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Storage: The pure essential oil is stored in a sealed, dark glass vial at low temperatures (e.g., 4°C) to prevent degradation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.

Protocol:

  • Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent (e.g., hexane or dichloromethane).

  • GC-MS Analysis: The sample is injected into the GC-MS system.

    • Gas Chromatograph (GC): The components of the oil are separated based on their volatility and interaction with the stationary phase of the capillary column (e.g., HP-5MS).[4]

    • Mass Spectrometer (MS): As the separated components elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with mass spectral libraries (e.g., NIST).[4]

  • Quantification: The relative percentage of each component, including this compound, is determined by integrating the peak area in the chromatogram.

GC-MS Analysis Workflow Sample_Prep Essential Oil Sample (diluted in solvent) Injection Injection into GC Sample_Prep->Injection Separation Separation in GC Column Injection->Separation Detection Detection by MS Separation->Detection Data_Analysis Data Analysis: - Identification (Library Match) - Quantification (Peak Area) Detection->Data_Analysis

Figure 3: Workflow for GC-MS Analysis of this compound.
Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.[4]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth).[4]

  • Serial Dilution: The essential oil is serially diluted in the broth in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the essential oil that visibly inhibits the growth of the microorganism.[4]

Conclusion and Future Directions

This compound, a major secondary metabolite in Petroselinum crispum, exhibits a wide range of biological activities that warrant further investigation for potential applications in the pharmaceutical and food industries. Its significant antimicrobial and promising anticancer properties make it a compound of interest for the development of new drugs and natural preservatives. Future research should focus on elucidating the specific molecular mechanisms underlying its bioactivities, optimizing extraction and purification methods, and conducting comprehensive preclinical and clinical studies to evaluate its safety and efficacy. Furthermore, exploring the genetic and environmental factors that regulate this compound biosynthesis could lead to the development of P. crispum cultivars with enhanced this compound content for targeted applications.

References

Spectroscopic Unveiling of Apiole: A Technical Guide to NMR, IR, and MS Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Apiole, a phenylpropene compound found in parsley and celery essential oils. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a comprehensive resource for the structural elucidation and characterization of this and similar natural products.

Molecular Structure of this compound

This compound, with the chemical formula C₁₂H₁₄O₄, possesses a substituted benzene ring core. Its structure is characterized by two methoxy groups, a methylenedioxy group, and an allyl side chain, which give rise to a unique spectroscopic fingerprint.

Spectro_Workflow cluster_methods Spectroscopic Analysis cluster_data Data Interpretation sample Purified this compound Sample ms Mass Spectrometry (MS) sample->ms ir Infrared (IR) Spectroscopy sample->ir nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms_data Molecular Formula (C₁₂H₁₄O₄) Key Fragments (m/z 222, 181) ms->ms_data ir_data Functional Groups (Aromatic, Ether, Alkene) ir->ir_data nmr_data Carbon-Hydrogen Framework Connectivity (via 2D NMR) nmr->nmr_data elucidation Structure Elucidation ms_data->elucidation ir_data->elucidation nmr_data->elucidation final_structure Confirmed Structure of this compound elucidation->final_structure

A Technical Guide to the Traditional Medicinal Uses, Phytochemistry, and Pharmacology of Apiole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apiole (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene) is a phenylpropene compound found in the essential oils of several plants, most notably parsley (Petroselinum crispum) and dill (Anethum graveolens).[1][2] Historically, it has a long and well-documented record of use in traditional medicine, primarily for gynecological purposes such as stimulating menstruation (as an emmenagogue) and inducing abortions (as an abortifacient).[2][3] Ancient texts, including those from Hippocrates, allude to the use of parsley for its abortifacient properties.[2][4] Beyond these uses, traditional systems have employed this compound-containing plants for a range of ailments, including as a diuretic, antipyretic, and for nervous conditions.[5] Modern scientific inquiry has begun to explore the pharmacological basis for these traditional claims, revealing potential antitumor, anti-inflammatory, antioxidant, and antimicrobial activities.[1][3] However, the use of this compound is associated with significant toxicity, including severe liver and kidney damage, particularly at high doses, which has led to fatalities.[2][3][5] This guide provides a comprehensive overview of the traditional uses of this compound, supported by phytochemical and pharmacological data, to inform future research and drug development efforts.

Traditional Medicinal Applications

The primary traditional applications of this compound revolve around its effects on the female reproductive system. It was widely used in European and American folk medicine to regulate menstrual cycles and as a method of terminating pregnancies before safer alternatives were available.[2]

  • Emmenagogue and Abortifacient: this compound's ability to stimulate the gravid and non-gravid uterus is its most cited traditional use.[5] It was a primary component in formulations used to induce menstruation and abortion.[2][3]

  • Diuretic: The seeds, roots, and leaves of this compound-containing plants like parsley have been used as diuretics to treat urinary tract conditions.[5][6]

  • Antirheumatic: The seeds of some source plants were used in traditional remedies for rheumatism.[5]

  • Other Uses: Historical records also note its use for treating ague (fever), nervous ailments, and as a carminative and tonic.[5] In Iranian traditional medicine, plants from the Apiaceae family are widely used for gastrointestinal and genitourinary disorders.

Phytochemistry and Plant Sources

This compound is a key constituent of the essential oils of many plants in the Apiaceae family.[1] The concentration of this compound can vary significantly based on the plant species, variety, part of the plant used, and developmental stage.[3]

Primary Plant Sources and this compound Content

The following table summarizes the quantitative data on this compound concentration found in various plant sources.

Plant SpeciesPlant PartThis compound Concentration (% of Essential Oil)Reference(s)
Petroselinum crispum var. neapolitanum (Flat Leaf Parsley)Not specified33.0% - 52.9%[3]
Anethum sowa (Dill)Fresh Stem45.61%[1]
Sphallerocarpus gracilisAerial Part71.83%
Deverra tortuosaNot specified65.73% - 74.41%[1]
Ostericum viridiflorumAboveground Parts10.2%[1]
Petroselinum crispum var. crispum (Curly Leaf Parsley)Not specifiedNegligible[3]

Pharmacology and Experimental Protocols

Modern research has investigated the biological activities of this compound, lending some scientific support to its traditional uses while also uncovering new therapeutic possibilities.

Antitumor Activity

Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents.

  • Mechanism of Action: this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.[3] Specifically, it can cause G0/G1 phase cell cycle arrest in human colon cancer cells (COLO 205).[7] This is achieved by upregulating proteins such as p53, p21, and p27, while downregulating cyclin D1. The apoptotic cell death is mediated through the activation of caspases 3, 8, and 9.[7]

  • Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

    • Cell Culture: Human COLO 205 cancer cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

    • Treatment: Cells are treated with varying concentrations of this compound (e.g., 4.5–600 μM) for a specified duration (e.g., 48 hours).[7]

    • Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight.

    • Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

    • Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G0/G1 phase indicates cell cycle arrest.

Extraction and Isolation of this compound

The extraction of this compound from plant material is a critical first step for pharmacological studies.

  • Methodology: Hydrodistillation

    • Plant Material Preparation: Air-dried plant material (e.g., seeds, stems, leaves) is ground into a coarse powder.[1]

    • Extraction: The powdered material is placed in a distillation flask with water. The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.

    • Separation: The condensed liquid (a mixture of water and essential oil) is collected. The essential oil, being less dense than water, separates and can be collected.

    • Analysis: The chemical composition of the extracted essential oil is typically analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the constituents, including this compound.[1]

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, identification, and bioactivity testing of this compound from a plant source.

G cluster_0 Extraction & Isolation cluster_1 Analysis & Quantification cluster_2 Bioactivity Screening Plant Plant Material (e.g., Petroselinum crispum) Grind Grinding & Preparation Plant->Grind Extract Hydrodistillation / Steam Distillation Grind->Extract Oil Essential Oil Extract->Oil GCMS GC-MS Analysis Oil->GCMS Quant Quantification of this compound GCMS->Quant Bioassay In Vitro Bioassays (e.g., Cytotoxicity, Antimicrobial) Quant->Bioassay Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis) Bioassay->Mechanism

Workflow for this compound Extraction and Analysis
Signaling Pathway for this compound-Induced Cell Cycle Arrest

This diagram depicts the proposed signaling pathway through which this compound induces G0/G1 cell cycle arrest in colon cancer cells.

G This compound This compound p53 p53 Activation This compound->p53 CyclinD1 Cyclin D1 Downregulation This compound->CyclinD1 Caspase Caspase Activation (3, 8, 9) This compound->Caspase p21 p21 Upregulation p53->p21 Arrest G0/G1 Phase Cell Cycle Arrest p21->Arrest CyclinD1->Arrest inhibition Apoptosis Apoptosis Arrest->Apoptosis Caspase->Apoptosis

This compound's Antitumor Mechanism of Action

Toxicology and Safety Considerations

Despite its potential therapeutic applications, this compound is a potent toxin, and its use is not recommended for any medicinal purpose without strict medical supervision.[3]

  • Hepatotoxicity and Nephrotoxicity: High doses of this compound can cause fatty degeneration of the liver and kidneys.[5] Cases of death from attempted abortions using this compound have been well-documented.[2][3][4]

  • Other Adverse Effects: Overdose can lead to giddiness, deafness, a fall in blood pressure, and paralysis.[5]

  • Carcinogenicity: While rodent carcinogenicity studies on this compound are lacking, its structural similarity to safrole, a known carcinogen, raises concern.[8] However, some studies suggest that the carcinogenic potential of this compound is lower than that of safrole.[2][9] this compound has been shown to be a mixed-type inhibitor of cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are involved in drug metabolism and the bioactivation of certain carcinogens.[3][10]

Conclusion and Future Directions

This compound possesses a rich history of traditional medicinal use, particularly as an emmenagogue and abortifacient. Modern scientific investigation has validated some of its biological activities, most notably its antitumor effects, providing a basis for its traditional applications in treating abnormal cell growth. However, the compound's significant toxicity, especially to the liver and kidneys, presents a major barrier to its clinical use.

For drug development professionals, this compound serves as an intriguing lead compound. Future research should focus on:

  • Derivative Synthesis: Creating and screening this compound derivatives to identify compounds with enhanced therapeutic activity and a more favorable safety profile.[7]

  • Mechanism of Action: Further elucidating the precise molecular targets and signaling pathways affected by this compound to better understand both its therapeutic and toxic effects.

  • Toxicological Studies: Conducting comprehensive in vivo toxicological and carcinogenicity studies to accurately assess the risk associated with this compound exposure.[8]

By leveraging modern pharmacological and toxicological methods, the therapeutic potential of this traditional remedy may be harnessed while mitigating its inherent risks.

References

Preliminary Screening of Apiole for Antimicrobial Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary antimicrobial screening of apiole, a phenylpropene found in various plants, including parsley (Petroselinum crispum) and celery.[1][2][3] It details the compound's observed antibacterial and antifungal activities, outlines the experimental protocols for its evaluation, and visualizes key workflows for screening.

Introduction to this compound

This compound (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene) is a naturally occurring phenylpropene that has garnered interest for its potential therapeutic properties, including antioxidant, anticancer, and antimicrobial effects.[1] It is a major constituent of the essential oil of parsley, where it can comprise over 60% of the oil's composition.[4] The growing challenge of antimicrobial resistance necessitates the exploration of novel compounds like this compound for their potential to combat pathogenic microorganisms.

Antimicrobial Activity of this compound-Containing Essential Oils

The majority of antimicrobial data for this compound comes from studies on parsley essential oil, in which this compound is a primary component. These studies provide a strong indication of this compound's potential antimicrobial efficacy.

2.1. Antibacterial Activity

Essential oils rich in this compound have demonstrated bacteriostatic and bactericidal activity against a range of foodborne and opportunistic bacterial pathogens.[5] The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound-Rich Parsley Essential Oil Against Selected Bacteria

Bacterial StrainTypeMIC (mg/mL)Reference
Staphylococcus epidermidisGram-positive1.70[4]
Staphylococcus aureusGram-positive3.33[4]
Listeria monocytogenesGram-positive-[5]
Bacillus cereusGram-positive5.00[4]
Escherichia coliGram-negative5.00[4]
Salmonella TyphiGram-negative10.00[4]

Note: Data is derived from studies on Petroselinum crispum essential oil, where this compound is a major component.[4][5] Lower MIC values indicate higher antimicrobial activity.

2.2. Antifungal Activity

This compound has also shown significant antifungal properties, particularly against phytopathogenic fungi. The compound has been evaluated for its ability to inhibit fungal growth, with its efficacy quantified by the half-maximal inhibitory concentration (IC50).

Table 2: Antifungal Activity of Isolated this compound and this compound-Rich Essential Oils

Fungal StrainCompound TestedActivity MetricValueReference
Colletotrichum acutatumIsolated Parsley-ApioleIC5040.0 µg/mL[6]
Alternaria solaniParsley Essential OilEffective Conc.3000 mg/L[7]
Rhizoctonia solaniParsley Essential OilEffective Conc.3000 mg/L[7]

Note: The IC50 value represents the concentration required to inhibit 50% of the fungal growth.[6]

Experimental Protocols for Antimicrobial Screening

Standardized methods are crucial for the reliable evaluation of a compound's antimicrobial properties. The following protocols are widely used for screening natural products like this compound.

3.1. Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9]

Protocol:

  • Preparation of Inoculum: Culture the target bacterial strain for 8 hours. Collect the cell pellet and adjust the concentration to 0.5 on the McFarland scale (approximately 1.5 × 10⁸ CFU/mL) using sterile saline.[4]

  • Serial Dilution: Prepare a series of twofold dilutions of the test compound (e.g., purified this compound or essential oil) in a suitable broth medium (e.g., Mueller-Hinton Broth) within a 96-well microtiter plate.[8]

  • Inoculation: Add the standardized microbial cell suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at a temperature and duration appropriate for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible microbial growth is observed.[8][10] An indicator dye, such as resazurin, can be added to aid in the visualization of microbial growth.[8]

3.2. Agar Disk Diffusion Method

This is a widely used qualitative screening method to assess the antimicrobial activity of a compound.[8][11]

Protocol:

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and uniformly spread a standardized inoculum of the test microorganism over the surface.[9]

  • Disk Application: Impregnate sterile filter paper discs with a known concentration of the test compound. Place the discs onto the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of no growth around the disc.[11]

3.3. Poisoned Food Method for Antifungal Activity

This technique is commonly used to evaluate the effect of compounds against phytopathogenic fungi.[6]

Protocol:

  • Medium Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar) and incorporate the test compound at various concentrations. This creates the "poisoned" agar.[6]

  • Inoculation: Place a mycelial plug from a fresh culture of the test fungus at the center of each poisoned agar plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) until the fungal growth in the control plate (without the test compound) reaches the edge.

  • Growth Inhibition Calculation: Measure the radial growth of the fungus on both control and treated plates. Calculate the percentage of growth inhibition.

Visualized Workflows and Potential Mechanisms

Understanding the experimental workflow and potential mechanisms of action is critical for drug development.

4.1. General Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the preliminary screening of a natural product like this compound for antimicrobial activity.

G cluster_extraction Extraction & Isolation cluster_screening Preliminary Screening cluster_evaluation Further Evaluation A Plant Material (e.g., Petroselinum crispum) B Essential Oil Extraction (e.g., Hydrodistillation) A->B C Isolation of this compound (Chromatography) B->C D Qualitative Assays (e.g., Disk Diffusion) C->D E Quantitative Assays (e.g., Broth Microdilution) D->E Positive Hit F Determine MIC/MBC/MFC E->F G Mechanism of Action Studies F->G H Toxicity & Safety Assessment G->H

Caption: Workflow for antimicrobial screening of this compound.

4.2. Postulated Mechanism of Action

The antimicrobial mechanism of phenylpropenes like this compound is often attributed to their ability to disrupt microbial cell structures. While the specific mechanism for this compound is not fully elucidated, a plausible pathway involves interaction with the cell membrane.

G This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Interacts with Disruption Membrane Destabilization Membrane->Disruption Leakage Leakage of Cellular Components (Ions, ATP, etc.) Disruption->Leakage Death Inhibition of Growth & Cell Death Leakage->Death

Caption: Postulated mechanism of this compound's antimicrobial action.

Safety and Toxicological Considerations

While this compound shows promise as an antimicrobial agent, it is essential to consider its safety profile. In high doses, this compound has been reported to cause giddiness, deafness, a fall in blood pressure, and potential liver and kidney damage.[12] Furthermore, some related phenylpropenes have been studied for genotoxic and carcinogenic potential.[13] Therefore, any drug development program involving this compound must include rigorous toxicological and safety assessments.

Conclusion

The preliminary data on this compound and this compound-rich essential oils indicate a significant potential for antimicrobial activity against a variety of bacterial and fungal pathogens. Its efficacy, particularly against Gram-positive bacteria and certain fungi, warrants further investigation. Future research should focus on isolating pure this compound to determine its precise MIC and MFC/MBC values, elucidating its specific mechanism of action, and conducting comprehensive safety studies to evaluate its therapeutic potential. The protocols and workflows outlined in this guide provide a robust framework for advancing the scientific understanding of this compound as a potential new antimicrobial agent.

References

Initial Studies on the Antioxidant Potential of Apiole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apiole (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene), a phenylpropene derivative found in various plants of the Apiaceae family such as parsley (Petroselinum crispum) and dill, has garnered scientific interest for its biological activities.[1][2] Initial investigations have focused on the antioxidant potential of essential oils rich in this compound, suggesting its significant contribution to their free-radical scavenging and reducing capabilities.[3][4] This technical guide provides an in-depth overview of these preliminary studies, presenting quantitative data, detailed experimental protocols for key antioxidant assays, and visualizations of potential mechanisms and workflows to support further research and development in this area.

In Vitro Antioxidant Activity of this compound and this compound-Rich Extracts

While studies on purified this compound are limited, research on essential oils where this compound is a primary constituent provides valuable preliminary data. These studies consistently indicate that this compound is a major contributor to the observed antioxidant effects.[3][5] Research suggests that this compound is a more potent antioxidant than myristicin, another key component of parsley essential oil.[3] The antioxidant capacity is partly attributed to its chemical structure, specifically the two electron-donating methoxy groups which enhance the stability of the benzene ring and increase its radical scavenging activity.[6]

The following table summarizes the quantitative findings from key studies on parsley essential oil, which is notably rich in this compound.

Sample TestedAssayKey Finding (IC50 / EC50)Reference
Parsley Essential OilDPPH Radical ScavengingIC50: 3.07 mg/mL[5]
Crude Parsley OilDPPH Radical ScavengingEC50: 80.21 mg/mL[5][6]
Crude Parsley Oilβ-carotene BleachingEC50: 5.12 mg/mL[5][6]

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration.

Potential Mechanisms of Antioxidant Action

The antioxidant activity of a compound like this compound can be exerted through direct and indirect mechanisms. Direct mechanisms involve the direct neutralization of reactive oxygen species (ROS), while indirect mechanisms involve the upregulation of the cell's endogenous antioxidant defense systems.

Direct Radical Scavenging

This compound's structure as a phenylpropanoid is key to its direct antioxidant activity. The presence of electron-donating groups on the benzene ring allows it to donate a hydrogen atom or an electron to neutralize unstable free radicals, thereby terminating damaging chain reactions.[6]

This compound This compound Structure (Phenylpropanoid) Features Key Structural Features This compound->Features possesses Methoxy Electron-Donating Methoxy Groups Features->Methoxy Ring Aromatic Ring Features->Ring Donation Hydrogen/Electron Donation Methoxy->Donation facilitates Ring->Donation facilitates Mechanism Antioxidant Mechanism Mechanism->Donation Stabilization Radical Stabilization Donation->Stabilization leads to

This compound's structural basis for antioxidant activity.
Modulation of Cellular Signaling Pathways

Antioxidants can protect cells by activating signaling pathways that lead to the expression of protective enzymes. A critical pathway in the cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. While direct studies on this compound are pending, it is plausible that it could act as an activator of this pathway, similar to other phenolic compounds.[7][8] Activation of Nrf2 leads to the transcription of genes for antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1), bolstering the cell's ability to neutralize ROS.[8]

cluster_stress Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces This compound This compound This compound->Keap1_Nrf2 may induce conformational change Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription activates Enzymes Protective Enzymes (e.g., HO-1, NQO-1) Transcription->Enzymes leads to synthesis of Enzymes->ROS neutralizes Protection Cellular Protection Enzymes->Protection

Potential Nrf2-ARE antioxidant response pathway.

Detailed Experimental Protocols

The following section details the standard methodologies for three common in vitro antioxidant capacity assays: DPPH, ABTS, and FRAP. These protocols are synthesized from established methods and provide a framework for the reproducible assessment of this compound's antioxidant potential.[9][10][11]

cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Sample Sample Preparation (this compound in solvent) Reaction Reaction Incubation (Sample + Reagent in dark) Sample->Reaction Reagent Assay Reagent Preparation (DPPH, ABTS, or FRAP) Reagent->Reaction Controls Controls Preparation (Positive: Ascorbic Acid, Trolox) (Blank: Solvent) Controls->Reaction Measure Spectrophotometric Measurement (Absorbance at specific λ) Reaction->Measure after specific time Calculate Calculation (% Inhibition, FRAP value) Measure->Calculate IC50 IC50 Determination (Dose-response curve) Calculate->IC50

General workflow for in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[12][13]

  • Reagents & Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • Test sample (this compound) dissolved in solvent

    • Positive control (e.g., Ascorbic acid, Trolox)

    • UV-Vis Spectrophotometer and cuvettes/microplate reader

  • Procedure:

    • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in an amber bottle or covered in foil to protect it from light.[11][12]

    • Sample Preparation: Prepare a stock solution of this compound and create a series of dilutions. Prepare identical dilutions for the positive control.

    • Reaction Setup: In a test tube or microplate well, add a defined volume of the test sample (e.g., 0.5 mL) to the DPPH working solution (e.g., 3 mL).[11] A blank sample containing only the solvent instead of the test sample should be prepared.

    • Incubation: Vortex the mixture thoroughly and incubate in the dark at room temperature for 30 minutes.[12][14]

    • Measurement: Measure the absorbance of the solution at 517 nm.[11]

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the scavenging percentage against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant capacity is measured by the reduction of the radical, which is observed as a loss of color.[15][16]

  • Reagents & Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Test sample (this compound) and positive control

    • UV-Vis Spectrophotometer

  • Procedure:

    • ABTS•+ Solution Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[16][17]

    • Working Solution: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., PBS pH 7.4 or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

    • Reaction Setup: Add a small volume of the test sample (e.g., 10-50 µL) to a larger volume of the diluted ABTS•+ working solution (e.g., 3 mL).[17]

    • Incubation: Mix and incubate at room temperature for a defined period (e.g., 6 minutes).[17]

    • Measurement: Read the absorbance at 734 nm.[18]

    • Calculation: The percentage of inhibition is calculated using the same formula as the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in the formation of an intense blue-colored complex.[19][20]

  • Reagents & Materials:

    • Acetate buffer (300 mM, pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O) in water

    • Test sample (this compound) and standard (e.g., FeSO₄·7H₂O)

    • Water bath and UV-Vis Spectrophotometer

  • Procedure:

    • FRAP Reagent Preparation: Prepare the working FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[20][21] Warm the reagent to 37°C before use.

    • Reaction Setup: Add a small volume of the sample (e.g., 30 µL) to a large volume of the FRAP reagent (e.g., 1 mL).[22]

    • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-10 minutes).[20][22]

    • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.[10][20]

    • Calculation: Construct a calibration curve using a ferrous sulfate (FeSO₄) standard. The antioxidant capacity of the sample is expressed as FRAP value in mmol Fe²⁺ equivalents per liter or per gram of sample.[20]

Conclusion and Future Directions

Initial studies based on this compound-rich essential oils strongly suggest that this compound possesses significant antioxidant properties.[3][5] Its chemical structure is well-suited for scavenging free radicals, and it may also modulate endogenous cellular antioxidant defenses.[6] However, to fully characterize its potential for therapeutic or nutraceutical applications, further research is imperative.

Future work should focus on:

  • Isolation and Testing of Pure this compound: Conducting comprehensive antioxidant assays (DPPH, ABTS, FRAP, ORAC) on highly purified this compound to determine its intrinsic activity without confounding factors from other essential oil components.

  • Cell-Based Assays: Evaluating the ability of this compound to protect various cell types (e.g., neuronal, hepatic, endothelial) from oxidative stress induced by agents like H₂O₂ or paraquat.

  • Mechanistic Studies: Investigating the effect of this compound on the Nrf2-ARE pathway and other relevant cellular antioxidant signaling networks through techniques like Western blotting and qPCR.

  • In Vivo Studies: Assessing the bioavailability and antioxidant efficacy of this compound in preclinical animal models of diseases associated with oxidative stress.

References

An In-depth Technical Guide to the Insecticidal Properties of Apiole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Apiole, a phenylpropanoid compound found in the essential oils of various plants, notably parsley (Petroselinum crispum) and dill (Anethum graveolens), has demonstrated significant potential as a botanical insecticide. This technical guide provides a comprehensive exploration of the insecticidal properties of this compound, consolidating current research on its efficacy, mechanisms of action, and synergistic potential. The document presents quantitative toxicological data, details established experimental protocols for bioassays and mechanistic studies, and visualizes key pathways and workflows to support further research and development in this area. This compound's multifaceted activity, including neurotoxicity via octopamine receptor modulation and inhibition of critical detoxification enzymes, positions it as a promising candidate for integrated pest management (IPM) strategies.

Introduction

The increasing demand for sustainable and eco-friendly pest control solutions has intensified research into plant-derived insecticides. Botanical compounds offer advantages such as novel modes of action, reduced environmental persistence, and lower toxicity to non-target organisms compared to conventional synthetic pesticides. Among these, this compound (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene) has emerged as a compound of interest due to its potent insecticidal and synergistic activities. This guide synthesizes the existing scientific literature to provide a detailed technical overview for researchers investigating this compound's potential in pest management.

Insecticidal Efficacy of this compound

This compound has demonstrated significant toxicity against a range of insect pests, including those affecting stored products, agriculture, and public health. Its efficacy is typically quantified by lethal concentration (LC50) and lethal dose (LD50) values, which vary depending on the target species, application method, and exposure time.

Quantitative Toxicity Data

The following tables summarize the reported toxicity of this compound and essential oils rich in this compound against various insect species.

Table 1: Fumigant and Contact Toxicity of this compound and Related Essential Oils

Target Insect SpeciesBioassay TypeCompound/OilLC50 / LD50 ValueExposure TimeReference
Trialeurodes vaporariorum (Greenhouse Whitefly)FumigantP. crispum Oil2.41 µl/L air24 h
Aedes aegypti (Yellow Fever Mosquito)LarvicidalThis compound-rich Fraction (FR4)0.01 µg/mL-
Sitophilus zeamais (Maize Weevil)ContactO. sieboldii Oil (Myristicin-rich)13.82 µ g/adult 24 h
Tribolium castaneum (Red Flour Beetle)ContactO. sieboldii Oil (Myristicin-rich)8.47 µ g/adult 24 h
Sitophilus zeamaisFumigantO. sieboldii Oil (Myristicin-rich)27.39 mg/L air-
Tribolium castaneumFumigantO. sieboldii Oil (Myristicin-rich)20.92 mg/L air-

Note: Data for essential oils are included where this compound is a major constituent, providing context for its activity within a natural matrix.

Mechanisms of Action

This compound exerts its insecticidal effects through multiple mechanisms, primarily targeting the insect's nervous and detoxification systems. This multi-target action is advantageous for managing resistance development in pest populations.

Neurotoxicity: Targeting Octopamine Receptors

Unlike mammals, where noradrenaline is the primary adrenergic neurotransmitter, insects rely heavily on octopamine for modulating various physiological and behavioral processes, including locomotion and the "fight-or-flight" response. Octopamine receptors, which are G protein-coupled receptors (GPCRs), are therefore a prime target for selective insecticides.

Research indicates that essential oil constituents, including phenylpropanoids like this compound, can act as agonists at octopamine receptors. This interaction leads to a significant increase in the intracellular levels of cyclic AMP (cAMP), a critical second messenger. The resulting over-stimulation of the octopaminergic system disrupts normal nerve function, leading to tremors, paralysis, and eventual death. The effect can be inhibited by octopaminergic antagonists like phentolamine, confirming the receptor-specific action.

While some insecticides target the acetylcholinesterase (AChE) enzyme, phenylpropanoids like this compound generally show weak inhibition of AChE, suggesting the octopaminergic system is a more significant primary target.

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Membrane cluster_2 Insect Cell Octopamine Octopamine OAR Octopamine Receptor (GPCR) Octopamine->OAR Binds/Activates G_Protein G Protein OAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC Response Neurotoxic Effect (Paralysis, Death) cAMP->Response Leads to This compound This compound This compound->OAR Binds/Activates

Fig. 1: Proposed mechanism of this compound's neurotoxicity via octopamine receptor activation.
Inhibition of Detoxification Enzymes

Insects possess a robust suite of detoxification enzymes, including cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarEs), which metabolize and neutralize xenobiotics like insecticides. This compound's efficacy is significantly enhanced by its ability to inhibit these enzymes, particularly P450s.

This inhibitory action is the basis for this compound's role as a synergist. By suppressing the insect's primary metabolic defenses, this compound increases the potency and efficacy of other insecticides that would otherwise be detoxified. This is particularly relevant for overcoming metabolic resistance in pest populations. For instance, the use of a P450 inhibitor like piperonyl butoxide (PBO) can reveal the extent to which these enzymes contribute to resistance against an essential oil. Studies have shown that dill root extracts, rich in this compound and dillthis compound, are effective synergists for carbamate and organophosphate insecticides.

Logical_Relationship This compound This compound P450 Cytochrome P450 Enzymes This compound->P450 Inhibits Toxicity Increased Insect Mortality This compound->Toxicity Detox Insecticide Detoxification P450->Detox Catalyzes Insecticide Co-administered Insecticide Detox->Insecticide Reduces efficacy of Insecticide->Detox Is metabolized via Insecticide->Toxicity

Fig. 2: Synergistic action of this compound through inhibition of P450 detoxification enzymes.

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating and comparing the insecticidal properties of compounds like this compound.

Protocol: Contact Toxicity Bioassay (Topical Application)

This method assesses the toxicity of a substance upon direct contact with the insect cuticle.

  • Insect Rearing: Rear target insects (e.g., Sitophilus zeamais, Tribolium castaneum) on their standard diet under controlled conditions (e.g., 28±2°C, 65±5% RH, constant darkness). Use adults of a uniform age (e.g., 7-14 days old) for all trials.

  • Preparation of Test Solutions: Dissolve pure this compound in a suitable solvent (e.g., acetone) to prepare a stock solution. Create a series of five to seven serial dilutions to determine a dose-response curve.

  • Application: Anesthetize the insects briefly with CO2. Using a calibrated microapplicator, apply a precise volume (e.g., 0.5 µL) of each dilution to the dorsal thorax of each insect. A control group should be treated with the solvent only.

  • Incubation and Observation: Place the treated insects in ventilated containers (e.g., glass vials) with a small amount of food. Maintain them in the rearing conditions.

  • Data Collection: Record mortality at set time points, typically 24, 48, and 72 hours. An insect is considered dead if it shows no movement when prodded with a fine brush.

  • Data Analysis: Correct mortality data for control mortality using Abbott's formula. Analyze the dose-mortality data using Probit analysis to calculate LD50 and LD90 values, along with their 95% confidence intervals.

Protocol: Fumigant Toxicity Bioassay

This method evaluates the toxicity of volatile compounds in an enclosed space.

  • Insect Preparation: Select healthy, active adult insects of a uniform age as described above.

  • Test Arena: Use glass jars or vials of a known volume (e.g., 250 mL) as fumigation chambers.

  • Application: Apply the desired amount of this compound (or essential oil) onto a small filter paper strip. Suspend the strip in the upper portion of the chamber, ensuring it does not contact the insects.

  • Exposure: Introduce a set number of insects (e.g., 20 adults) into the chamber and seal it tightly. A control chamber should contain a filter paper treated only with the solvent (if used) or left blank.

  • Incubation and Data Collection: Keep the chambers under controlled environmental conditions. Record mortality after 24 hours.

  • Data Analysis: Use Probit analysis to determine the LC50 and LC90 values (e.g., in µl/L air or mg/L air).

Protocol: Enzyme Inhibition Assays (General Workflow)

This workflow outlines the steps to measure the effect of this compound on detoxification enzymes.

  • Insect Treatment: Expose insects to a sub-lethal dose (e.g., LC20) of this compound for a defined period (e.g., 24 hours). A control group is exposed to no compound.

  • Enzyme Preparation: Homogenize whole insects or dissected tissues (e.g., midguts) in a cold buffer solution (e.g., phosphate buffer, pH 7.2). Centrifuge the homogenate to separate the supernatant (containing the enzymes) from cellular debris.

  • Biochemical Assay:

    • P450s: Measure the activity of specific P450s using model substrates like p-nitroanisole O-demethylation (PNOD).

    • GSTs: Determine GST activity by measuring the conjugation of glutathione to a substrate like 1-chloro-2,4-dinitrobenzene (CDNB).

    • CarEs: Assess esterase activity using substrates such as α-naphthyl acetate or p-nitrophenyl acetate.

  • Data Analysis: Measure the rate of product formation spectrophotometrically. Compare the enzyme activity in this compound-treated insects to the control group. Calculate the percentage of inhibition. For in-vitro assays, determine the IC50 (the concentration of this compound required to inhibit 50% of the enzyme's activity).

Experimental_Workflow cluster_0 Toxicity Bioassays cluster_1 Enzyme Inhibition Assays A1 Prepare this compound Dilutions A3 Administer Treatment (Contact or Fumigant) A1->A3 A2 Select & Prepare Test Insects A2->A3 A4 Incubate & Record Mortality A3->A4 A5 Probit Analysis (Calculate LC50/LD50) A4->A5 Result Comprehensive Efficacy & MOA Profile A5->Result B1 Treat Insects with Sub-lethal Dose B2 Prepare Enzyme Homogenate B1->B2 B3 Perform Spectrophotometric Assay (P450, GST, etc.) B2->B3 B4 Calculate % Inhibition or IC50 B3->B4 B4->Result

Fig. 3: General experimental workflow for assessing this compound's insecticidal properties.

Conclusion and Future Directions

This compound demonstrates significant insecticidal activity through a dual mechanism of neurotoxicity and inhibition of detoxification enzymes. Its ability to act as a synergist makes it a valuable compound for developing novel insecticide formulations and managing resistance. Future research should focus on:

  • Field Efficacy Trials: Validating the efficacy of this compound-based formulations under real-world agricultural or public health settings.

  • Mammalian and Ecotoxicology: Conducting comprehensive studies on the toxicity of this compound to non-target organisms, including beneficial insects, aquatic life, and mammals, to establish a complete safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify key structural features responsible for its bioactivity, potentially leading to the development of more potent and selective derivatives.

  • Formulation Technology: Developing stable and effective formulations (e.g., nanoemulsions, microencapsulations) to improve this compound's residual activity and delivery.

By continuing to explore these avenues, the scientific community can fully unlock the potential of this compound as a next-generation botanical insecticide.

Methodological & Application

Supercritical CO2 Extraction of Apiole from Parsley Seeds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction of apiole from parsley seeds (Petroselinum crispum) using supercritical carbon dioxide (SC-CO2). This environmentally friendly technology offers a highly efficient and selective method for obtaining high-purity this compound, a phenylpropene with various potential pharmaceutical applications.

Introduction

This compound is a major bioactive compound found in the essential oil of parsley seeds, recognized for its distinct aroma and potential therapeutic properties.[1] Traditional extraction methods such as hydrodistillation can lead to thermal degradation of sensitive compounds and may not be as efficient.[2] Supercritical CO2 extraction presents a superior "green chemistry" alternative, utilizing carbon dioxide above its critical temperature and pressure to act as a solvent.[3][4] This method allows for extraction at low temperatures, preserving the integrity of thermolabile molecules like this compound, and enables easy separation of the solvent from the extract by simple depressurization.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the supercritical CO2 extraction of essential oil and this compound from parsley seeds.

Table 1: Comparison of Extraction Methods and this compound Content

Extraction MethodPressure (MPa)Temperature (°C)Yield of Essential Oil (% w/w)This compound Content in Oil (%)Reference
Supercritical CO29402.682.1[2]
Supercritical CO21039.85Not specified86.06[1][3]
Supercritical CO23039.85Not specified88.90[1][3]
Hydrodistillation--0.565.4[2]

Table 2: Influence of Pressure on this compound Content in SC-CO2 Extraction

Pressure (MPa)Temperature (°C)This compound Content (%)Other Major ComponentsReference
1039.8586.06Myristicin, β-Pinene, α-Pinene[1][3]
3039.8588.90Myristicin, β-Pinene, α-Pinene, Camphene[1][3]

Experimental Protocols

This section outlines a detailed protocol for the supercritical CO2 extraction of this compound from parsley seeds, synthesized from published research.

Materials and Equipment
  • Raw Material: Dried parsley seeds (Petroselinum crispum)

  • Grinding Equipment: Laboratory mill or grinder

  • Supercritical Fluid Extraction (SFE) System: Comprising a high-pressure CO2 pump, an extraction vessel, a separator, and a collection vessel.[4]

  • Carbon Dioxide: High purity (99.9%)

  • Analytical Equipment: Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative and qualitative analysis of the extract.

Pre-Extraction Protocol: Seed Preparation
  • Drying: Ensure parsley seeds are thoroughly dried to a low moisture content (e.g., below 10%) to improve extraction efficiency.

  • Grinding: Grind the dried parsley seeds to a fine powder.[4] A smaller particle size increases the surface area available for extraction, leading to higher yields.[5] Mean particle sizes of 293 and 495 μm have been investigated.[5]

Supercritical CO2 Extraction Protocol
  • Loading the Extractor: Load the ground parsley seed powder into the extraction vessel of the SFE system.[4]

  • System Pressurization and Heating: Pressurize the system with CO2 to the desired operating pressure (e.g., 9-30 MPa) and heat the extraction vessel to the set temperature (e.g., 40°C).[1][2][3]

  • Extraction Process:

    • Introduce supercritical CO2 into the extraction vessel. The SC-CO2 will act as a solvent, diffusing through the parsley seed matrix and dissolving the this compound and other lipophilic compounds.[4]

    • Maintain a constant flow rate of CO2 through the vessel. Flow rates of 0.7, 1.1, and 2 kg/h have been used in studies.[5]

    • The extraction can be performed in dynamic mode (continuous flow) or a combination of static (soaking) and dynamic modes.

  • Separation and Collection:

    • The CO2, now laden with the extracted compounds, flows into a separator vessel.[4]

    • In the separator, the pressure is reduced, causing the CO2 to return to its gaseous state and lose its solvent power.[4]

    • The extracted oil, rich in this compound, precipitates and is collected in the collection vessel.[4]

  • Solvent Recycling: The gaseous CO2 can be re-compressed and recycled back into the system for subsequent extractions.[4]

Post-Extraction Protocol: Analysis
  • Yield Determination: Weigh the collected extract to determine the total yield of the essential oil.

  • Chemical Analysis:

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the chemical components of the extracted oil.

    • This analysis will confirm the percentage of this compound and identify other major constituents such as myristicin, α-pinene, and β-pinene.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_pre_extraction Pre-Extraction cluster_extraction Supercritical CO2 Extraction cluster_post_extraction Post-Extraction Analysis cluster_output Output seed_prep Parsley Seed Preparation grinding Grinding of Seeds seed_prep->grinding loading Loading into Extractor grinding->loading pressurization Pressurization & Heating loading->pressurization extraction Extraction with SC-CO2 pressurization->extraction separation Separation of Extract extraction->separation collection Collection of this compound-rich Oil separation->collection analysis GC-MS Analysis collection->analysis quantification Quantification of this compound analysis->quantification output High-Purity this compound quantification->output

Caption: Workflow for Supercritical CO2 Extraction of this compound.

Logical Relationship of Extraction Parameters

logical_relationship Pressure Pressure CO2_Density CO2 Density Pressure->CO2_Density Increases Temperature Temperature Temperature->CO2_Density Decreases Solubility Solubility of this compound Temperature->Solubility Increases (Vapor Pressure) CO2_Density->Solubility Increases Extraction_Yield Extraction Yield Solubility->Extraction_Yield Directly Affects

Caption: Key Parameter Interdependencies in SC-CO2 Extraction.

References

Application Notes and Protocols for Apiole Isolation via Steam Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apiole is a phenylpropene compound found in the essential oil of parsley (Petroselinum crispum), particularly in the seeds. It has been a subject of interest in chemical and pharmaceutical research due to its potential biological activities. Steam distillation is a primary method for extracting essential oils from plant materials. This document provides detailed protocols for the isolation of this compound from parsley seeds using steam distillation, followed by purification and characterization. These guidelines are intended for researchers, scientists, and professionals in drug development.

Data Presentation

The yield and composition of parsley seed essential oil, including its this compound content, can vary significantly depending on the parsley cultivar, growing conditions, and the parameters of the distillation process. Below is a summary of quantitative data gathered from various studies.

Table 1: Yield of Essential Oil from Parsley Seeds by Steam Distillation

Plant MaterialDistillation MethodYield (% w/w)Reference
Parsley SeedsSteam Distillation1.92[1]
Parsley SeedsHydrodistillation0.02[2][3]
Parsley Herb (with immature seeds)Steam Distillation0.26 (fresh weight)[4]
Celery and Parsley SeedsHydrodistillation1.113[5]
Celery and Parsley SeedsHydro-steam Distillation1.11[5]

Table 2: this compound Content in Parsley Essential Oil Determined by GC-MS

Plant PartExtraction MethodMajor ComponentsThis compound Content (%)Reference
SeedsSteam Distillation1,3,8-ρ-menthatriene, this compound, β-phellandrene22.41[6]
Aerial PartsHydrodistillationApiol, Myristicin61.94[2][3]
SeedsSteam DistillationMyristicin, Dillthis compound, this compound, Elemicine, Bergaptene46.08[1]
LeavesWater Distillation1,3,8-p-menthatriene, β-phellandrene, myristicin, myrceneup to 22[7]

Table 3: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₂H₁₄O₄[8]
Molar Mass222.23 g/mol [8]
AppearanceGreenish crystals[8]
Melting Point30 °C (86 °F; 303 K)[8]
Boiling Point294 °C (561 °F; 567 K)[8]
Density1.151 g/mL[8]

Experimental Protocols

Protocol 1: Steam Distillation of Parsley Seed Essential Oil

This protocol outlines the extraction of essential oil from parsley seeds using steam distillation.

Materials and Equipment:

  • Dried parsley seeds (Petroselinum crispum)

  • Steam distillation apparatus (including a steam generator, distillation flask, condenser, and receiving vessel)

  • Grinder or mill

  • Heating mantle or steam source

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass storage vials

Procedure:

  • Preparation of Plant Material:

    • Start with high-quality, dried parsley seeds.

    • Grind the seeds to a coarse powder to increase the surface area for efficient oil extraction.

  • Apparatus Setup:

    • Assemble the steam distillation apparatus as per the manufacturer's instructions. Ensure all glass joints are properly sealed.

  • Distillation:

    • Place the ground parsley seeds into the distillation flask.

    • Introduce steam into the bottom of the distillation flask. The steam will pass through the ground seeds, causing the volatile essential oils to vaporize.

    • The mixture of steam and essential oil vapor will travel to the condenser.

    • Cool the condenser with a continuous flow of cold water to liquefy the vapor.

    • Collect the distillate, which will be a two-phase mixture of water (hydrosol) and the essential oil, in the receiving vessel.

    • Continue the distillation for approximately 2-3 hours.[5]

  • Oil Separation and Drying:

    • Transfer the collected distillate to a separatory funnel.

    • Allow the layers to separate. Parsley seed oil is denser than water and will typically form the lower layer.[1]

    • Carefully drain the lower essential oil layer into a clean, dry collection flask.

    • Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.

    • Gently swirl the flask and let it stand for about 30 minutes.

  • Storage:

    • Decant or filter the dried essential oil into an airtight, amber glass vial to protect it from light and air.

    • Store the essential oil in a cool, dark place.

Protocol 2: Isolation of this compound by Fractional Vacuum Distillation

This protocol describes the purification of this compound from the extracted parsley seed essential oil using fractional vacuum distillation. This method separates compounds based on their boiling points.

Materials and Equipment:

  • Parsley seed essential oil

  • Fractional distillation apparatus with a vacuum source

  • Heating mantle with a magnetic stirrer

  • Vacuum pump

  • Manometer

  • Collection flasks

  • Boiling chips

Procedure:

  • Apparatus Setup:

    • Set up the fractional distillation apparatus for vacuum operation. Ensure all connections are vacuum-tight.

    • Place the parsley seed essential oil into the distillation flask along with a few boiling chips.

  • Distillation:

    • Begin heating the oil gently with the heating mantle while stirring.

    • Gradually reduce the pressure using the vacuum pump to the desired level.

    • Collect the different fractions based on their boiling points at the reduced pressure. A suggested fractionation scheme is as follows[9]:

      • Fraction 1 (Terpenes): 78-100 °C

      • Fraction 2: 108-115 °C

      • Fraction 3: 115-120 °C

      • Fraction 4 (this compound-rich): >120 °C

    • The final fraction, which is a viscous, syrupy oil, is expected to be rich in this compound.[9]

Protocol 3: Purification of this compound by Recrystallization

This protocol provides a method for further purifying this compound from the this compound-rich fraction obtained from fractional distillation or directly from the crude essential oil by cooling and recrystallization.[9]

Materials and Equipment:

  • This compound-rich essential oil fraction

  • Ethanol (or another suitable alcohol)

  • Petroleum ether

  • Beakers or Erlenmeyer flasks

  • Hot plate/stirrer

  • Ice bath or refrigerator/freezer

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Gently warm the this compound-rich oil fraction.

    • Dissolve the warm oil in a minimal amount of warm ethanol.

  • Crystallization:

    • Slowly add petroleum ether to the ethanol solution until it becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the solution in an ice bath or a refrigerator to induce further crystallization. This compound should precipitate as greenish crystals.[8]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold petroleum ether to remove any remaining impurities.

    • Dry the purified this compound crystals in a desiccator or under a gentle stream of inert gas.

Protocol 4: Characterization of this compound by GC-MS

This protocol outlines the use of Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity and confirm the identity of the isolated this compound.

Materials and Equipment:

  • Isolated this compound sample

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Helium (carrier gas)

  • Hexane or other suitable solvent for sample dilution

  • Microsyringe

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the isolated this compound in hexane (e.g., 1 µL of sample in 1 mL of solvent).

  • GC-MS Analysis:

    • Set the GC-MS parameters. The following are suggested starting conditions, which may require optimization[2][10]:

      • Injector Temperature: 250 °C

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

      • Oven Temperature Program:

        • Initial temperature: 60 °C, hold for 2 minutes

        • Ramp to 240 °C at a rate of 3 °C/min

        • Hold at 240 °C for 5 minutes

      • Mass Spectrometer:

        • Ionization Mode: Electron Impact (EI) at 70 eV

        • Mass Range: 40-500 amu

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time.

    • Confirm the identity by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST).

    • Determine the purity of the isolated this compound by calculating the peak area percentage.

Visualizations

SteamDistillationWorkflow cluster_preparation Sample Preparation cluster_distillation Steam Distillation cluster_separation Separation & Purification cluster_final_product Final Product ParsleySeeds Dried Parsley Seeds Grinding Grinding ParsleySeeds->Grinding GroundSeeds Ground Parsley Seeds Grinding->GroundSeeds DistillationFlask Distillation Flask GroundSeeds->DistillationFlask SteamGen Steam Generation SteamGen->DistillationFlask Condenser Condenser DistillationFlask->Condenser Receiver Receiving Vessel Condenser->Receiver SeparatoryFunnel Separatory Funnel Receiver->SeparatoryFunnel CrudeOil Crude Essential Oil SeparatoryFunnel->CrudeOil Drying Drying (Anhydrous Na2SO4) Purifiedthis compound Purified this compound Drying->Purifiedthis compound Further Purification (Fractional Distillation/ Recrystallization) CrudeOil->Drying

Caption: Workflow for this compound Isolation.

PurificationPathway cluster_fractional Method 1: Fractional Distillation cluster_recrystallization Method 2: Direct Recrystallization CrudeOil Crude Parsley Seed Essential Oil FracDist Fractional Vacuum Distillation CrudeOil->FracDist Dissolve Dissolve in Ethanol CrudeOil->Dissolve ApioleRichFraction This compound-Rich Fraction (>120 °C) FracDist->ApioleRichFraction ApioleRichFraction->Dissolve Optional Recrystallization FinalProduct Pure this compound ApioleRichFraction->FinalProduct Direct Use Cool Cool & Precipitate with Petroleum Ether Dissolve->Cool Crystals This compound Crystals Cool->Crystals Crystals->FinalProduct

Caption: this compound Purification Pathways.

References

Application Note: Analysis of Apiole using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and quantification of apiole using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a phenylpropene, is a major component of essential oils derived from parsley and other plants of the Apiaceae family. Its analysis is crucial for quality control, research into its biological activities, and in drug development. This document outlines the necessary sample preparation, GC-MS parameters, and data interpretation techniques.

Introduction

This compound (C₁₂H₁₄O₄, Molar Mass: 222.24 g/mol ) is a naturally occurring phenylpropene that contributes to the characteristic aroma of parsley.[1][2] It is also found in other plants such as celery and dill. Beyond its use as a flavoring agent, this compound has been investigated for various pharmacological properties. Accurate and reliable analytical methods are therefore essential for its characterization in complex matrices like essential oils. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound, making it the technique of choice for this application.

Experimental Protocol

A detailed methodology for the GC-MS analysis of this compound is presented below. This protocol is a comprehensive synthesis of established methods and can be adapted based on the specific instrumentation and sample matrix.

Sample Preparation

Proper sample preparation is critical to obtain accurate and reproducible results. For the analysis of this compound in essential oils, the following steps are recommended:

  • Extraction: If this compound is to be analyzed from a solid plant matrix, steam distillation or hydro-distillation are common methods to extract the essential oil.

  • Dilution: The essential oil sample should be diluted with a volatile organic solvent. Acetone or hexane are suitable choices. A typical dilution is 1:100 (v/v) of the essential oil in the solvent.[3]

  • Filtration/Centrifugation: To prevent contamination of the GC inlet and column, any particulate matter in the diluted sample should be removed by centrifugation or filtration through a 0.45 µm syringe filter.

  • Vialing: Transfer the final diluted and clarified sample into a 2 mL glass autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following tables summarize the recommended instrumental parameters for the GC-MS analysis of this compound.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Injector Temperature 270 °C[3]
Injection Volume 1 µL
Injection Mode Split (e.g., 1:10 or 1:50) or Splitless for trace analysis
Carrier Gas Helium
Flow Rate 1.0 mL/min[3]
Oven Temperature Program Initial temperature of 60°C for 1 minute, ramp at 10°C/min to 180°C and hold for 1 minute, then ramp at 20°C/min to 280°C and hold for 15 minutes.[3]

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV[4]
Mass Range 20-550 m/z[3]
Scan Speed 2 scans/s[3]
Ion Source Temperature 230 °C (typical)
Quadrupole Temperature 150 °C (typical)

Data Presentation and Interpretation

Quantitative Data

The following table presents key quantitative data for the identification of this compound. Retention time may vary slightly depending on the specific instrument and chromatographic conditions.

Table 3: Quantitative Data for this compound

CompoundRetention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound26.95[4]222.24[2]222 (M+), 207, 192, 177, 162, 149, 131, 119, 107, 91, 77, 65, 51
Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern that allows for its unambiguous identification. The molecular ion peak (M+) is observed at m/z 222.[2][4] The fragmentation is driven by the energetic instability of the molecular ion upon electron impact. Key fragmentation pathways include the loss of a methyl group (-CH₃) to yield a fragment at m/z 207, and further cleavages of the ether and methylenedioxy groups, leading to the other characteristic ions listed in Table 3. The base peak in the mass spectrum of this compound is typically the molecular ion at m/z 222.[4]

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Essential Oil or Plant Material Extraction Steam/Hydro-distillation (if from plant material) Sample->Extraction Dilution Dilute with Solvent (e.g., 1:100 in Acetone) Extraction->Dilution Filtration Filter or Centrifuge Dilution->Filtration Injection Inject 1 µL into GC-MS Filtration->Injection Separation Chromatographic Separation (HP-5MS column) Injection->Separation Detection Mass Spectrometry Detection (EI, 20-550 m/z) Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Mass Spectrum of Peak TIC->MassSpectrum Identification Identify this compound by Retention Time & Mass Spectrum MassSpectrum->Identification Quantification Quantify using Peak Area Identification->Quantification

Caption: Workflow for this compound Analysis by GC-MS.

Conclusion

This application note provides a robust and detailed protocol for the GC-MS analysis of this compound. The described methodology, including sample preparation, instrumental parameters, and data interpretation guidelines, will enable researchers, scientists, and drug development professionals to accurately identify and quantify this compound in various sample matrices. The provided workflow and quantitative data serve as a valuable resource for routine analysis and further research into the properties and applications of this important natural compound.

References

Synthesis and Evaluation of Apiole Derivatives for Structure-Activity Relationship Studies in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction: Apiole, a naturally occurring phenylpropene found in plants such as parsley (Petroselinum crispum), has demonstrated potential as an anticancer agent.[1] Its derivatives are being explored to enhance efficacy and elucidate the structure-activity relationships (SAR) that govern their cytotoxic and antitumor activities. This document provides detailed protocols for the synthesis of key this compound derivatives and their evaluation in cancer cell lines, focusing on the derivative AP-02, which has shown significant promise in preclinical studies.[1][2] AP-02 has been shown to induce G0/G1 cell cycle arrest and apoptosis in human colon cancer cells, suggesting its potential as a lead compound for novel cancer therapeutics.[1][2][3]

I. Synthesis of this compound Derivatives

This section details the chemical synthesis of this compound derivative AP-02.

Protocol 1: Synthesis of 4-allyl-5-methoxybenzo[d][2][4]dioxole (AP-02)

Materials:

  • Benzo[d][2]dioxol-5-ol (1)

  • Allyl bromide (2)

  • Acetone

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide

  • Dichloroethane

  • Standard laboratory glassware and reflux apparatus

  • Microwave reactor

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

Step 1: O-allylation of Benzo[d][2]dioxol-5-ol

  • To a solution of commercially available benzo[d][2]dioxol-5-ol (1) in acetone, add potassium carbonate.

  • Add allyl bromide (2) to the mixture.

  • Reflux the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 5-(allyloxy)benzo[d][2]dioxole (3). The expected yield is approximately 75%.[1]

Step 2: Microwave-induced Claisen Rearrangement

  • Subject the 5-(allyloxy)benzo[d][2]dioxole (3) to microwave-induced Claisen rearrangement.

  • Monitor the reaction for the formation of 6-allylbenzo[d][2]dioxol-5-ol (4).

  • Purify the product by silica gel column chromatography. The expected yield is approximately 68%.[1]

Step 3: O-methylation

  • Dissolve 6-allylbenzo[d][2]dioxol-5-ol (4) in dichloroethane.

  • Add potassium carbonate and methyl iodide to the solution.

  • Reflux the mixture until the reaction is complete as monitored by TLC.

  • After cooling, filter the mixture and concentrate the solvent.

  • Purify the resulting residue by column chromatography to yield the target compound, 4-allyl-5-methoxybenzo[d][2]dioxole (AP-02). The expected yield is approximately 88%.[1]

II. Biological Evaluation of this compound Derivatives

This section provides protocols for assessing the anticancer activity of the synthesized this compound derivatives.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the this compound derivatives that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., COLO 205, HT-29, MDA-MB-231, A549, HepG2)

  • Normal human cell lines (for cytotoxicity comparison)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound and its synthesized derivatives (dissolved in a suitable solvent like DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution

  • Phosphate-buffered saline (PBS)

  • Sorensen's glycine buffer

  • ELISA plate reader

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight.[1]

  • Treat the cells with various concentrations of this compound and its derivatives (e.g., 4.5 to 600 µM) for 48 hours.[1]

  • After the incubation period, replace the medium in each well with 200 µL of fresh medium containing 10 mmol/L HEPES (pH 7.4).[1]

  • Add 50 µL of MTT dye to each well and incubate for 2-4 hours at 37°C in the dark.[1]

  • Remove the medium and add 200 µL of PBS and 25 µL of Sorensen's glycine buffer to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using an ELISA plate reader.[1]

  • Calculate the IC50 values from the dose-response curves.

Data Presentation:

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound and its Derivatives in Human Cancer and Normal Cell Lines.

CompoundCOLO 205 (Colon)HT-29 (Colon)MDA-MB-231 (Breast)ZR75 (Breast)A549 (Lung)PE089 (Lung)HepG2 (Liver)Hep3B (Liver)FHC (Normal Colon)
This compound153.4 ± 12.1215.7 ± 15.3>600>600>600>600289.4 ± 20.5354.1 ± 25.2>600
AP-02 28.6 ± 2.5 189.2 ± 13.7 >600 >600 >600 >600 453.1 ± 32.8 512.6 ± 38.9 >600
AP-04263.8 ± 18.9345.1 ± 24.6>600>600>600>600521.7 ± 41.3589.3 ± 45.1>600
AP-05311.2 ± 22.5401.8 ± 29.7>600>600>600>600>600>600>600

Data adapted from Wu et al., 2019.[1] The results indicate that AP-02 is the most potent derivative, particularly against the COLO 205 colon cancer cell line.[1][2]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution.

Materials:

  • COLO 205 cells

  • Complete cell culture medium

  • This compound derivative AP-02

  • Propidium iodide (PI) staining solution

  • RNase A

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Seed COLO 205 cells and synchronize them by serum starvation (0.04% FCS for 24 hours).

  • Replenish with complete medium (10% FCS) containing different concentrations of AP-02 (e.g., 5, 25, 150 µM) and incubate for 15 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The minimal dose of AP-02 to induce significant G0/G1 arrest was found to be 5 µM.[3]

Protocol 4: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is used to investigate the molecular mechanism of AP-02-induced cell cycle arrest.

Materials:

  • COLO 205 cell lysates (treated and untreated with AP-02)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies:

    • Anti-p53

    • Anti-p21/Cip1

    • Anti-p27/Kip1

    • Anti-cyclin D1

    • Anti-E-cadherin

    • Anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from COLO 205 cells treated with AP-02.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. The following antibodies were used in the cited study: Anti-p53, anti-p27/Kip1, anti-p21/Cip1, anti-GAPDH monoclonal antibodies (Santa Cruz, Inc. CA, USA), and anti-E cadherin [SP64] (ab227639) (Abcam Inc.[1]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. AP-02 treatment has been shown to upregulate p53 and p21 and downregulate cyclin D1.[1]

III. Structure-Activity Relationship (SAR) Studies

The data from the biological evaluations provide insights into the structure-activity relationships of this compound derivatives.

Key Findings:

  • AP-02 as the most potent analog: The comparison of IC50 values in Table 1 clearly indicates that AP-02 is the most active compound against COLO 205 colon cancer cells.[1][2]

  • Importance of the methoxy group position: The structural difference between this compound and AP-02 suggests that the position of the methoxy and allyl groups on the phenyl ring is crucial for cytotoxic activity.

  • Tumor selectivity: AP-02 demonstrated preferential cytotoxicity towards colon cancer cells while showing minimal effect on normal colon epithelial cells.[2]

IV. Visualizations

The following diagrams illustrate the synthesis pathway, the proposed mechanism of action, and the experimental workflow.

G cluster_synthesis Synthesis of AP-02 Benzo[d][1,3]dioxol-5-ol Benzo[d][1,3]dioxol-5-ol 5-(allyloxy)benzo[d][1,3]dioxole 5-(allyloxy)benzo[d][1,3]dioxole Benzo[d][1,3]dioxol-5-ol->5-(allyloxy)benzo[d][1,3]dioxole Allyl bromide, K2CO3, Acetone 6-allylbenzo[d][1,3]dioxol-5-ol 6-allylbenzo[d][1,3]dioxol-5-ol 5-(allyloxy)benzo[d][1,3]dioxole->6-allylbenzo[d][1,3]dioxol-5-ol Microwave, Claisen Rearrangement AP-02 AP-02 6-allylbenzo[d][1,3]dioxol-5-ol->AP-02 Methyl iodide, K2CO3, Dichloroethane

Caption: Synthetic pathway for this compound derivative AP-02.

G cluster_pathway Proposed Signaling Pathway of AP-02 AP-02 AP-02 p53_up p53 upregulation AP-02->p53_up CyclinD1_down Cyclin D1 downregulation AP-02->CyclinD1_down p21_up p21 upregulation p53_up->p21_up CDK4_6_inhibition CDK4/6 Inhibition p21_up->CDK4_6_inhibition CyclinD1_down->CDK4_6_inhibition G0_G1_Arrest G0/G1 Cell Cycle Arrest CDK4_6_inhibition->G0_G1_Arrest Apoptosis Apoptosis G0_G1_Arrest->Apoptosis

Caption: AP-02 induced G0/G1 arrest signaling pathway.

G cluster_workflow Experimental Workflow Synthesis Synthesis of this compound Derivatives Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle Western_Blot Mechanism Study (Western Blot) Cell_Cycle->Western_Blot SAR_Analysis SAR Analysis Western_Blot->SAR_Analysis

Caption: Workflow for SAR studies of this compound derivatives.

References

Application Notes and Protocols for Determining Apiole's Cytotoxicity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiole, a phenylpropene derivative found in various plants such as parsley (Petroselinum crispum), has demonstrated potential as an anticancer agent. Studies have shown that this compound and its derivatives can inhibit the growth of various cancer cell lines through the induction of cell cycle arrest and apoptosis.[1][2] These application notes provide a summary of the cytotoxic effects of this compound and its derivatives, along with detailed protocols for in vitro assays to assess its efficacy in cancer cell lines. The focus is on providing reproducible methods for evaluating cytotoxicity, cell cycle progression, and apoptotic signaling pathways.

Data Presentation: Cytotoxicity of this compound and Its Derivatives

The cytotoxic effects of this compound and its derivative, AP-02, have been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, are summarized in the tables below.

Table 1: IC50 Values of this compound Derivative AP-02 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
COLO 205Colon Cancer16.57
HT 29Colon Cancer38.45
ZR75Breast Cancer48.32
MDA-MB-231Breast Cancer64.21
A549Lung Cancer132.65
PE089Lung Cancer189.43
Hep G2Liver Cancer322.50
Hep 3BLiver Cancer453.87

Data derived from a study by Wu et al. (2019), where cells were treated for 48 hours.[1]

Table 2: IC50 Values of this compound Derivative AP-02 in Normal Human Cell Lines

Cell LineTissue of OriginIC50 (µM)
FHCColon263.76
MCF 10ABreast187.34
HEL 299Lung245.88
BNL CL.2Liver311.67
Clone 9Liver354.71

Data derived from a study by Wu et al. (2019), demonstrating a degree of selectivity for cancer cells over normal cells.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency in assessing the cytotoxic effects of this compound and its derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives (e.g., 4.5 to 600 µM) for the desired time period (e.g., 24 or 48 hours).[1] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the treatment period, add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C in the dark.[1]

  • Formazan Solubilization: Carefully remove the medium and add 200 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the amount of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After treatment, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound or its derivatives at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins involved in cell cycle regulation and apoptosis.

Protocol:

  • Protein Extraction: After treating cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p53, p21, Cyclin D1, Bcl-2, Bax, Caspase-3, Caspase-9) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Visualization of Pathways and Workflows

Signaling Pathway of this compound Derivative (AP-02) in COLO 205 Colon Cancer Cells

Studies on the this compound derivative AP-02 have elucidated a potential mechanism of action in colon cancer cells.[1] AP-02 induces G0/G1 cell cycle arrest and apoptosis through the modulation of key regulatory proteins.[1]

G1_arrest_apoptosis This compound This compound Derivative (AP-02) p53 p53 (Upregulation) This compound->p53 CyclinD1 Cyclin D1 (Downregulation) This compound->CyclinD1 Bax Bax (Activation) This compound->Bax p21 p21/Cip1 (Upregulation) p53->p21 CDK46 CDK4/6 p21->CDK46 Inhibition CyclinD1->CDK46 G1_Arrest G0/G1 Phase Cell Cycle Arrest CDK46->G1_Arrest Progression Mitochondria Mitochondria Bax->Mitochondria Bcl2 Bcl-2 Bcl2->Mitochondria Inhibition Caspase9 Caspase-9 (Activation) Mitochondria->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound derivative AP-02 signaling pathway in colon cancer.

General Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic potential of a compound like this compound in cancer cell lines.

experimental_workflow cluster_assays Cytotoxicity & Viability Assays cluster_mechanism Mechanism of Action Assays start Start: Select Cancer & Normal Cell Lines culture Cell Culture & Seeding (96-well & 6-well plates) start->culture treatment Treat with this compound (Dose-response & Time-course) culture->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh apoptosis Annexin V / PI Staining (Apoptosis) treatment->apoptosis cell_cycle Propidium Iodide Staining (Cell Cycle) treatment->cell_cycle western Western Blot (Signaling Proteins) treatment->western analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) mtt->analysis ldh->analysis apoptosis->analysis cell_cycle->analysis western->analysis conclusion Conclusion on this compound's Anticancer Potential analysis->conclusion

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

References

Application Notes: In Vivo Experimental Design for Testing Apiole's Antitumor Effects

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo experiments to evaluate the antitumor efficacy of Apiole.

1. Introduction to this compound

This compound is a phenylpropene, a class of organic compounds found in various essential oils of plants like parsley and celery. Preliminary in vitro studies have suggested that this compound may possess cytotoxic effects against various cancer cell lines, indicating its potential as a novel antitumor agent. However, to translate these findings into a therapeutic context, rigorous in vivo evaluation is imperative. This document outlines a detailed experimental design for assessing the antitumor effects of this compound in a preclinical setting.

2. In Vivo Experimental Design

A well-structured in vivo experimental design is crucial for obtaining reliable and reproducible data. The following sections detail the key components of such a design for testing this compound.

2.1. Choice of Animal Model

The selection of an appropriate animal model is critical for the relevance of the study. A human tumor xenograft model in immunocompromised mice is a standard and widely accepted approach for initial efficacy studies.

  • Animal: Nude mice (e.g., BALB/c nude or NOD-scid) are recommended as they lack a functional thymus and are unable to mount an effective immune response against human cancer cells.

  • Cell Line: A549 (human lung adenocarcinoma) is a suitable cell line, known for its aggressive growth and well-characterized tumorigenicity in nude mice.

  • Justification: This model allows for the direct assessment of this compound's effect on human tumor growth without the confounding variable of a host immune response.

2.2. Experimental Groups and Treatment Schedule

A minimum of four experimental groups are recommended to ensure robust data interpretation:

GroupTreatmentNo. of AnimalsRationale
1Vehicle Control (e.g., 0.5% DMSO in saline)10To assess the natural progression of the tumor and the effect of the vehicle.
2This compound - Low Dose (e.g., 25 mg/kg)10To determine the minimal effective dose and establish a dose-response relationship.
3This compound - High Dose (e.g., 50 mg/kg)10To evaluate the maximum tolerated dose and potential for enhanced efficacy.
4Positive Control (e.g., Cisplatin, 5 mg/kg)10To benchmark the efficacy of this compound against a standard-of-care chemotherapeutic agent.

2.3. Route of Administration and Dosing Frequency

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for delivering compounds in preclinical mouse models.

  • Dosing Frequency: Treatment should be administered every other day for a total of 21 days. This frequency allows for sustained drug exposure while minimizing potential toxicity.

2.4. Endpoint Analysis

A comprehensive set of endpoints should be evaluated to determine the antitumor efficacy and safety profile of this compound.

  • Primary Endpoint: Tumor volume and tumor weight at the end of the study.

  • Secondary Endpoints:

    • Body weight of the animals (as an indicator of toxicity).

    • Histopathological analysis of tumors (e.g., H&E staining).

    • Immunohistochemical (IHC) analysis of key biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).

    • TUNEL assay for apoptosis.

    • Western blot analysis of key signaling proteins in tumor lysates.

  • Toxicity Assessment: Gross observation of animal behavior, and histological analysis of major organs (liver, kidney, spleen).

Experimental Protocols

This section provides detailed step-by-step protocols for the key experiments outlined in the experimental design.

Protocol 1: Human Tumor Xenograft Model Establishment

  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each nude mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow until they reach a palpable size of approximately 100 mm³.

Protocol 2: Treatment Administration and Monitoring

  • Animal Randomization: Once tumors reach the desired size, randomly assign the mice to the four experimental groups.

  • Treatment Preparation:

    • Vehicle Control: Prepare a 0.5% DMSO solution in sterile saline.

    • This compound: Dissolve this compound in DMSO to create a stock solution and then dilute with sterile saline to the final concentrations (25 mg/kg and 50 mg/kg) in a 0.5% DMSO solution.

    • Positive Control: Dissolve Cisplatin in sterile saline to a final concentration of 5 mg/kg.

  • Treatment Administration: Administer the respective treatments via intraperitoneal injection every other day.

  • Tumor Measurement: Measure the tumor dimensions (length and width) every three days using a digital caliper. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight Monitoring: Record the body weight of each mouse every three days.

Protocol 3: Tissue Collection and Processing

  • Euthanasia: At the end of the 21-day treatment period, euthanize the mice by CO2 asphyxiation followed by cervical dislocation.

  • Tumor Excision: Carefully excise the tumors, weigh them, and measure their final dimensions.

  • Tissue Fixation and Storage:

    • For histology and IHC, fix a portion of the tumor in 10% neutral buffered formalin for 24 hours and then embed in paraffin.

    • For Western blot analysis, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C.

    • Collect major organs (liver, kidney, spleen) and fix them in 10% neutral buffered formalin for toxicity assessment.

Protocol 4: Immunohistochemistry (IHC)

  • Deparaffinization and Rehydration: Deparaffinize the tumor sections in xylene and rehydrate through a graded series of ethanol solutions.

  • Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with 5% bovine serum albumin (BSA).

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against Ki-67 (1:200 dilution) and cleaved caspase-3 (1:200 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the antibody binding using a DAB (3,3'-diaminobenzidine) substrate kit.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.

  • Image Analysis: Capture images using a light microscope and quantify the percentage of positive cells.

Protocol 5: TUNEL Assay

  • Deparaffinization and Rehydration: Follow the same procedure as in the IHC protocol.

  • Permeabilization: Permeabilize the sections with proteinase K.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture (containing TdT enzyme and dUTP-fluorescein) according to the manufacturer's instructions.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount with an anti-fade mounting medium.

  • Image Analysis: Capture images using a fluorescence microscope and quantify the number of TUNEL-positive cells.

Protocol 6: Western Blot Analysis

  • Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate 30-50 µg of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against key signaling proteins (e.g., Bcl-2, Bax, Cyclin D1, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy comparison between the experimental groups.

Table 1: Tumor Volume and Tumor Weight

GroupTreatmentInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Weight (g)
1Vehicle ControlMean ± SDMean ± SDMean ± SD
2This compound (25 mg/kg)Mean ± SDMean ± SDMean ± SD
3This compound (50 mg/kg)Mean ± SDMean ± SDMean ± SD
4Cisplatin (5 mg/kg)Mean ± SDMean ± SDMean ± SD

Table 2: Body Weight of Mice

GroupTreatmentInitial Body Weight (g)Final Body Weight (g)Percent Change
1Vehicle ControlMean ± SDMean ± SDMean ± SD
2This compound (25 mg/kg)Mean ± SDMean ± SDMean ± SD
3This compound (50 mg/kg)Mean ± SDMean ± SDMean ± SD
4Cisplatin (5 mg/kg)Mean ± SDMean ± SDMean ± SD

Table 3: Quantification of IHC and TUNEL Staining

GroupTreatmentKi-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)TUNEL Positive Cells (%)
1Vehicle ControlMean ± SDMean ± SDMean ± SD
2This compound (25 mg/kg)Mean ± SDMean ± SDMean ± SD
3This compound (50 mg/kg)Mean ± SDMean ± SDMean ± SD
4Cisplatin (5 mg/kg)Mean ± SDMean ± SDMean ± SD

Table 4: Densitometric Analysis of Western Blot Results

GroupTreatmentBcl-2/β-actin RatioBax/β-actin RatioCyclin D1/β-actin Ratiop-Akt/Akt Ratio
1Vehicle ControlMean ± SDMean ± SDMean ± SDMean ± SD
2This compound (25 mg/kg)Mean ± SDMean ± SDMean ± SDMean ± SD
3This compound (50 mg/kg)Mean ± SDMean ± SDMean ± SDMean ± SD
4Cisplatin (5 mg/kg)Mean ± SDMean ± SDMean ± SDMean ± SD

Visualizations

Diagrams created using Graphviz to illustrate workflows and signaling pathways.

experimental_workflow cluster_prep Preparation Phase cluster_tumor_induction Tumor Induction Phase cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis Phase cell_culture A549 Cell Culture cell_prep Cell Preparation for Injection cell_culture->cell_prep tumor_injection Subcutaneous Injection of A549 Cells cell_prep->tumor_injection animal_acclimatization Nude Mice Acclimatization animal_acclimatization->tumor_injection tumor_growth Tumor Growth Monitoring (to ~100 mm³) tumor_injection->tumor_growth randomization Randomization into 4 Groups tumor_growth->randomization treatment Treatment Administration (i.p.) - Vehicle - this compound (Low & High Dose) - Cisplatin randomization->treatment monitoring Tumor Volume & Body Weight Measurement (Every 3 Days) treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia tumor_analysis Tumor Weight & Volume Measurement euthanasia->tumor_analysis histology Histology (H&E) & IHC (Ki-67, Cleaved Caspase-3) euthanasia->histology apoptosis_assay TUNEL Assay euthanasia->apoptosis_assay western_blot Western Blot Analysis euthanasia->western_blot

Caption: Experimental workflow for in vivo evaluation of this compound's antitumor effects.

proposed_signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Regulation cluster_pi3k_akt PI3K/Akt Pathway This compound This compound cyclin_d1 Cyclin D1 This compound->cyclin_d1 bax Bax This compound->bax bcl2 Bcl-2 This compound->bcl2 pi3k PI3K This compound->pi3k cdk4_6 CDK4/6 cyclin_d1->cdk4_6 rb Rb cdk4_6->rb e2f E2F rb->e2f cell_cycle_progression G1/S Progression e2f->cell_cycle_progression caspase3 Caspase-3 bax->caspase3 bcl2->bax apoptosis Apoptosis caspase3->apoptosis akt Akt pi3k->akt p_akt p-Akt akt->p_akt p_akt->cyclin_d1 p_akt->bcl2

Caption: Proposed signaling pathways modulated by this compound in cancer cells.

logical_relationships cluster_treatment_effect Treatment Effect cluster_cellular_mechanisms Cellular Mechanisms cluster_molecular_pathways Molecular Pathways apiole_treatment This compound Treatment tumor_growth_inhibition Tumor Growth Inhibition apiole_treatment->tumor_growth_inhibition leads to decreased_proliferation Decreased Proliferation (↓ Ki-67) tumor_growth_inhibition->decreased_proliferation is caused by increased_apoptosis Increased Apoptosis (↑ Cleaved Caspase-3, ↑ TUNEL) tumor_growth_inhibition->increased_apoptosis is caused by cell_cycle_arrest Cell Cycle Arrest (↓ Cyclin D1) decreased_proliferation->cell_cycle_arrest is a result of pro_apoptotic_signaling Pro-apoptotic Signaling (↓ Bcl-2, ↑ Bax) increased_apoptosis->pro_apoptotic_signaling is a result of pi3k_akt_inhibition PI3K/Akt Inhibition (↓ p-Akt) cell_cycle_arrest->pi3k_akt_inhibition is influenced by pro_apoptotic_signaling->pi3k_akt_inhibition is influenced by

Caption: Logical relationships in the experimental design for this compound's antitumor effects.

Application Notes and Protocols for Assessing Apiole's Inhibition of CYP1A Subfamily Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the inhibitory potential of apiole, a natural compound found in parsley and other plants, on the activity of cytochrome P450 1A (CYP1A) subfamily enzymes, specifically CYP1A1 and CYP1A2. The provided methodologies are essential for understanding the potential for herb-drug interactions and for the development of new therapeutic agents.

Introduction

The cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of xenobiotics, including drugs, and endogenous compounds.[1] The CYP1A subfamily, consisting of CYP1A1 and CYP1A2, is particularly important as it is involved in the metabolic activation of procarcinogens and the metabolism of numerous clinically relevant drugs.[2][3][4] Inhibition of these enzymes can lead to altered drug efficacy and potential toxicity.[1]

Recent research has identified this compound (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene) as an inhibitor of the CYP1A subfamily.[5] Studies have shown that this compound and parsley extracts can inhibit the ethoxy- and methoxyresorufin-O-deacetylase activities associated with CYP1A1 and CYP1A2 in rat liver microsomes.[5] Furthermore, this compound has been characterized as a mixed-type inhibitor of bacterial human recombinant CYP1A1.[5] Understanding the extent of this inhibition is critical for predicting potential interactions between this compound-containing natural products and therapeutic drugs metabolized by these enzymes.

Data Presentation

CompoundEnzymeInhibition ParameterValue (µM)Inhibition TypeReference
α-NaphthoflavoneCYP1A1IC500.469Not specified[6]
FurafyllineCYP1A2IC500.48 (HLM)Not specified[7]
PinocembrinCYP1A2IC500.52Competitive[7]
PinocembrinCYP1A2Ki0.27Competitive[7]
EupatorinCYP1A2IC5050.8Not specified[8]
SinensetinCYP1A2IC5040.2Not specified[8]

HLM: Human Liver Microsomes

Experimental Protocols

Two common and robust methods for assessing CYP1A inhibition are fluorescence-based assays using resorufin derivatives and luminescence-based assays.

Protocol 1: Fluorescence-Based Inhibition Assay using 7-Ethoxyresorufin-O-deethylase (EROD)

This assay measures the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product resorufin, a reaction catalyzed by CYP1A1 and to a lesser extent, CYP1A2.[9][10]

Materials:

  • Recombinant human CYP1A1 or CYP1A2 enzymes (or human liver microsomes)

  • This compound (test inhibitor)

  • 7-Ethoxyresorufin (substrate)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~585 nm)

  • Positive control inhibitor (e.g., α-naphthoflavone for CYP1A1, furafylline for CYP1A2)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of 7-ethoxyresorufin in DMSO.

    • Prepare a working solution of the NADPH regenerating system in potassium phosphate buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Potassium phosphate buffer

      • Recombinant CYP1A enzyme or human liver microsomes

      • Varying concentrations of this compound (or vehicle for control)

      • Positive control inhibitor in separate wells

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction:

    • Add the NADPH regenerating system to each well to initiate the enzymatic reaction.

    • Immediately after, add the 7-ethoxyresorufin substrate.

  • Fluorescence Measurement:

    • Place the microplate in a pre-warmed (37°C) fluorescence plate reader.

    • Monitor the increase in fluorescence over time (kinetic mode) or read the fluorescence at a fixed time point (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the rate of resorufin formation from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Luminescence-Based Inhibition Assay (e.g., P450-Glo™ Assay)

This assay utilizes a luminogenic substrate that is a derivative of luciferin. The CYP1A enzyme metabolizes this substrate into luciferin, which is then detected by luciferase, producing a luminescent signal that is proportional to enzyme activity.[1][11]

Materials:

  • P450-Glo™ CYP1A1 or CYP1A2 Assay Kit (containing recombinant enzyme, luminogenic substrate, NADPH regeneration system, and detection reagent)

  • This compound (test inhibitor)

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Reconstitute the P450-Glo™ reagents according to the manufacturer's protocol.[12]

  • Assay Setup:

    • In a white, opaque 96-well microplate, add the following to each well:

      • Potassium phosphate buffer

      • CYP1A enzyme and luminogenic substrate mixture

      • Varying concentrations of this compound (or vehicle for control)

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-20 minutes.[13]

  • Initiate Reaction:

    • Add the NADPH regeneration system to each well to start the reaction.[13]

    • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Signal Detection:

    • Add the Luciferin Detection Reagent to each well to stop the reaction and initiate the luminescent signal.[13]

    • Incubate at room temperature for 20 minutes to stabilize the signal.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of CYP1A Induction

The induction of CYP1A enzymes is primarily mediated by the aryl hydrocarbon receptor (AHR) signaling pathway.[2] Xenobiotics, such as polycyclic aromatic hydrocarbons, bind to the AHR in the cytoplasm, leading to its translocation into the nucleus. In the nucleus, AHR forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter region of the CYP1A genes, initiating their transcription.

CYP1A_Induction_Pathway Xenobiotic Xenobiotic (e.g., PAH, this compound?) AHR_HSP90 AHR-HSP90 Complex (Cytoplasm) Xenobiotic->AHR_HSP90 Binds AHR AHR HSP90 HSP90 AHR_HSP90->HSP90 AHR_Xenobiotic AHR-Xenobiotic Complex AHR_HSP90->AHR_Xenobiotic Conformational Change AHR_ARNT AHR-ARNT Heterodimer (Nucleus) AHR_Xenobiotic->AHR_ARNT Translocates to Nucleus & Dimerizes ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE Binds CYP1A_Gene CYP1A1/CYP1A2 Gene XRE->CYP1A_Gene Promotes mRNA CYP1A mRNA CYP1A_Gene->mRNA Transcription CYP1A_Protein CYP1A Protein (Enzyme) mRNA->CYP1A_Protein Translation

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway for CYP1A induction.

Experimental Workflow for CYP1A Inhibition Assay

The general workflow for determining the inhibitory effect of a test compound like this compound on CYP1A enzymes involves preparing the necessary reagents, performing the enzymatic reaction in the presence and absence of the inhibitor, and measuring the resulting product.

CYP_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents: - CYP1A Enzyme - this compound (Inhibitor) - Substrate - NADPH System Start->Prepare_Reagents Assay_Setup Set up Assay Plate: - Enzyme - Buffer - this compound (Varying Conc.) Prepare_Reagents->Assay_Setup Pre_Incubate Pre-incubate at 37°C Assay_Setup->Pre_Incubate Initiate_Reaction Initiate Reaction: Add Substrate & NADPH Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Signal Measure Product Formation (Fluorescence/Luminescence) Incubate->Measure_Signal Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: General workflow for assessing CYP1A inhibition.

References

Application Notes and Protocols: Apiole as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiole, a phenylpropene, is a significant bioactive compound found in various plants, notably in the essential oils of parsley (Petroselinum crispum) and dill (Anethum graveolens).[1][2] Its chemical name is 1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene.[2] this compound has garnered scientific interest due to its diverse biological activities, including antitumor, antioxidant, and antifungal properties.[1] As research into the therapeutic potential of this compound and this compound-containing plant extracts continues, the need for accurate and reliable analytical methods for its quantification is paramount.

These application notes provide detailed protocols for the quantification of this compound in phytochemical analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, we present an overview of the signaling pathway associated with its antitumor effects.

Phytochemical Profile

  • Compound: this compound

  • Chemical Formula: C₁₂H₁₄O₄

  • Molecular Weight: 222.23 g/mol [3]

  • Appearance: Colorless crystals with a faint parsley-like odor[3]

  • Solubility: Insoluble in water, soluble in organic solvents such as ethanol, ether, and chloroform.[3]

  • Natural Sources: Primarily found in the Apiaceae family, including parsley (Petroselinum crispum), dill (Anethum graveolens), and celery leaf.[1][2]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its antitumor effects being a key area of research. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells.[3] Specifically, in human colon cancer cells, this compound has been demonstrated to induce G0/G1 phase cell cycle arrest. This is achieved through the upregulation of tumor suppressor proteins p53, p21, and p27, and the downregulation of cyclin D1.

Furthermore, this compound triggers the intrinsic pathway of apoptosis. This involves an increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria. The activation of caspase-9 and the executioner caspase-3 subsequently leads to programmed cell death.

Analytical Methodologies

The quantification of this compound in plant extracts and essential oils is crucial for quality control, standardization, and further pharmacological studies. HPLC-UV and GC-MS are two of the most common and reliable analytical techniques for this purpose.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds like this compound.

Experimental Protocol: Quantification of this compound by HPLC-UV

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound analytical standard (>98% purity).

    • HPLC grade acetonitrile and water.

    • Methanol for sample extraction.

    • 0.45 µm syringe filters.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

    • Run Time: Approximately 10 minutes.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solutions:

    • Essential Oils: Accurately weigh 10 mg of the essential oil and dissolve it in 10 mL of methanol.

    • Plant Extracts: Extract a known amount of dried plant material with methanol using sonication or maceration. Filter the extract and dilute with the mobile phase to a suitable concentration.

    • Filter all sample solutions through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Precision: Assess by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day) and on different days (inter-day).

    • Accuracy (Recovery): Evaluate by spiking a blank matrix with a known concentration of this compound standard and calculating the percentage recovery.

Quantitative Data Summary (HPLC-UV)

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.6 µg/mL
Intra-day Precision (%RSD)< 2%
Inter-day Precision (%RSD)< 3%
Accuracy (Recovery)98 - 102%

Note: These are representative values based on similar compounds and should be determined for each specific laboratory and matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound in complex mixtures such as essential oils.

Experimental Protocol: Quantification of this compound by GC-MS

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an autosampler.

    • Capillary column suitable for essential oil analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Chemicals and Reagents:

    • This compound analytical standard (>98% purity).

    • Hexane or ethyl acetate (GC grade) for dilution.

  • Chromatographic and Mass Spectrometric Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 10°C/min.

      • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

    • Injection Mode: Split (e.g., 1:50).

    • Injection Volume: 1 µL.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Quantification: Use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Target ions for this compound (m/z): 222 (molecular ion), 207, 195.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in hexane or ethyl acetate.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute essential oil or plant extract samples in hexane or ethyl acetate to a concentration within the calibration range.

  • Method Validation:

    • Perform validation for linearity, LOD, LOQ, precision, and accuracy as described for the HPLC-UV method.

Quantitative Data Summary (GC-MS)

ParameterTypical Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~0.02 µg/mL
Limit of Quantification (LOQ)~0.07 µg/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 7%
Accuracy (Recovery)95 - 105%

Note: These are representative values and should be established for each specific laboratory and matrix.

Visualization of Methodologies and Pathways

Experimental Workflow for Phytochemical Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing plant_material Plant Material (e.g., Parsley, Dill) extraction Solvent Extraction (e.g., Methanol, Hexane) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration dilution Dilution to Working Concentration filtration->dilution hplc HPLC-UV Analysis dilution->hplc Liquid Samples gcms GC-MS Analysis dilution->gcms Volatile Samples peak_integration Peak Integration and Identification hplc->peak_integration gcms->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification of this compound calibration->quantification

Caption: General workflow for the quantification of this compound.

This compound-Induced Apoptosis Signaling Pathway

apiole_apoptosis_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Intrinsic Apoptosis Pathway This compound This compound p53 p53 This compound->p53 Upregulates p27 p27 This compound->p27 Upregulates cyclinD1 Cyclin D1 This compound->cyclinD1 Downregulates bax Bax This compound->bax Upregulates bcl2 Bcl-2 This compound->bcl2 Downregulates p21 p21 p53->p21 g1_arrest G0/G1 Phase Cell Cycle Arrest p21->g1_arrest Inhibits CDK4/6 p27->g1_arrest Inhibits CDK2 cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes bcl2->cytochrome_c Inhibits caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: this compound's mechanism of inducing apoptosis in cancer cells.

References

Application Notes and Protocols for Studying Apiole's Effect on G0/G1 Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiole, a phenylpropene compound found in various plants, has demonstrated potential as an anti-cancer agent. Studies have shown that this compound and its derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest, particularly at the G0/G1 phase.[1][2] This document provides detailed protocols for studying the effects of this compound on the G0/G1 cell cycle arrest in the human colon adenocarcinoma cell line, COLO 205. The protocols cover cell culture and synchronization, treatment with this compound, cell cycle analysis by flow cytometry, and Western blot analysis of key cell cycle regulatory proteins.

Data Summary

The following table summarizes the quantitative data on the effect of an this compound derivative, AP-02, on the cell cycle distribution of COLO 205 cells after 24 hours of treatment.[1]

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Cells in Sub-G1 (Apoptosis)
0 (Control)45.3 ± 2.135.2 ± 1.819.5 ± 1.51.2 ± 0.3
568.7 ± 2.518.9 ± 1.712.4 ± 1.31.5 ± 0.4
2555.2 ± 2.315.1 ± 1.510.3 ± 1.219.4 ± 1.8
15040.1 ± 2.010.2 ± 1.25.7 ± 0.944.0 ± 2.2

Experimental Workflow

The following diagram outlines the general workflow for investigating the effect of this compound on the G0/G1 cell cycle arrest.

Workflow Experimental Workflow for this compound's Effect on Cell Cycle Arrest cluster_culture Cell Culture & Synchronization cluster_treatment Treatment cluster_analysis Analysis Culture Culture COLO 205 Cells Synchronize Synchronize Cells in G0/G1 Phase (Serum Starvation) Culture->Synchronize Treat Treat with this compound (Various Concentrations) Synchronize->Treat Flow Cell Cycle Analysis (Flow Cytometry) Treat->Flow Western Protein Expression Analysis (Western Blot) Treat->Western

Caption: A flowchart of the key experimental steps.

Experimental Protocols

Cell Culture and Synchronization of COLO 205 Cells

This protocol describes the maintenance and synchronization of the COLO 205 human colon adenocarcinoma cell line.

Materials:

  • COLO 205 cell line (ATCC® CCL-222™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 6-well plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Culture: Culture COLO 205 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for passaging. A subcultivation ratio of 1:3 to 1:6 is recommended.

  • Seeding for Experiments: Seed COLO 205 cells in 6-well plates at a density of 2 x 10⁵ cells per well. Allow the cells to adhere and grow for 24 hours.

  • Synchronization: To synchronize the cells in the G0/G1 phase, aspirate the complete medium and wash the cells twice with sterile PBS.[1] Add RPMI-1640 medium containing 0.5% FBS and incubate for 24-48 hours.[3]

This compound Treatment

This protocol details the treatment of synchronized COLO 205 cells with this compound.

Materials:

  • Synchronized COLO 205 cells in 6-well plates

  • This compound (prepare stock solution in DMSO)

  • Complete RPMI-1640 medium (10% FBS)

Protocol:

  • Prepare different concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in complete RPMI-1640 medium. Ensure the final concentration of DMSO is less than 0.1%.

  • Aspirate the serum-starvation medium from the synchronized cells.

  • Add the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO only).

  • Incubate the cells for 24 hours at 37°C and 5% CO₂.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the cell cycle distribution by flow cytometry.

Materials:

  • This compound-treated and control COLO 205 cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Protocol:

  • Harvest Cells: Collect both adherent and floating cells from each well. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine with the floating cells.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.

  • Incubate the cells for at least 2 hours at 4°C for fixation.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of p53, p21, Cyclin D1, and CDK4 proteins by Western blotting.

Materials:

  • This compound-treated and control COLO 205 cells

  • RIPA lysis buffer (with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (10-12%)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-p21, anti-Cyclin D1, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Lyse the this compound-treated and control cells with RIPA buffer. Determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein expression levels relative to the loading control (β-actin).

Signaling Pathway

The proposed signaling pathway for this compound-induced G0/G1 cell cycle arrest in COLO 205 cells is depicted below. This compound treatment leads to the upregulation of the tumor suppressor protein p53.[2] Activated p53 then transcriptionally activates the cyclin-dependent kinase inhibitor p21.[4] p21, in turn, inhibits the activity of the Cyclin D1/CDK4 complex, which is essential for the G1 to S phase transition. The inhibition of this complex prevents the phosphorylation of the retinoblastoma protein (Rb), thereby halting the cell cycle in the G0/G1 phase.[1]

SignalingPathway Proposed Signaling Pathway of this compound-Induced G0/G1 Arrest This compound This compound p53 p53 This compound->p53 Upregulates p21 p21 p53->p21 Activates Transcription CyclinD1_CDK4 Cyclin D1 / CDK4 Complex p21->CyclinD1_CDK4 Inhibits Arrest G0/G1 Arrest p21->Arrest Induces Rb Rb Phosphorylation CyclinD1_CDK4->Rb Promotes G1_S_Transition G1/S Phase Transition Rb->G1_S_Transition Allows

Caption: this compound induces G0/G1 arrest via the p53/p21 pathway.

References

Application Notes and Protocols for Western Blot Analysis of Apiole's Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apiole, a phenylpropene found in parsley and other plants, has garnered interest for its potential therapeutic properties, including anti-cancer activities.[1] Preclinical studies have shown that this compound and its derivatives can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Western blot analysis is a critical technique to elucidate the molecular mechanisms underlying these effects by quantifying the expression levels of key regulatory proteins. This document provides detailed protocols for using Western blot to probe the molecular targets of this compound in cancer cell lines, focusing on pathways involved in cell cycle control and apoptosis.

Molecular Targets of this compound

Research indicates that this compound and its derivatives exert their anti-proliferative effects by modulating several key signaling pathways:

  • Cell Cycle Regulation: this compound has been shown to induce G0/G1 phase cell cycle arrest in colon cancer cells. This is achieved by upregulating tumor suppressor proteins like p53 and its downstream targets p21/Cip1 and p27/Kip1 . Consequently, the expression of Cyclin D1 , a key regulator of the G1/S phase transition, is downregulated.

  • Apoptosis Induction: this compound promotes programmed cell death by activating the intrinsic apoptotic pathway. This involves modulating the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 . An increased Bax/Bcl-2 ratio leads to the activation of executioner caspases , such as caspase-3, -8, and -9, ultimately leading to cell death.

  • Inhibition of Cell Migration: this compound derivatives have been observed to upregulate the expression of E-cadherin , a crucial protein for cell-cell adhesion. Increased E-cadherin expression can suppress cancer cell migration and invasion.

Data Presentation

The following tables summarize quantitative data on the effects of an this compound derivative (AP-02) on the expression of key molecular targets in vivo, as well as representative in vitro data illustrating a typical dose-dependent response of cancer cells to this compound treatment.

In Vivo Analysis of Protein Expression in Tumor Xenografts

The following data was obtained from Western blot analysis of tumor tissues from athymic nude mice bearing COLO 205 tumor xenografts treated with an this compound derivative (AP-02).

ProteinTreatment GroupFold Change vs. Control
p53 AP-02 (1 mg/kg)2.5
AP-02 (5 mg/kg)3.2
p21/Cip1 AP-02 (1 mg/kg)2.8
AP-02 (5 mg/kg)3.5
Cyclin D1 AP-02 (1 mg/kg)0.4
AP-02 (5 mg/kg)0.2

Data is derived from densitometric analysis of Western blots and represents the relative protein expression compared to the control group (defined as 1.0).

Representative In Vitro Dose-Response Data

The following table presents representative data from a dose-response experiment where cancer cells were treated with varying concentrations of this compound for 24 hours. The data is expressed as fold change in protein expression relative to the untreated control.

This compound Concentration (µM)p53 (Fold Change)p21/Cip1 (Fold Change)Cyclin D1 (Fold Change)Bax/Bcl-2 RatioCleaved Caspase-3 (Fold Change)E-cadherin (Fold Change)
0 (Control) 1.01.01.01.01.01.0
10 1.51.80.81.61.91.3
25 2.53.20.53.13.82.1
50 4.15.50.25.86.23.5

This table represents hypothetical data based on typical findings for natural compounds with similar mechanisms of action and is intended for illustrative purposes.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Seed cancer cells (e.g., COLO 205) in 6-well plates at a density of 5 x 10^5 cells/well.

  • Incubation: Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.

  • This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50 µM).

  • Treatment Incubation: Replace the culture medium with the this compound-containing medium and incubate for the desired time period (e.g., 24 or 48 hours).

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.

  • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the total protein to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 2x Laemmli sample buffer.

  • Denaturation: Boil the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel. Run the gel at 100V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 90 minutes.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p21, Cyclin D1, Bax, Bcl-2, Cleaved Caspase-3, E-cadherin, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but typically range from 1:1000 to 1:5000.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 7.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands.

Mandatory Visualization

Apiole_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis cluster_migration Cell Migration This compound This compound p53 p53 This compound->p53 Upregulates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Ecadherin E-cadherin This compound->Ecadherin Upregulates p21 p21/Cip1 p53->p21 Activates CyclinD1 Cyclin D1 p21->CyclinD1 Inhibits G1_Arrest G1 Phase Arrest p21->G1_Arrest CyclinD1->G1_Arrest Promotes G1/S Transition Caspases Caspases Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis_Outcome Apoptosis Caspases->Apoptosis_Outcome Migration_Inhibition Migration Inhibition Ecadherin->Migration_Inhibition

Caption: this compound's molecular mechanism of action.

Western_Blot_Workflow start Start: Cancer Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis detection->analysis end End: Quantified Protein Expression analysis->end

Caption: Western blot experimental workflow.

References

Formulation of Apiole for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of apiole for preclinical animal studies. This document includes detailed protocols for formulation development, stability testing, and pharmacokinetic analysis, along with essential data on this compound's physicochemical properties and biological activities.

Introduction to this compound

This compound is a phenylpropene compound naturally found in parsley (Petroselinum crispum) and celery leaf essential oils. It has garnered scientific interest for its potential therapeutic properties, including antitumor and diuretic effects. Preclinical evaluation of this compound in animal models is a critical step in assessing its safety and efficacy. Proper formulation is paramount to ensure accurate dosing, consistent bioavailability, and reliable experimental outcomes.

Physicochemical Properties and Solubility

This compound is a lipophilic molecule, which presents challenges for formulation in aqueous vehicles for in vivo administration. Understanding its solubility in various pharmaceutically acceptable solvents is crucial for developing a suitable delivery system.

Table 1: Solubility of this compound

Solvent/VehicleSolubilityNotes
WaterInsolubleThis compound is a hydrophobic molecule.
EthanolSolubleA common co-solvent for lipophilic compounds.
EtherSolubleA volatile solvent, primarily for extraction.
Dimethyl Sulfoxide (DMSO)1 mg/mLSonication is recommended to aid dissolution.[1]
Polyethylene Glycol 400 (PEG 400)Data not availableExpected to be a suitable co-solvent for lipophilic compounds. Experimental determination is recommended.
Corn OilData not availableA common vehicle for oral administration of lipophilic drugs. Experimental determination is recommended.
Sesame OilData not availableA common vehicle for oral administration of lipophilic drugs. Experimental determination is recommended.
Olive OilData not availableA common vehicle for oral administration of lipophilic drugs. Experimental determination is recommended.

Formulation Strategies for Preclinical Studies

Given its lipophilic nature, lipid-based formulations are a suitable approach for the oral administration of this compound in preclinical animal studies. These formulations can enhance solubility and improve bioavailability.

Recommended Formulation Approach: Oil-based Solution/Suspension

An oil-based solution or suspension is a straightforward and effective method for oral gavage administration in rodents.

Recommended Vehicles:

  • Vegetable Oils: Corn oil, sesame oil, or olive oil are commonly used and generally well-tolerated by laboratory animals.

  • Co-solvents: To enhance solubility in oils, co-solvents like PEG 400 or a small percentage of DMSO can be incorporated. However, the concentration of DMSO should be kept to a minimum due to its potential for biological effects.

General Formulation Protocol:

  • Accurately weigh the required amount of this compound.

  • If using a co-solvent, dissolve the this compound in the co-solvent first. Gentle warming and sonication can be used to aid dissolution.

  • Gradually add the oil vehicle to the this compound/co-solvent mixture while stirring continuously to form a homogenous solution or a fine suspension.

  • Visually inspect the formulation for complete dissolution or uniform dispersion.

Experimental Protocols

Protocol for Determining this compound Solubility

Objective: To determine the saturation solubility of this compound in various pharmaceutically acceptable vehicles.

Materials:

  • This compound (pure compound)

  • Selected vehicles (e.g., Corn oil, Sesame oil, Olive oil, PEG 400)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology:

  • Add an excess amount of this compound to a known volume of each vehicle in a sealed vial.

  • Incubate the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved this compound.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in mg/mL.

Protocol for Stability Testing of this compound Formulation

Objective: To assess the stability of the this compound formulation under specific storage conditions.

Materials:

  • Prepared this compound formulation

  • Storage containers (e.g., amber glass vials)

  • Stability chambers set to desired temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)

  • HPLC system

Methodology:

  • Aliquot the this compound formulation into multiple stability containers.

  • Store the containers in the stability chambers.

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw a sample from each storage condition.

  • Visually inspect the samples for any physical changes (e.g., color change, precipitation, phase separation).

  • Determine the concentration of this compound in each sample using a validated stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining compared to the initial concentration.

  • Acceptance criteria are typically set at 90-110% of the initial concentration.

Protocol for Preclinical Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound after oral administration in rats.

Animals:

  • Male or female Sprague-Dawley or Wistar rats (8-10 weeks old)

Materials:

  • This compound formulation

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • LC-MS/MS system

Methodology:

Workflow for Preclinical Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Sample Analysis & Data Processing acclimatization Acclimatization of Rats fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage of This compound Formulation fasting->dosing collection Serial Blood Collection (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->collection processing Plasma Separation (Centrifugation) collection->processing storage Plasma Storage (-80°C) processing->storage extraction Plasma Sample Extraction storage->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) lcms->pk_analysis

Caption: Workflow for a typical preclinical pharmacokinetic study of an orally administered compound in rats.

  • Animal Preparation: Acclimatize rats for at least one week before the study. Fast the animals overnight (with free access to water) before dosing.

  • Dosing: Administer the this compound formulation to the rats via oral gavage at the desired dose (e.g., 10 mg/kg).

  • Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

    • Prepare plasma samples for analysis, which may involve protein precipitation or liquid-liquid extraction.

    • Analyze the samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Known Signaling Pathways of this compound

This compound has been reported to exert its biological effects through the modulation of specific signaling pathways.

Induction of G0/G1 Cell Cycle Arrest in Cancer Cells

This compound has been shown to induce G0/G1 cell cycle arrest in cancer cells through the p53-p21 signaling pathway.

G This compound This compound p53 p53 (Tumor Suppressor) This compound->p53 Upregulates CyclinD1_CDK46 Cyclin D1/CDK4/6 Complex This compound->CyclinD1_CDK46 Downregulates p21 p21 (CDK Inhibitor) p53->p21 Activates Transcription p21->CyclinD1_CDK46 Inhibits CellCycleArrest G0/G1 Cell Cycle Arrest Rb Rb (Retinoblastoma Protein) CyclinD1_CDK46->Rb Phosphorylates (Inactivates) G1_S_Progression G1/S Phase Progression E2F E2F (Transcription Factor) Rb->E2F Inhibits E2F->G1_S_Progression Promotes

Caption: this compound-induced G0/G1 cell cycle arrest signaling pathway.

This compound upregulates the tumor suppressor protein p53, which in turn transcriptionally activates the cyclin-dependent kinase (CDK) inhibitor p21. This compound also downregulates Cyclin D1. The increased p21 inhibits the Cyclin D1/CDK4/6 complex, preventing the phosphorylation and inactivation of the retinoblastoma protein (Rb). Active Rb sequesters the transcription factor E2F, thereby halting the transcription of genes required for the G1 to S phase transition and resulting in G0/G1 cell cycle arrest.

Inhibition of the Na+-K+ ATPase Pump

This compound has been suggested to inhibit the Na+-K+ ATPase pump, which can have various downstream effects. Inhibition of this pump can lead to the activation of several signaling cascades.

G This compound This compound NaK_ATPase Na+-K+ ATPase This compound->NaK_ATPase Inhibits Src Src Kinase NaK_ATPase->Src Activates EGFR EGFR Src->EGFR Transactivates Ras Ras EGFR->Ras PLCg PLCγ EGFR->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Downstream Downstream Cellular Effects (e.g., Diuresis) ERK->Downstream PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca_release Ca2+ Release from ER IP3->Ca_release PKC->Downstream Ca_release->Downstream

References

Troubleshooting & Optimization

Overcoming low yield in Apiole extraction from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of apiole from plant material, primarily from the Apiaceae family (e.g., parsley).

Troubleshooting Guide: Low this compound Yield

This guide addresses common issues encountered during the this compound extraction process in a question-and-answer format.

Question: Why is my this compound yield unexpectedly low?

Answer: Low this compound yield can stem from several factors throughout the experimental workflow. The primary areas to investigate are the quality and type of the initial plant material, the chosen extraction method, and the parameters used during the process.

Question: How does the choice of plant material affect this compound yield?

Answer: The source of your this compound is a critical determinant of the final yield. Consider the following:

  • Plant Species and Variety: Different varieties of parsley (Petroselinum crispum) have significantly different this compound concentrations. Flat-leaf parsley varieties, for instance, are often dominated by this compound, whereas curly-leaf varieties may be richer in other compounds like myristicin.[1][2]

  • Plant Part: this compound concentration varies considerably between the leaves, stems, and seeds. Parsley seeds, in particular, can have a very high essential oil yield, with this compound being a major constituent.[3][4] The essential oil content in leaves can range from 0.00% to 0.16% (v/fresh weight).[5]

  • Harvesting Time and Conditions: The chemical composition of parsley, including its this compound content, is influenced by environmental factors, cultivation conditions, and the plant's growth stage at harvest.[1][6][7] Harvesting at the optimal time is crucial for maximizing the concentration of the desired compound.[1]

Question: My plant material is optimal, but the yield is still low. Could my extraction method be the issue?

Answer: Absolutely. The extraction technique and the parameters used play a pivotal role in extraction efficiency.

  • For Steam Distillation/Hydrodistillation:

    • Distillation Time: Insufficient distillation time is a common cause of low yield. The optimal duration can vary, and it's essential to ensure the process continues until no more oil is being collected.[8] Some studies have shown that hydrodistillation may yield a higher percentage of essential oil compared to steam distillation for certain botanicals.[9]

    • Material Preparation: The plant material should be appropriately sized (ground or chopped) to increase the surface area available for steam penetration without being so fine as to impede steam flow.

  • For Solvent Extraction:

    • Solvent Choice: The polarity of the solvent is crucial. This compound is a phenylpropene, and its extraction from the essential oil or plant matrix is more efficient with less polar solvents like n-hexane.[10] However, for extracting a broad range of phenolic compounds, aqueous mixtures of solvents like ethanol or acetone are often more effective.[11][12]

    • Extraction Time & Temperature: Ensure the extraction is run for a sufficient duration and at an appropriate temperature to allow the solvent to penetrate the plant matrix and solubilize the this compound effectively. For Soxhlet extraction of related compounds from parsley, a 6-hour extraction at 70°C has been used.[13][14]

  • For Supercritical CO2 (SC-CO2) Extraction:

    • Pressure and Temperature: These are the most critical parameters. The density of the supercritical CO2, which dictates its solvating power, is controlled by pressure and temperature.[15][16] Higher pressures generally increase solvating power, but the relationship with temperature can be more complex; higher temperatures can increase the vapor pressure of this compound but decrease the density of the CO2.[15] Optimization of these parameters is key to achieving high yields.[16][17] SC-CO2 extraction can yield parsley fruit extracts containing over 85% this compound.[17]

Question: Can the drying method of my plant material affect the final this compound yield?

Answer: Yes, the drying process can lead to a loss of volatile compounds like this compound. Air drying at ambient temperatures has been shown to result in fewer losses compared to oven drying or freeze-drying, which can cause a significant decrease in the concentration of key aromatic compounds, including this compound.[18]

Frequently Asked Questions (FAQs)

What is a typical yield for this compound or parsley essential oil? The essential oil yield from Petroselinum crispum can vary dramatically, from as low as 0.02% from aerial parts to as high as 9.3% from seeds, depending on the plant variety, part used, and extraction method.[4][19] The this compound content within that essential oil can also vary widely, from being a minor component to the most abundant one (over 60%).[5][19]

Which part of the parsley plant has the highest concentration of this compound? Generally, the seeds (or fruits) of the parsley plant contain the highest concentration of essential oil and, often, the highest percentage of this compound.[3][4] Among the leafy varieties, flat-leaf parsley tends to have a higher this compound content than curly-leaf types.[1]

Is there a "best" method for extracting this compound? Supercritical CO2 (SC-CO2) extraction is often considered a superior "green" method. It can produce highly concentrated, solvent-free extracts at mild temperatures, which preserves heat-sensitive compounds.[16][17] It has been shown to yield extracts with an this compound content exceeding 85%.[17] However, traditional methods like hydrodistillation and steam distillation are also effective and more accessible in many laboratory settings.[8]

How can I purify this compound from the crude essential oil extract? this compound can be isolated from the essential oil mixture through conventional chromatographic techniques.[10] High-performance fractional distillation can also be used to isolate pure phenylpropanoids like this compound from concentrates.

Data Presentation: this compound & Essential Oil Yields

The following table summarizes quantitative data from various studies on this compound and essential oil extraction from Petroselinum crispum.

Plant PartPlant VarietyExtraction MethodYield (% of Essential Oil)This compound Content (% in Oil)Reference
Fresh Leaves104 Accessions (Curly, Flat, Hamburg)Water Distillation0.00 - 0.16% (v/fresh weight)Up to 22%[5]
Aerial PartsPlain Leaf Type (Organic)Hydrodistillation0.02% (w/w)61.94%[19]
Fruits (Seeds)Not SpecifiedSupercritical CO2 (10 MPa, 39.85°C)Not specified>85%[17]
SeedsNot SpecifiedSupercritical CO2Up to 9.3%Not specified[4]
HerbNot SpecifiedHydrodistillationNot specified43.2%[10]
LeavesFlat LeafHydrodistillation0.193 - 0.606%33 - 52.9%[1]
LeavesCurly LeafHydrodistillation0.193 - 0.606%Lower than flat leaf[1]

Experimental Protocols

Protocol 1: Steam Distillation for this compound Extraction

This protocol describes a standard laboratory-scale steam distillation for extracting essential oil from parsley.

1. Material Preparation:

  • Select fresh or properly dried plant material (e.g., 200 g of dried parsley aerial parts).[19]
  • Grind or chop the material to a coarse consistency to increase surface area.

2. Apparatus Setup:

  • Assemble an all-glass steam distillation apparatus, including a boiling flask for generating steam, a biomass flask, a still head, a condenser, and a collection vessel (e.g., Clevenger apparatus).[19][20]
  • Ensure all glass joints are properly sealed.

3. Distillation Process:

  • Place the prepared plant material into the biomass flask.
  • Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils.[20]
  • The steam and essential oil vapor mixture travels to the condenser, where it cools and condenses back into a liquid.
  • The condensate collects in the Clevenger apparatus, where the less dense essential oil will separate and form a layer on top of the aqueous hydrosol.

4. Extraction and Drying:

  • Continue the distillation for a minimum of 2-3 hours, or until the volume of collected oil no longer increases.[19]
  • Carefully collect the separated essential oil layer.
  • To remove any residual water, the oil can be dried over anhydrous sodium sulfate.

5. Analysis:

  • Calculate the yield of the essential oil as a percentage of the initial plant material weight.
  • Analyze the chemical composition and quantify the this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Supercritical CO2 (SC-CO2) Extraction

This protocol provides a general methodology for SC-CO2 extraction, a highly efficient method for obtaining this compound. Note that specific parameters must be optimized for the equipment in use.

1. Material Preparation:

  • Use dried and finely ground parsley seeds or fruits to maximize surface area for extraction.

2. Apparatus Setup:

  • Prepare a laboratory or pilot-scale SC-CO2 extraction unit. This includes a CO2 source, a high-pressure pump, a heat exchanger, an extraction vessel, and one or more separators.

3. Extraction Process:

  • Load the ground plant material into the extraction vessel.
  • Pressurize and heat the CO2 to bring it to a supercritical state (above 31.1°C and 73.8 bar).
  • Introduce the supercritical CO2 into the extraction vessel.
  • Set the extraction parameters. Based on literature, mild conditions can be very effective (e.g., Pressure: 10 MPa / 100 bar; Temperature: 40°C).[17] The CO2 is passed through the plant material, dissolving the this compound and other lipophilic compounds.

4. Separation and Collection:

  • Route the CO2-extract mixture to the separator vessel(s).
  • Reduce the pressure and/or change the temperature in the separator. This causes the CO2 to lose its solvating power, precipitating the extracted oil.
  • The gaseous CO2 can be recycled, and the solvent-free extract is collected from the bottom of the separator.

5. Analysis:

  • Determine the total yield of the extract.
  • Use GC-MS or HPLC to quantify the this compound content in the extract, which is expected to be of high purity.[17]

Visualizations

experimental_workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction cluster_analysis 4. Analysis start Select Plant Material (e.g., Parsley Seeds) drying Drying (e.g., Air Drying) start->drying grinding Grinding/Milling drying->grinding extraction Extraction Method grinding->extraction Processed Material sd Steam Distillation extraction->sd scfe Supercritical CO2 extraction->scfe solvent Solvent Extraction extraction->solvent separation Separation of Crude Extract sd->separation scfe->separation solvent->separation purification Purification (Optional) (e.g., Chromatography) separation->purification analysis Yield Calculation & Chemical Analysis (GC-MS) purification->analysis result High-Purity this compound analysis->result

Caption: General workflow for this compound extraction from plant material.

troubleshooting_yield cluster_material Plant Material Issues cluster_method Extraction Method Issues cluster_params Parameter Details start Low this compound Yield Detected q_variety Is it the correct plant variety and part? start->q_variety a_variety_no Action: Use flat-leaf parsley or seeds for higher this compound. q_variety->a_variety_no No a_variety_yes Material is likely optimal. q_variety->a_variety_yes Yes end Problem Resolved / Further Investigation a_variety_no->end q_method Is the extraction method optimized? a_variety_yes->q_method a_method_no Action: Adjust parameters. (Time, Temp, Pressure, Solvent) q_method->a_method_no No a_method_yes Method is likely optimal. q_method->a_method_yes Yes p_distill Distillation: Increase time. a_method_no->p_distill p_solvent Solvent: Check polarity (use non-polar). a_method_no->p_solvent p_scfe SC-CO2: Optimize P & T. a_method_no->p_scfe a_method_no->end a_method_yes->end Consider analytical error or degradation.

Caption: Troubleshooting logic for diagnosing low this compound yield.

References

Technical Support Center: Optimizing Apiole Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of apiole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of solvent systems for this compound purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for purifying this compound?

A1: this compound, a phenylpropene commonly found in essential oils like parsley seed oil, is typically purified using normal-phase column chromatography. Flash chromatography is a popular and efficient method for this purpose. High-performance liquid chromatography (HPLC) can also be employed for analytical quantification and small-scale preparative purification.

Q2: Which solvent systems are recommended for the column chromatography of this compound on silica gel?

A2: For the purification of moderately polar compounds like this compound on silica gel, a common strategy is to use a non-polar solvent and gradually increase the polarity of the mobile phase. A typical solvent system is a gradient of ethyl acetate in hexane (or other alkanes like heptane or petroleum ether). The optimal ratio will depend on the specific composition of the crude extract.

Q3: How can I determine the best starting solvent system for my this compound purification?

A3: Thin-layer chromatography (TLC) is an essential preliminary step to determine the optimal solvent system. By testing different ratios of solvents (e.g., varying percentages of ethyl acetate in hexane), you can identify the conditions that provide the best separation between this compound and other components in your mixture. An ideal solvent system for column chromatography will give this compound an Rf value of approximately 0.2-0.4 on a TLC plate.

Q4: What is a typical yield and purity I can expect from a single column chromatography run for this compound?

A4: The yield and purity of this compound after a single column chromatography run can vary significantly depending on the initial concentration of this compound in the crude material, the complexity of the mixture, and the optimization of the chromatographic conditions. With a well-optimized process, it is possible to achieve purities of over 95%. The yield will depend on the efficiency of the separation and the amount of material lost during the process.

Q5: Is this compound stable on silica gel during chromatography?

A5: While there is limited specific data on the stability of this compound on silica gel, some organic molecules can be sensitive to the acidic nature of silica gel and may degrade during long exposure. To minimize the risk of degradation, it is advisable to use flash chromatography to reduce the purification time. If you suspect degradation, you can perform a quick stability test by spotting your sample on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear.

Troubleshooting Guide

Problem Possible Cause Solution
Poor Separation of this compound from Impurities 1. Incorrect Solvent System: The polarity of the eluent may be too high or too low. 2. Column Overloading: Too much crude material was loaded onto the column. 3. Poor Column Packing: The silica gel bed is not uniform, leading to channeling.1. Optimize Solvent System with TLC: Test a range of solvent polarities. A gradient elution (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) often improves separation. 2. Reduce Sample Load: Use a larger column or reduce the amount of sample loaded. A general rule is to load 1-5% of the silica gel weight. 3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
This compound Elutes Too Quickly (High Rf) Solvent Polarity is Too High: The eluent is too effective at moving this compound through the column.Decrease Solvent Polarity: Reduce the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
This compound Elutes Too Slowly or Not at All (Low Rf) Solvent Polarity is Too Low: The eluent is not strong enough to displace this compound from the silica gel.Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase.
Peak Tailing of this compound 1. Interactions with Silica Gel: Strong interactions between this compound and the stationary phase. 2. Sample Overload: Too much sample is causing the band to spread.1. Use a Less Acidic Silica Gel: Consider using neutral or deactivated silica gel. 2. Reduce Sample Concentration: Ensure the sample is sufficiently diluted before loading.
Low Yield of Purified this compound 1. Incomplete Elution: this compound remains on the column. 2. Degradation on the Column: this compound may be unstable on the silica gel. 3. Co-elution with Impurities: Fractions containing this compound are contaminated and have to be discarded.1. Flush the Column with a Highly Polar Solvent: After your main elution, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to elute any remaining compounds. 2. Minimize Purification Time: Use flash chromatography and avoid prolonged exposure to the stationary phase. 3. Fine-tune the Solvent Gradient: A shallower gradient around the elution point of this compound can improve the resolution from closely eluting impurities.

Data Presentation

Illustrative Comparison of Solvent Systems for this compound Purification

The following table presents illustrative data to demonstrate how quantitative results from different solvent systems could be compared. Note: This data is hypothetical and for educational purposes due to the lack of specific comparative studies in the available literature.

Solvent System (Hexane:Ethyl Acetate) This compound Retention Volume (mL) Purity of this compound Fraction (%) Yield of this compound (%)
95:5250-3009275
90:10180-2209685
85:15120-1509482
80:2080-1008878

Experimental Protocols

Protocol: Flash Column Chromatography for the Purification of this compound from Parsley Seed Essential Oil

This protocol is a representative method for the purification of this compound from a crude essential oil extract.

1. Materials and Equipment:

  • Crude parsley seed essential oil

  • Silica gel for flash chromatography (40-63 µm)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Pressurized air or nitrogen source with a regulator

  • Collection tubes

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

2. Method Development (TLC):

  • Dissolve a small amount of the crude parsley seed oil in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Spot the dissolved oil onto a TLC plate.

  • Develop several TLC plates using different ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20).

  • Visualize the plates under a UV lamp and identify the spot corresponding to this compound (if a standard is available).

  • Select the solvent system that gives your target compound an Rf value of approximately 0.2-0.4.

3. Column Preparation:

  • Securely clamp the chromatography column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% hexane).

  • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Add another thin layer of sand on top of the packed silica gel.

  • Equilibrate the column by running the initial solvent through it until the pack is stable.

4. Sample Loading:

  • Dissolve the crude parsley seed oil in a minimal amount of the initial mobile phase or a weak solvent like hexane.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand layer.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure from the air/nitrogen source to achieve a steady flow rate.

  • Begin collecting fractions in test tubes.

  • If using a gradient, gradually increase the proportion of ethyl acetate in the hexane mobile phase.

  • Monitor the separation by collecting small aliquots from the eluting fractions and analyzing them by TLC.

6. Isolation of this compound:

  • Combine the fractions that contain pure this compound as determined by TLC analysis.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the final yield and assess the purity using analytical techniques such as GC-MS or HPLC.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_process Chromatography Process cluster_analysis Analysis & Isolation start Crude Parsley Seed Oil tlc TLC Method Development (Hexane:EtOAc ratios) start->tlc sample_load Sample Loading start->sample_load column_prep Column Packing (Silica Gel Slurry) tlc->column_prep column_prep->sample_load elution Gradient Elution (Increasing EtOAc %) sample_load->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Combine Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation end Purified this compound evaporation->end

Caption: Workflow for this compound Purification by Flash Chromatography.

troubleshooting_guide cluster_separation Separation Quality cluster_elution Elution Speed cluster_yield Product Yield start Chromatography Issue poor_sep Poor Separation? start->poor_sep check_solvent Optimize Solvent System with TLC poor_sep->check_solvent Yes check_load Reduce Sample Load poor_sep->check_load If still poor elution_speed Incorrect Elution Speed? poor_sep->elution_speed No too_fast Too Fast (High Rf) elution_speed->too_fast Yes too_slow Too Slow (Low Rf) elution_speed->too_slow Yes low_yield Low Yield? elution_speed->low_yield No decrease_polarity Decrease Polarity too_fast->decrease_polarity increase_polarity Increase Polarity too_slow->increase_polarity flush_column Flush with Strong Solvent low_yield->flush_column Yes check_stability Minimize Run Time low_yield->check_stability Consider degradation

Troubleshooting Apiole instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Apiole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound in aqueous solutions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during your experiments with this compound.

Issue 1: My this compound solution is cloudy or has visible precipitate.

Possible Causes:

  • Low Aqueous Solubility: this compound is a lipophilic compound with an estimated low water solubility of approximately 27.68 mg/L at 25°C. Your intended concentration may exceed its solubility limit in the aqueous buffer.

  • Temperature Effects: Changes in temperature can affect the solubility of this compound. A decrease in temperature may cause the compound to precipitate out of a solution that was clear at a higher temperature.

  • pH-Dependent Solubility: While this compound does not have strongly ionizable groups, significant shifts in pH could potentially influence its solubility characteristics or the stability of the formulation.

Troubleshooting Steps:

  • Verify Concentration: Double-check your calculations to ensure the target concentration does not significantly exceed the known solubility limit of this compound in your specific aqueous system.

  • Solubilization Techniques: Consider using formulation strategies to enhance the solubility of this compound. These can include the use of co-solvents, surfactants, or cyclodextrins.

  • Temperature Control: Ensure your solutions are prepared and stored at a consistent temperature. If you suspect temperature-induced precipitation, try gently warming the solution while stirring to see if the precipitate redissolves.

  • pH Adjustment: While less likely to be the primary cause, you can investigate the effect of pH on solubility by preparing your solution in a series of buffers with different pH values.

Issue 2: My this compound solution has changed color (e.g., turned yellow or brown).

Possible Causes:

  • Oxidative Degradation: The chemical structure of this compound, particularly the allyl group and the electron-rich aromatic ring, can be susceptible to oxidation. Exposure to air (oxygen), light, or oxidizing agents can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions that lead to the degradation of this compound and the formation of colored byproducts.

Troubleshooting Steps:

  • Protect from Light: Prepare and store your this compound solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

  • Use Degassed Solvents: To minimize oxidation, you can sparge your aqueous solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound.

  • Add Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your formulation to inhibit oxidative degradation.

  • Work in an Inert Atmosphere: For highly sensitive experiments, consider preparing your solutions in a glove box under an inert atmosphere.

Issue 3: I am observing a loss of this compound's biological activity in my assays.

Possible Causes:

  • Chemical Degradation: this compound may be degrading in your aqueous solution over time, leading to a decrease in the concentration of the active compound. This degradation can be caused by hydrolysis, oxidation, or photolysis.

  • Adsorption to Surfaces: Being a lipophilic compound, this compound may adsorb to the surfaces of your storage containers (e.g., plastic tubes or pipette tips), reducing its effective concentration in solution.

Troubleshooting Steps:

  • Conduct Stability Studies: Perform a stability study to determine the rate of this compound degradation in your specific aqueous formulation under your experimental conditions. A stability-indicating analytical method, such as HPLC, is essential for this.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared this compound solutions for your experiments to minimize the impact of degradation.

  • Choose Appropriate Containers: Store your this compound solutions in glass vials rather than plastic to minimize adsorption. If you must use plastic, consider using low-adhesion microcentrifuge tubes.

  • Control Environmental Factors: Based on the likely causes of degradation, control the exposure of your solutions to heat, light, and oxygen.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: Due to its low aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. This stock solution can then be diluted into your aqueous buffer to the final desired concentration. Ensure that the final concentration of the organic solvent in your aqueous solution is low enough to not affect your experimental system.

Q2: How should I store my this compound solutions?

A2: For short-term storage (days to weeks), it is advisable to store this compound solutions at 2-8°C in the dark. For long-term storage (months), solutions should be stored at -20°C or below. To minimize degradation, it is best to store solutions in amber glass vials and under an inert atmosphere if possible.

Q3: What are the expected degradation products of this compound in an aqueous solution?

A3: While specific degradation products of this compound in aqueous solutions are not extensively documented in the literature, based on its chemical structure, potential degradation pathways include:

  • Oxidation of the allyl side chain to form an epoxide, aldehyde, or carboxylic acid.

  • Isomerization of the allyl group to an isopropenyl group.

  • Cleavage of the methylenedioxy bridge under harsh acidic conditions.

  • Oxidation of the aromatic ring.

Identifying the specific degradation products would require forced degradation studies followed by analysis using techniques like LC-MS.

Q4: How can I quantify the concentration of this compound in my solutions and monitor its stability?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for quantifying this compound. To monitor stability, a "stability-indicating" HPLC method should be developed and validated. This type of method is capable of separating the intact this compound from its potential degradation products, allowing for an accurate assessment of its concentration over time.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₄O₄
Molecular Weight222.24 g/mol
Melting Point30 °C
Boiling Point294 °C
Estimated Water Solubility27.68 mg/L at 25°C

Table 2: Common Solubilizing Agents for Poorly Water-Soluble Compounds

Agent TypeExamplesMechanism of Action
Co-solvents Ethanol, Propylene Glycol, PEG 400Increase the polarity of the solvent system.
Surfactants Polysorbate 80 (Tween 80), Cremophor ELForm micelles that encapsulate the hydrophobic drug.
Cyclodextrins β-Cyclodextrin, HP-β-CyclodextrinForm inclusion complexes with the drug molecule.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound reference standard

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.4)

  • HPLC system with UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a 60°C oven for 24 hours. Dissolve in methanol for HPLC analysis. Also, incubate a solution of this compound in phosphate buffer at 60°C for 24 hours.

  • Photodegradation: Expose a solution of this compound in phosphate buffer to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in foil to protect it from light.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify degradation peaks.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a reliable HPLC method for the quantification of this compound in the presence of its degradation products.

1. Method Development:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer pH 3.0) is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determine the λmax of this compound using a UV-Vis spectrophotometer (typically around 280 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Optimization: Adjust the gradient profile and mobile phase composition to achieve good resolution between the this compound peak and any degradation peaks observed in the forced degradation study.

2. Method Validation (according to ICH guidelines):

  • Specificity: Analyze blank, placebo (if in a formulation), this compound standard, and stressed samples to demonstrate that the method can distinguish this compound from its degradants and any matrix components.

  • Linearity: Prepare a series of this compound standard solutions at different concentrations (e.g., 5-100 µg/mL) and inject them. Plot the peak area versus concentration and determine the correlation coefficient (should be >0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The RSD should be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) slightly and assess the impact on the results.

Visualizations

Troubleshooting_Apiole_Instability start Start: this compound Instability Observed (Precipitation, Color Change, Loss of Activity) issue What is the primary observation? start->issue precipitation Precipitation / Cloudiness issue->precipitation Precipitation color_change Color Change issue->color_change Color Change loss_of_activity Loss of Bioactivity issue->loss_of_activity Loss of Activity check_solubility Is concentration > solubility limit (~27 mg/L)? precipitation->check_solubility check_environment Is the solution exposed to light or air? color_change->check_environment check_stability Is the solution freshly prepared? loss_of_activity->check_stability solubilize Action: Improve Solubility - Use co-solvents (DMSO, Ethanol) - Add surfactants (Tween 80) - Use cyclodextrins check_solubility->solubilize Yes solution_stable Solution is stable and clear check_solubility->solution_stable No solubilize->solution_stable protect_solution Action: Protect Solution - Use amber vials - Degas solvent - Add antioxidants check_environment->protect_solution Yes check_environment->solution_stable No protect_solution->solution_stable conduct_stability_study Action: Assess Degradation - Perform forced degradation study - Use stability-indicating HPLC - Use fresh solutions check_stability->conduct_stability_study No check_stability->solution_stable Yes conduct_stability_study->solution_stable

Caption: Troubleshooting workflow for this compound instability in aqueous solutions.

Apiole_Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound oxidation Oxidation (H₂O₂, Air) This compound->oxidation photolysis Photolysis (UV/Vis Light) This compound->photolysis hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis epoxide Allyl Epoxide oxidation->epoxide Epoxidation aldehyde Aromatic Aldehyde oxidation->aldehyde Ozonolysis/Oxidative Cleavage ring_oxidation Ring Oxidation Products oxidation->ring_oxidation isomer Isopropenyl Isomer photolysis->isomer Isomerization photolysis->ring_oxidation cleavage_product Methylenedioxy Bridge Cleavage hydrolysis->cleavage_product Strong Acid

Caption: Potential degradation pathways of this compound under stress conditions.

Stability_Testing_Workflow cluster_hplc HPLC Analysis start Start: Stability Study prep_samples Prepare this compound Solution in Aqueous Buffer start->prep_samples stress_conditions Expose to Stress Conditions (Temp, Light, pH, Oxidant) prep_samples->stress_conditions hplc_analysis Inject Samples onto Stability-Indicating HPLC stress_conditions->hplc_analysis data_analysis Analyze Chromatograms: - Peak Area of this compound - Appearance of Degradant Peaks hplc_analysis->data_analysis kinetics Determine Degradation Kinetics and Identify Degradants (LC-MS) data_analysis->kinetics end End: Establish Stability Profile and Shelf-life kinetics->end

Caption: Experimental workflow for this compound stability testing.

Technical Support Center: Reverse-Phase HPLC Analysis of Apiole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Apiole in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound peak is showing poor resolution and is co-eluting with other components. How can I improve the separation?

A1: Poor resolution in HPLC is a common issue that can often be resolved by systematically optimizing several key parameters. The primary factors influencing resolution are the mobile phase composition, stationary phase chemistry, and column dimensions.

Troubleshooting Steps:

  • Mobile Phase Optimization: The composition of your mobile phase is a powerful tool for adjusting selectivity and retention, which directly impacts resolution.

    • Adjust Solvent Strength: In reverse-phase HPLC, decreasing the organic solvent (e.g., acetonitrile or methanol) percentage in the mobile phase will increase the retention time of this compound, potentially improving its separation from closely eluting peaks. Conversely, increasing the organic content reduces retention time.

    • Change Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of your separation due to different solvent properties.

    • Modify Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous portion of the mobile phase can improve peak shape and influence the retention of ionizable compounds in the sample matrix.[1]

  • Column Selection: The choice of HPLC column plays a critical role in achieving desired resolution.

    • Stationary Phase: C18 columns are widely used and are a good starting point for the separation of phenylpropanoids like this compound.[1][2] If resolution is still insufficient, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivity.

    • Particle Size: Employing columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) increases column efficiency and, consequently, resolution.

    • Column Dimensions: Using a longer column increases the number of theoretical plates, which can lead to better separation. However, this will also increase analysis time and backpressure.

Q2: I am observing significant peak tailing with my this compound standard. What are the likely causes and solutions?

A2: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem in HPLC. It can compromise accurate integration and reduce resolution.[3]

Common Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing peak tailing.

    • Solution: Use a mobile phase with a low pH (e.g., by adding 0.1% formic acid) to suppress the ionization of silanol groups. Alternatively, using an end-capped C18 column can minimize these interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[4]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q3: My retention times for this compound are drifting between injections. How can I improve reproducibility?

A3: Retention time instability can be caused by several factors related to the HPLC system and mobile phase preparation.

Troubleshooting Checklist:

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed to prevent bubble formation, which can affect the pump's performance. It is also recommended to prepare fresh mobile phase daily.

  • Column Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator of equilibration.

  • Column Temperature: Fluctuations in column temperature can lead to shifts in retention time. Using a column oven will provide a stable temperature environment.

  • Pump Performance: Check for any leaks in the pump and ensure it is delivering a consistent flow rate.

Data Presentation

Table 1: Mobile Phase Composition and its Effect on Retention and Resolution

Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid)Expected Effect on this compound Retention TimeExpected Impact on Resolution
30:70HighPotentially Improved
50:50MediumBaseline
70:30LowPotentially Decreased

Table 2: HPLC Column Parameters and Their Influence on Resolution

Column ParameterChangeEffect on ResolutionPotential Drawbacks
Length IncreaseIncreaseLonger run time, higher backpressure
Particle Size DecreaseIncreaseHigher backpressure, requires UHPLC system for optimal performance
Stationary Phase Switch from C18 to Phenyl-HexylChange in SelectivityMay not be optimal for all analytes

Experimental Protocols

Protocol: Reverse-Phase HPLC Method for the Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and HPLC system.

1. Materials and Reagents:

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (analytical grade)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Instrument and Conditions:

  • HPLC system with a UV detector

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water. Start with a 50:50 (v/v) ratio and adjust as needed for optimal resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm[1]

  • Injection Volume: 10 µL

3. Standard Preparation:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase.

4. Sample Preparation (for plant extracts):

  • Extract the plant material with a suitable solvent (e.g., methanol or ethanol).

  • Filter the extract through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Record the chromatograms and integrate the peak corresponding to this compound.

Mandatory Visualizations

HPLC_Troubleshooting_Workflow cluster_start cluster_problem cluster_solutions cluster_end Start Poor Resolution of this compound Peak Problem Identify Peak Issue: - Co-elution - Tailing - Drifting Retention Time Start->Problem MobilePhase Optimize Mobile Phase - Adjust Solvent Ratio - Change Solvent - Modify pH Problem->MobilePhase Co-elution Column Evaluate Column - Change Stationary Phase - Adjust Dimensions - Check for Degradation Problem->Column Tailing System Check HPLC System - Ensure Column Equilibration - Verify Pump Performance - Use Column Oven Problem->System Drifting RT End Improved Resolution Rs >= 1.5 MobilePhase->End Column->End System->End

Caption: A logical workflow for troubleshooting poor resolution in the HPLC analysis of this compound.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis StandardPrep Prepare this compound Standards in Mobile Phase Injection Inject Sample/Standard StandardPrep->Injection SamplePrep Extract Sample & Filter (0.45 µm) SamplePrep->Injection Equilibration Equilibrate C18 Column with Mobile Phase Equilibration->Injection Separation Isocratic Elution (ACN:H2O with 0.1% HCOOH) Injection->Separation Detection UV Detection at 270 nm Separation->Detection Integration Integrate this compound Peak Detection->Integration Quantification Quantify Concentration Integration->Quantification

Caption: Experimental workflow for the reverse-phase HPLC analysis of this compound.

References

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Apiole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges related to matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of apiole.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which in this case is this compound. These components can include proteins, lipids, salts, and other endogenous substances from the sample matrix (e.g., parsley, celery, herbal supplements).[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either suppress (reduce) or enhance (increase) the this compound signal, leading to inaccurate and unreliable quantification.[1][2]

Q2: I am observing lower than expected signal intensity for this compound in my samples compared to my calibration standards prepared in a pure solvent. Could this be a matrix effect?

A2: Yes, a significant difference in signal response between a sample and a neat standard is a strong indicator of matrix effects, most commonly ion suppression. To confirm this, you can perform a matrix effect evaluation experiment.

Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?

A3: The most common method is the post-extraction spike method. This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract (a sample known not to contain this compound that has undergone the full sample preparation procedure). The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. A value between 80% and 120% is often considered acceptable, but this can vary depending on the specific method validation requirements.

Troubleshooting Guide: Mitigating Matrix Effects for this compound Analysis

This guide provides a systematic approach to troubleshooting and minimizing matrix effects in your LC-MS/MS analysis of this compound.

Problem 1: Inconsistent or Suppressed this compound Signal

If you are experiencing signal suppression or high variability in your this compound quantification, consider the following troubleshooting steps, starting with the most impactful and progressing to more resource-intensive options.

Workflow for Troubleshooting Matrix Effects:

MatrixEffectTroubleshooting cluster_start Start: Inconsistent/Suppressed Signal cluster_sample_prep Step 1: Optimize Sample Preparation cluster_chromatography Step 2: Adjust Chromatographic Conditions cluster_internal_standard Step 3: Employ an Internal Standard cluster_calibration Step 4: Adapt Calibration Strategy cluster_end Resolution Start Identify Inconsistent or Suppressed this compound Signal SamplePrep Implement/Optimize QuEChERS Method Start->SamplePrep SPE Consider Solid Phase Extraction (SPE) SamplePrep->SPE If significant matrix remains Dilution Dilute Sample Extract SamplePrep->Dilution Simple approach Gradient Modify LC Gradient SPE->Gradient Dilution->Gradient Column Change Column Chemistry Gradient->Column If co-elution persists IS_Selection Select Appropriate IS Column->IS_Selection SIL_IS Use Stable Isotope Labeled IS (if available) IS_Selection->SIL_IS Gold Standard MatrixMatched Use Matrix-Matched Calibration SIL_IS->MatrixMatched End Achieve Accurate and Reproducible this compound Quantification MatrixMatched->End

Caption: A stepwise workflow for troubleshooting matrix effects in this compound analysis.

Detailed Methodologies and Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is highly effective for extracting a wide range of analytes from complex matrices like herbs and spices, making it a suitable starting point for this compound analysis.[3][4][5][6]

Experimental Protocol: Modified QuEChERS for Herbal Matrices

  • Homogenization: Weigh 2 g of the homogenized sample (e.g., dried and ground parsley or celery) into a 50 mL centrifuge tube. For dry samples, it is recommended to add water prior to extraction to improve analyte partitioning.

  • Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.

  • Salting Out: Add the appropriate QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture. For matrices rich in pigments like chlorophyll (common in parsley and celery), a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) is often used. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube.

  • Analysis: The resulting supernatant can be directly injected into the LC-MS/MS system or diluted further if necessary.

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

TechniquePrincipleProsConsApplicability for this compound
QuEChERS Acetonitrile extraction followed by salting out and d-SPE cleanup.[4][5][6]Fast, high-throughput, low solvent consumption, effective for a wide range of analytes.May require optimization of d-SPE sorbents for specific matrices.Highly Recommended for parsley, celery, and herbal supplements.
Solid Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides cleaner extracts than QuEChERS, can pre-concentrate the analyte.More time-consuming and requires method development.Recommended if QuEChERS fails to provide a sufficiently clean extract.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple and can be effective for certain matrices.Can be labor-intensive and may not be as efficient as QuEChERS or SPE for complex matrices.Less common for routine analysis of this compound in complex matrices.
Dilute and Shoot The sample is simply diluted with a suitable solvent before injection.Very fast and simple.Prone to significant matrix effects and can contaminate the LC-MS/MS system.Not Recommended for complex matrices without thorough validation.
Internal Standard Selection

The use of an internal standard (IS) is a crucial strategy to compensate for matrix effects.[2] An ideal IS co-elutes with the analyte and experiences the same ionization suppression or enhancement.

Logical Relationship for Internal Standard Selection:

InternalStandardSelection cluster_goal Goal cluster_strategy Mitigation Strategy cluster_options Internal Standard Options cluster_evaluation Evaluation Criteria Goal Accurate this compound Quantification IS Use of an Internal Standard Goal->IS SIL_IS Stable Isotope Labeled (SIL) this compound (e.g., d3-Apiole) IS->SIL_IS Ideal Choice Structural_Analog Structural Analog of this compound (e.g., Myristicin) IS->Structural_Analog Alternative Coelution Co-elution with this compound SIL_IS->Coelution Similar_Ionization Similar Ionization Behavior SIL_IS->Similar_Ionization Structural_Analog->Coelution Structural_Analog->Similar_Ionization

Caption: Decision-making process for selecting an internal standard for this compound analysis.

Stable Isotope Labeled (SIL) Internal Standard: The gold standard for correcting matrix effects is a stable isotope-labeled version of the analyte (e.g., deuterated this compound, d3-apiole).[1] These compounds have nearly identical chemical and physical properties to the unlabeled analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. While the synthesis of deuterated this compound is not widely documented in commercial sources, it can be achieved through custom synthesis.

Structural Analog: If a SIL internal standard is unavailable, a structural analog with similar chemical properties and chromatographic behavior to this compound can be used. Myristicin, another phenylpropene commonly found in parsley and nutmeg, could be a potential candidate. However, it is crucial to validate that the chosen analog experiences similar matrix effects as this compound.

LC-MS/MS Method Parameters for this compound

Table 2: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound 223.1193.1178.115-25
d3-Apiole (IS) 226.1196.1181.115-25

Note: These are predicted values and must be optimized empirically on your specific instrument.

Signaling Pathway of this compound in LC-MS/MS:

Apiole_LCMSMS cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Apiole_in_Sample This compound in Sample Extract LC_Column C18 Reverse-Phase Column Apiole_in_Sample->LC_Column Eluted_this compound Eluted this compound LC_Column->Eluted_this compound Ion_Source Electrospray Ionization (ESI) Eluted_this compound->Ion_Source Precursor_Ion Precursor Ion [M+H]+ (m/z 223.1) Ion_Source->Precursor_Ion Collision_Cell Collision-Induced Dissociation (CID) Precursor_Ion->Collision_Cell Product_Ions Product Ions (e.g., m/z 193.1, 178.1) Collision_Cell->Product_Ions Detector Detector Product_Ions->Detector

Caption: The analytical pathway of this compound from the LC column to the MS detector.

By systematically addressing each of these areas—sample preparation, internal standard selection, and chromatographic and mass spectrometric conditions—researchers can effectively mitigate matrix effects and achieve accurate and reliable quantification of this compound in complex matrices.

References

Strategies for enhancing the solubility of Apiole for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Apiole Solubility for In Vitro Assays

This guide provides researchers, scientists, and drug development professionals with strategies for enhancing the solubility of this compound for in vitro assays. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a phenylpropene compound found in the essential oils of plants like parsley and celery leaf.[1][2] It is investigated for various biological activities, including anticancer and immunomodulatory effects.[2][3][4] However, this compound is practically insoluble in water, which poses a significant challenge for its application in aqueous-based in vitro assays, such as cell culture experiments.[5] Poor solubility can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the general physicochemical properties of this compound?

A2: this compound is described as a liquid or crystalline solid with a slight parsley-like odor.[5] It is insoluble or only very slightly soluble in water but is readily soluble in many organic solvents.[5]

Physicochemical Properties of this compound

Property Value/Description Reference
Chemical Name 1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene [1]
Molecular Formula C₁₂H₁₄O₄ [5]
Water Solubility Insoluble or very slightly soluble [5]
Organic Solvent Solubility Readily soluble in alcohol, ether, acetone, glacial acetic acid, benzene, and oils. [5][6]
Melting Point 30°C [5]

| Boiling Point | 294°C |[5] |

Q3: What are the initial signs of this compound precipitation in my cell culture medium?

A3: Signs of precipitation include the appearance of cloudiness, particulate matter, or crystal formation in the cell culture medium upon addition of the this compound stock solution.[7] Under a microscope, you may observe crystalline structures that are not cells.[7]

Q4: Can I just filter out the precipitate from my culture medium?

A4: No, filtering the medium to remove the precipitate is not recommended. This will lower the effective concentration of this compound in your experiment, leading to inaccurate and non-reproducible results.[7] The underlying cause of the precipitation should be addressed instead.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

This guide will help you identify and resolve common issues related to this compound precipitation during your experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitation upon dilution of stock solution into aqueous medium. High Stock Concentration: The concentration of this compound in the stock solution is too high, causing it to crash out when introduced to the aqueous environment of the cell culture medium.Decrease the concentration of the this compound stock solution. Prepare a more dilute stock to minimize the solvent shock upon dilution.[7]
Inappropriate Solvent: The organic solvent used for the stock solution is not miscible enough with the culture medium, or its final concentration is too high.Use a more suitable, water-miscible solvent for the initial stock solution. While Dimethyl Sulfoxide (DMSO) is common, its final concentration in the culture medium should be minimized, ideally kept below 0.5%, with many protocols recommending 0.1% or lower.[7][8]
Rapid Dilution: Adding the stock solution too quickly to the medium can cause localized high concentrations, leading to precipitation.Add the this compound stock solution to the cell culture medium slowly and with gentle agitation to allow for gradual dispersion.[7]
Precipitation observed after a period of incubation. Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility over time.[7]Test the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640) with and without serum to identify a more compatible medium.[7]
pH of the Medium: The pH of the cell culture medium can influence the solubility of this compound.Ensure the pH of your culture medium is stable and within the optimal range for your cells. Consider if slight adjustments to the medium's pH (within a physiologically acceptable range) could improve solubility.[7]
Temperature Fluctuations: Changes in temperature can affect the solubility of compounds. Repeated freeze-thaw cycles of the stock solution can also lead to precipitation.Ensure all solutions are at the appropriate temperature (typically 37°C) before mixing.[7] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[7]

Strategies for Enhancing this compound Solubility

For compounds with very low aqueous solubility like this compound, several formulation strategies can be employed to improve their solubility for in vitro assays.

Co-Solvent Systems

The use of a water-miscible organic solvent in combination with water can increase the solubility of hydrophobic compounds.

  • Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs).[9]

  • Considerations: The final concentration of the co-solvent in the cell culture medium must be kept low (typically <0.5% for DMSO) to avoid cellular toxicity.[7][8]

Use of Surfactants

Surfactants, or surface-active agents, can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9][10]

  • Common Surfactants: Tween 20, Tween 80, and Pluronic F-68.[11][12][13]

  • Considerations: It is crucial to determine the non-toxic concentration of the surfactant for your specific cell line through preliminary cytotoxicity assays.[13]

Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, thereby increasing their water solubility.[14][15][16]

  • Common Cyclodextrins: α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, and chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[15]

  • Considerations: The formation of an inclusion complex can enhance the stability and aqueous solubility of the guest molecule.[17]

Comparison of Solubility Enhancement Techniques

Technique Mechanism of Action Advantages Disadvantages/Considerations
Co-solvents Increases the polarity of the solvent mixture, making it more favorable for the solute.[9]Simple to implement.Potential for solvent toxicity at higher concentrations.[7]
Surfactants Forms micelles that encapsulate hydrophobic molecules.[9]Can significantly increase solubility.Potential for cytotoxicity; requires careful concentration optimization.[13]
Cyclodextrins Forms inclusion complexes by encapsulating the hydrophobic molecule in its cavity.[14][15]Can improve both solubility and stability; generally low toxicity.May not be suitable for all molecules; complex formation is specific.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent (DMSO)

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube until the this compound is completely dissolved.

  • Store the stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Working Solution with Surfactant (Tween 80)

Objective: To prepare a working solution of this compound in cell culture medium using Tween 80 to enhance solubility.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Tween 80, sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640)

Procedure:

  • Prepare a stock solution of Tween 80 (e.g., 10% w/v) in sterile water or PBS.

  • In a sterile tube, first add the required volume of cell culture medium.

  • Add the Tween 80 stock solution to the medium to achieve the desired final concentration (e.g., 0.1%). Mix gently.

  • Slowly add the this compound stock solution to the medium-Tween 80 mixture while gently vortexing to reach the final desired this compound concentration.

  • Visually inspect for any signs of precipitation.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex

Objective: To prepare an this compound-β-cyclodextrin inclusion complex to improve its aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin

  • Deionized water

  • Ethanol

Procedure:

  • Prepare an aqueous solution of β-cyclodextrin by dissolving it in deionized water with heating and stirring.

  • Dissolve this compound in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of this compound to the aqueous β-cyclodextrin solution under constant stirring.

  • Continue stirring the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation.

  • The resulting solution containing the this compound-β-cyclodextrin complex can then be freeze-dried to obtain a powder, which can be reconstituted in an aqueous medium for experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay This compound This compound stock High Concentration Stock Solution This compound->stock solvent Solvent (e.g., DMSO) solvent->stock working Final Working Solution stock->working medium Cell Culture Medium medium->working enhancer Solubility Enhancer (e.g., Tween 80, Cyclodextrin) enhancer->working cells Cells in Culture working->cells incubation Incubation cells->incubation analysis Data Analysis incubation->analysis

Caption: A streamlined workflow for preparing this compound solutions for in vitro assays.

signaling_pathway cluster_cell_cycle G0/G1 Phase Cell Cycle Arrest cluster_apoptosis Apoptosis Induction This compound This compound p53 p53 This compound->p53 upregulates cyclinD1 Cyclin D1 This compound->cyclinD1 downregulates arrest G0/G1 Arrest This compound->arrest bax Bax This compound->bax activates bcl2 Bcl-2 This compound->bcl2 inhibits apoptosis Apoptosis This compound->apoptosis p21 p21 p53->p21 upregulates p21->arrest induces caspase9 Caspase-9 bax->caspase9 activates bcl2->caspase9 caspase3 Caspase-3 caspase9->caspase3 activates caspase3->apoptosis induces

Caption: Putative signaling pathways affected by this compound in cancer cells.[3]

References

Refinement of Apiole synthesis to reduce by-product formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of apiole (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic procedures, with a focus on minimizing by-product formation and maximizing yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common synthetic approaches to this compound and its derivatives involve a multi-step process starting from a substituted phenol. Key reactions often include a Williamson ether synthesis to introduce an allyl group, followed by a Claisen rearrangement to form the C-allyl bond on the aromatic ring, and subsequent methylation or other modifications. A typical starting material is a derivative of catechol or pyrogallol.

Q2: What are the most common by-products in this compound synthesis?

A2: By-product formation is dependent on the specific synthetic route. However, common impurities may include:

  • Isomers of this compound: Positional isomers can form depending on the regioselectivity of the reactions.

  • Products of Incomplete Reaction: Unreacted starting materials or intermediates.

  • Elimination Products: In Williamson ether synthesis, elimination of the alkyl halide can occur, leading to the formation of alkenes.

  • Over-methylated or Under-methylated Products: If methylation is a step in the synthesis.

  • Oligomers/Polymers: Under certain conditions, especially at high temperatures, polymerization of the allyl-containing compounds can occur.

Q3: How can I monitor the progress of my reaction and identify by-products?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product. For detailed analysis and identification of by-products, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. It allows for the separation of components in the reaction mixture and provides mass spectra for their identification.[1][2][3]

Q4: What are the recommended purification methods for crude this compound?

A4: Purification of crude this compound typically involves a combination of techniques:

  • Extraction: To remove water-soluble impurities and catalysts.

  • Distillation: Vacuum distillation is often used to separate this compound from less volatile by-products and polymers.

  • Column Chromatography: Silica gel chromatography can be employed for high-purity isolation of this compound from closely related isomers and other impurities.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound Product
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature.
Suboptimal reaction conditions Optimize reaction parameters such as temperature, solvent, and catalyst concentration. For instance, in a Williamson ether synthesis, ensure the use of a suitable base and a polar aprofic solvent.
Side reactions consuming starting material Refer to the troubleshooting guides for specific side reactions below to identify and mitigate by-product formation.
Loss of product during workup Ensure proper pH adjustments during extractions to prevent loss of phenolic intermediates. Use appropriate drying agents and handle the product carefully to avoid mechanical losses.
Issue 2: Formation of Isomeric By-products
Possible Cause Suggested Solution
Lack of regioselectivity in Claisen rearrangement The Claisen rearrangement of allyl aryl ethers typically yields ortho-substituted phenols. If both ortho positions are blocked, a secondary rearrangement to the para position can occur.[4] Control of reaction temperature can influence the product distribution.
Lack of regioselectivity in electrophilic substitution If electrophilic substitution is used to introduce functional groups, the directing effects of the existing substituents on the aromatic ring must be carefully considered to achieve the desired isomer.
Issue 3: Presence of Elimination By-products
Possible Cause Suggested Solution
E2 elimination competing with SN2 in Williamson ether synthesis This is more likely with secondary or tertiary alkyl halides. Use a primary alkyl halide (e.g., allyl bromide) whenever possible. Use a less sterically hindered base. Lowering the reaction temperature can also favor the SN2 reaction.
Issue 4: Formation of Polymeric/Oligomeric By-products
Possible Cause Suggested Solution
High reaction temperatures Avoid excessively high temperatures, especially during distillation. Use vacuum distillation to lower the boiling point of this compound.
Presence of radical initiators Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and radical-induced polymerization.

Data Presentation

Table 1: Comparison of Reported Yields for Key Steps in this compound Analogue Synthesis

Reaction Step Starting Material Product Reported Yield Reference
O-allylation (Williamson Ether Synthesis)benzo[d][5][6]dioxol-5-ol5-(allyloxy)benzo[d][5][6]dioxole75%[5]
Claisen Rearrangement5-(allyloxy)benzo[d][5][6]dioxole6-allylbenzo[d][5][6]dioxol-5-ol68% (microwave-induced)[5]
O-methylation6-allylbenzo[d][5][6]dioxol-5-olAP-02 (an this compound derivative)88%[5]

Experimental Protocols

Detailed Methodology for the Synthesis of an this compound Analogue (AP-02)

This protocol is adapted from the synthesis of AP-02, a derivative of this compound, and illustrates the key reaction types involved in this compound synthesis.[5]

Step 1: O-allylation of benzo[d][5][6]dioxol-5-ol (Williamson Ether Synthesis)

  • To a solution of benzo[d][5][6]dioxol-5-ol in acetone, add an excess of allyl bromide and a suitable base (e.g., potassium carbonate).

  • Reflux the mixture with stirring for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(allyloxy)benzo[d][5][6]dioxole.

Step 2: Microwave-induced Claisen Rearrangement

  • Place the 5-(allyloxy)benzo[d][5][6]dioxole in a suitable vessel for microwave synthesis.

  • Irradiate the sample with microwaves at a controlled temperature and time to induce the Claisen rearrangement.

  • Cool the reaction mixture and purify the resulting 6-allylbenzo[d][5][6]dioxol-5-ol by column chromatography.

Step 3: O-methylation

  • Dissolve the 6-allylbenzo[d][5][6]dioxol-5-ol in a suitable solvent such as dichloroethane.

  • Add an excess of methyl iodide and a base (e.g., potassium carbonate).

  • Reflux the mixture with stirring until the reaction is complete (monitor by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the final product, the this compound analogue, by column chromatography.

Visualizations

Apiole_Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_byproduct_1 Potential By-products cluster_1 Step 2: Claisen Rearrangement cluster_byproduct_2 Potential By-products cluster_2 Step 3: Methylation cluster_byproduct_3 Potential By-products start Substituted Phenol allyl_ether Aryl Allyl Ether start->allyl_ether + Allyl Bromide, Base allyl_phenol ortho-Allyl Phenol allyl_ether->allyl_phenol Heat elimination_product Elimination Product (Alkene) This compound This compound allyl_phenol->this compound + Methylating Agent, Base para_isomer para-Allyl Phenol incomplete_methylation Partially Methylated Products

A generalized synthetic pathway for this compound highlighting key reaction steps and potential by-product formation.

Troubleshooting_Logic cluster_low_yield Low Yield cluster_impurity Impurity Detected start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_reactions Significant Side Reactions? start->side_reactions workup_loss Loss During Workup? start->workup_loss isomer_formation Isomeric Impurity? start->isomer_formation elimination_product Elimination Product? start->elimination_product polymer_formation Polymeric Material? start->polymer_formation Optimize Reaction Time/Temp Optimize Reaction Time/Temp incomplete_rxn->Optimize Reaction Time/Temp Adjust Stoichiometry/Catalyst Adjust Stoichiometry/Catalyst side_reactions->Adjust Stoichiometry/Catalyst Refine Purification Protocol Refine Purification Protocol workup_loss->Refine Purification Protocol Control Reaction Temperature Control Reaction Temperature isomer_formation->Control Reaction Temperature Use Primary Halide/Weaker Base Use Primary Halide/Weaker Base elimination_product->Use Primary Halide/Weaker Base Lower Temperature/Inert Atmosphere Lower Temperature/Inert Atmosphere polymer_formation->Lower Temperature/Inert Atmosphere

A troubleshooting workflow for common issues encountered during this compound synthesis.

References

Minimizing degradation of Apiole during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing the degradation of Apiole during sample storage and preparation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for pure this compound?

A1: For optimal stability, pure this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for powdered form or -80°C when dissolved in a solvent.[1]

  • Light: Keep away from direct sunlight as phenylpropenes can be susceptible to photodegradation.[1] Use amber-colored vials or wrap containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially for long-term storage.

Q2: I have this compound as part of a parsley essential oil mixture. How should I store it?

A2: Parsley essential oil containing this compound should be stored in a cool, dark, and well-ventilated area.[1] To minimize degradation of volatile components, including this compound, it is recommended to keep the container tightly sealed and refrigerated (e.g., at 4°C) for short-term storage. For long-term storage, freezing at -20°C is advisable.

Q3: Which solvents are recommended for dissolving this compound for storage?

A3: While specific stability data in various solvents is limited, generally, aprotic solvents stored at low temperatures (-80°C) are recommended.[1] It is crucial to use high-purity solvents and to degas them before use to remove dissolved oxygen.

Sample Preparation

Q4: What are the main causes of this compound degradation during sample preparation?

A4: this compound degradation during sample preparation can be triggered by several factors:

  • Elevated Temperatures: High temperatures used during extraction or solvent evaporation can lead to the loss of volatile compounds like this compound.[2]

  • Extreme pH: Strong acidic or alkaline conditions can potentially catalyze the degradation of phenylpropenes.

  • Exposure to Light: UV and visible light can induce photochemical reactions.

  • Oxidation: The presence of oxygen, especially in combination with heat or light, can lead to oxidative degradation.

  • Enzymatic Activity: If working with plant matrices, endogenous enzymes released during sample homogenization can degrade this compound.

Q5: How can I minimize this compound degradation during extraction from plant material?

A5: To minimize degradation during extraction:

  • Drying: Air-drying at ambient temperature is preferable to oven-drying at elevated temperatures, as higher temperatures lead to a significant loss of volatile compounds, including this compound.[3]

  • Extraction Method: Use extraction methods that avoid high temperatures, such as maceration at room temperature or supercritical fluid extraction (SFE).

  • Solvent Choice: Use deoxygenated solvents and consider adding antioxidants (e.g., BHT) to the extraction solvent.

  • Light Protection: Conduct extraction in a dark room or using amber glassware.

Analytical Troubleshooting

Q6: I am seeing inconsistent results in my GC-MS analysis of this compound. What could be the cause?

A6: Inconsistent GC-MS results for this compound can stem from several issues:

  • Injector Port Degradation: The high temperature of the GC injector can cause thermal degradation of labile compounds.

  • Column Activity: Active sites on the GC column can lead to peak tailing and degradation.

  • Sample Matrix Effects: Complex matrices can interfere with the analysis.

  • Inconsistent Sample Preparation: Variability in sample handling and preparation can introduce errors.

Troubleshooting Guides

Issue: Loss of this compound during Storage
Symptom Possible Cause Recommended Solution
Gradual decrease in this compound concentration over time in stored samples.Improper storage temperature.Store pure this compound at -20°C (powder) or -80°C (in solvent). Store essential oils at 4°C (short-term) or -20°C (long-term).[1]
Exposure to light.Store samples in amber vials or wrap them in foil to protect from light.[1]
Oxidation.Purge the headspace of the storage vial with an inert gas (nitrogen or argon) before sealing. Use solvents that have been deoxygenated.
Incompatible materials.Avoid strong acids, alkalis, and strong oxidizing/reducing agents in the storage solution.[1]
Issue: this compound Degradation during Sample Preparation
Symptom Possible Cause Recommended Solution
Low recovery of this compound after extraction from a plant matrix.High temperature during extraction or drying.Use low-temperature drying methods (e.g., air-drying) and extraction techniques (e.g., cold maceration).[3] Oven drying at 45°C and freeze-drying have been shown to cause a decrease in this compound concentration.[3]
Enzymatic degradation.Flash-freeze the plant material in liquid nitrogen immediately after harvesting and before extraction to minimize enzymatic activity.
Appearance of unknown peaks in the chromatogram after sample processing.Degradation due to pH extremes.Maintain a neutral pH during aqueous extraction and processing steps.
Oxidative degradation.Work under an inert atmosphere and use deoxygenated solvents. Consider adding an antioxidant like BHT to the solvent.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to understand its stability profile, based on ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2 hours.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC-UV or GC-MS method to quantify the remaining this compound and detect any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Characterize the degradation products using techniques like LC-MS/MS or GC-MS to elucidate the degradation pathways.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability and Recommended Mitigation Strategies.

Factor Effect on this compound Mitigation Strategy
Temperature High temperatures accelerate degradation, especially during drying and GC analysis.[2]Store at low temperatures (-20°C to -80°C).[1] Use low-temperature extraction methods. Optimize GC injector temperature.
Light Exposure to UV and visible light can cause photodegradation.Store in amber containers or protect from light.[1]
pH Strong acidic or alkaline conditions may promote hydrolysis or other degradation reactions.Maintain a neutral pH during sample processing. Avoid contact with strong acids and alkalis.[1]
Oxygen Can lead to oxidative degradation, potentially accelerated by heat or light.Store under an inert atmosphere. Use deoxygenated solvents. Consider adding antioxidants.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation start This compound Source (Pure or Extract) storage Storage Condition Screening (Temp, Light, Solvent) start->storage prep Sample Preparation for Stress Test storage->prep acid Acid Hydrolysis prep->acid base Alkaline Hydrolysis prep->base oxidation Oxidation (H2O2) prep->oxidation thermal Thermal Stress prep->thermal photo Photostability (UV/Vis) prep->photo analysis Stability-Indicating Method (e.g., HPLC-UV, GC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis quant Quantify this compound Degradation analysis->quant id Identify Degradation Products (e.g., LC-MS/MS) analysis->id kinetics Determine Degradation Kinetics quant->kinetics pathway Elucidate Degradation Pathway id->pathway protocol Develop Optimized Storage & Handling Protocol pathway->protocol kinetics->protocol

Caption: Workflow for assessing this compound stability.

degradation_pathway Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_isomerization Isomerization cluster_photodimerization Photodimerization This compound This compound Epoxide This compound Epoxide This compound->Epoxide Oxidizing Agent (e.g., H2O2) Aldehyde Oxidized Side Chain (Aldehyde/Ketone) This compound->Aldehyde Ozonolysis/Other Oxidants Isothis compound Isothis compound This compound->Isothis compound Acid/Base Catalyst Dimer Cyclobutane Dimers This compound->Dimer UV Light

Caption: Potential degradation pathways for this compound.

troubleshooting_tree Troubleshooting this compound Degradation in GC-MS start Problem: Low this compound Peak Area or Extra Peaks q1 Are you seeing peak tailing? start->q1 s1 Possible active sites in liner or column. - Deactivate or replace liner. - Condition or replace column. q1->s1 Yes q2 Are there unexpected peaks? q1->q2 No s2 Possible thermal degradation in injector. - Lower injector temperature. - Use a liner with glass wool to trap non-volatiles. q2->s2 Yes q3 Is the peak area consistently low? q2->q3 No s3 Sample degradation prior to injection. - Review storage and sample prep procedures. s2->s3 s4 Check for leaks in the system. q3->s4 Yes end_node Consult instrument manual for further diagnostics. q3->end_node No s5 Verify syringe and injection volume. s4->s5

Caption: Troubleshooting guide for GC-MS analysis.

References

Dealing with co-eluting compounds in the GC analysis of essential oils containing Apiole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: GC Analysis of Essential Oils Containing Apiole

Welcome to our dedicated technical support center for the gas chromatography (GC) analysis of essential oils containing this compound. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges, particularly the issue of co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound in GC analysis of essential oils?

A1: The most frequently encountered co-eluting compound with this compound is myristicin. Both are phenylpropanoids with similar chemical structures and boiling points, which makes their separation challenging. Other potential co-elutants can include isomers of this compound, such as dillthis compound, and other phenylpropanoids or terpenes depending on the specific essential oil being analyzed (e.g., from parsley, dill, or nutmeg).[1][2]

Q2: Which type of GC column is best suited for the analysis of essential oils containing this compound?

A2: The choice of GC column is critical for resolving this compound from other components. A mid-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is a common and effective choice for the analysis of many essential oils, including those containing this compound.[1][3] For enhanced separation of polar compounds like phenylpropanoids, a more polar stationary phase, such as a polyethylene glycol (wax) column, can be beneficial.[4][5] In complex matrices, comprehensive two-dimensional gas chromatography (GCxGC) using a non-polar column in the first dimension and a polar column in the second can provide superior resolution.[4][6]

Q3: Can I use Gas Chromatography-Flame Ionization Detection (GC-FID) for the quantitative analysis of this compound?

A3: Yes, GC-FID is a suitable and widely used technique for the quantitative analysis of volatile compounds in essential oils, including this compound.[2][7] It offers high sensitivity, a wide linear range, and good stability.[7] For accurate quantification, it is important to use a validated method with appropriate calibration standards.

Troubleshooting Guide: Co-elution with this compound

Problem: I am observing a single, broad, or shouldered peak where I expect to see this compound, suggesting co-elution.

This is a common issue, often due to the presence of myristicin or other structurally similar compounds. The following troubleshooting steps can help you resolve this problem.

Step 1: Methodical Troubleshooting Workflow

The diagram below outlines a systematic approach to troubleshooting co-elution issues in your GC analysis of this compound.

G Troubleshooting Workflow for this compound Co-elution cluster_0 Initial Observation cluster_1 Method Optimization cluster_2 Advanced Solutions cluster_3 Verification A Poor resolution or co-elution of this compound peak B Adjust Temperature Program A->B Start with non-invasive changes C Optimize Carrier Gas Flow Rate A->C D Check Injection Parameters A->D G Improved Resolution? B->G C->G D->G E Change GC Column F Consider GCxGC E->F If co-elution persists E->G H Analysis Complete F->H G->E No G->H Yes I Consult Further G->I Persistent Issues

Caption: A step-by-step workflow for resolving co-eluting peaks in the GC analysis of this compound.

Step 2: Detailed Troubleshooting in Q&A Format

Q: How should I adjust my GC oven temperature program to improve the separation of this compound and myristicin?

A: A slower temperature ramp rate around the elution temperature of the target compounds can significantly improve resolution.[8] If this compound and myristicin are eluting early in the run, you might also consider lowering the initial oven temperature. Another effective technique is to introduce an isothermal hold (holding the temperature constant for a few minutes) just before the elution of the co-eluting pair.[8]

Q: Can changing the carrier gas flow rate help resolve co-eluting peaks?

A: Yes, optimizing the carrier gas flow rate can enhance separation efficiency. While counterintuitive, sometimes increasing the linear velocity through the column can lead to narrower peaks and better resolution.[8] It is advisable to perform a flow rate optimization study to find the optimal flow for your specific column dimensions and carrier gas (typically helium for GC-MS).

Q: My injection technique seems to be causing peak distortion. What should I check?

A: Poor injection technique can lead to broad or split peaks, which can be mistaken for co-elution. Ensure you are using an appropriate injection volume to avoid column overload.[9] Using a split injection, if not already in use, can improve peak shape.[8] Also, verify that your inlet liner is clean and appropriate for your analysis.

Q: I've optimized my method, but the peaks are still not resolved. Is it time to change the column?

A: If method optimization does not resolve the co-elution, changing the stationary phase is the next logical step.[10][11] If you are using a non-polar or mid-polarity column (like a DB-5), switching to a more polar column (like a wax-type column) can alter the elution order and improve separation based on differences in polarity rather than just boiling point.[4][5]

Experimental Protocols

Protocol 1: GC-MS Analysis of Dill Essential Oil for this compound

This protocol is adapted from a method used for the analysis of dill essential oil.[1]

  • Instrumentation: An HP-Agilent 6890 gas chromatograph coupled with an Agilent 5973 mass selective detector.

  • Column: HP-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.99%) at a constant flow rate of 0.8 mL/min.

  • Injector: Splitless mode at 290°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp 1: Increase to 240°C at 3°C/min.

    • Ramp 2: Increase to 300°C at 15°C/min, hold for 3 minutes.

  • Mass Spectrometer:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass range: m/z 40-550.

Data Presentation

Table 1: Common Phenylpropanoids in Parsley and Dill Seed Essential Oils

CompoundCommon inPotential for Co-elution with this compound
This compound Parsley, Dill-
Myristicin Parsley, NutmegHigh
Dillthis compound DillHigh (isomer)
Elemicin NutmegModerate

Table 2: Example GC Columns for Phenylpropanoid Analysis

Stationary PhasePolarityCommon Trade NamesApplication Notes
5% Diphenyl / 95% DimethylpolysiloxaneLow to MidDB-5, HP-5ms, Rxi-5msGeneral purpose, good for initial screening of essential oils.[1][3]
Polyethylene Glycol (PEG)HighDB-WAX, CarbowaxRecommended for better separation of polar compounds.[4]

Logical Relationships in GC Method Development

The following diagram illustrates the logical relationships between key GC parameters and their impact on chromatographic resolution.

G Key Parameters for Improving GC Resolution cluster_0 Primary Goal cluster_1 Influencing Factors cluster_2 Adjustable Parameters A Increase Resolution (Rs) B Efficiency (N) A->B is proportional to C Selectivity (α) A->C is proportional to D Retention Factor (k) A->D is proportional to E Column Length & I.D. B->E affected by F Carrier Gas Velocity B->F affected by G Stationary Phase C->G primarily determined by H Temperature C->H affected by D->H affected by I Film Thickness D->I affected by

References

Technical Support Center: Optimization of Dosage and Administration for In Vivo Apiole Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing dosage and administration routes for in vivo studies of apiole. The following troubleshooting guides and FAQs address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the reported effective dosages of this compound in preclinical in vivo studies?

A1: In vivo studies have demonstrated the anti-tumor effects of this compound and its derivatives in mouse models. For an this compound derivative (AP-02), intraperitoneal (I.P.) injections of 1 mg/kg and 5 mg/kg administered three times a week have been shown to significantly reduce tumor volume in mice with COLO 205 tumor xenografts.[1] Another study with this compound itself tested dosages of 1, 5, or 30 mg/kg body weight administered three times per week for 30 days, with doses higher than 1 mg/kg showing significant tumor growth inhibition.[2] No gross signs of toxicity were observed at these dosages.[2]

Q2: Which administration routes are suitable for in vivo studies with this compound?

A2: The choice of administration route depends on the experimental goals.

  • Intraperitoneal (I.P.) injection is a common route for preclinical studies and has been used for this compound derivatives, offering rapid absorption into the systemic circulation.[1][3][4][5]

  • Oral administration (P.O.) is relevant for assessing the therapeutic potential of this compound as an oral agent. However, the oral bioavailability of many poorly soluble compounds can be low and variable.[2]

  • Intravenous (I.V.) injection provides 100% bioavailability and is useful for initial pharmacokinetic studies to determine parameters like clearance and volume of distribution.[6]

Q3: What are the challenges associated with the in vivo delivery of this compound?

A3: this compound is a poorly water-soluble compound, which presents several challenges for in vivo delivery:

  • Low Bioavailability: Poor solubility can lead to low and variable absorption from the gastrointestinal tract after oral administration.[2][7]

  • Precipitation: The compound may precipitate out of solution upon injection into the aqueous physiological environment, leading to inaccurate dosing and potential local irritation or toxicity.

  • First-Pass Metabolism: As a substrate for cytochrome P450 enzymes, this compound may undergo significant first-pass metabolism in the liver, reducing the amount of active compound reaching systemic circulation after oral administration.

Q4: Can this compound cross the blood-brain barrier (BBB)?

A4: There is currently a lack of specific data quantifying the extent to which this compound crosses the blood-brain barrier. The ability of a small molecule to penetrate the BBB is influenced by factors such as lipophilicity, molecular weight, and interaction with efflux transporters.[3][8][9][10][11] For compounds intended for neurological applications, it is crucial to experimentally determine their BBB permeability.[3][8][9][10][11]

Troubleshooting Guides

Issue 1: Poor or inconsistent results with oral administration.
  • Question: My oral gavage studies with this compound are showing high variability and low efficacy. What could be the problem?

  • Answer: This is a common issue with poorly soluble compounds like this compound. The primary reasons are likely low and erratic oral absorption.

    • Troubleshooting Steps:

      • Formulation Optimization: The formulation is critical for oral bioavailability. Consider using a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion to enhance solubility and dissolution in the gastrointestinal tract.[2]

      • Particle Size Reduction: Micronization or nanocrystal formulations can increase the surface area of the drug, leading to a faster dissolution rate.

      • Co-administration with Absorption Enhancers: Certain excipients can improve intestinal absorption, but this requires careful investigation to avoid toxicity.

      • Fasting/Fed State: Standardize the feeding schedule of your animals, as the presence of food can significantly impact the absorption of lipophilic compounds.

Issue 2: Precipitation of this compound upon injection.
  • Question: I am observing precipitation when I inject my this compound formulation. How can I prevent this?

  • Answer: Precipitation upon injection is a sign of poor formulation stability in a physiological environment.

    • Troubleshooting Steps:

      • Optimize the Vehicle: For intravenous or intraperitoneal injections, a co-solvent system is often necessary. A common approach for poorly soluble compounds is to use a mixture of DMSO and a solubilizing agent like PEG 400, further diluted with saline or PBS just before injection.[12][13][14] It is crucial to keep the final concentration of organic solvents low to minimize toxicity.[13][15]

      • Solubility Testing: Before in vivo administration, perform in vitro solubility and stability tests of your formulation in a buffer that mimics physiological pH (e.g., PBS pH 7.4).

      • Slower Injection Rate: For intravenous administration, a slower infusion rate can allow for more rapid dilution of the formulation in the bloodstream, reducing the risk of precipitation.

Issue 3: Unexpected toxicity or adverse effects.
  • Question: My animals are showing signs of distress or toxicity at doses reported to be safe. What should I investigate?

  • Answer: Unexpected toxicity can stem from the compound itself, the vehicle, or the administration procedure.

    • Troubleshooting Steps:

      • Vehicle Toxicity: Administer a vehicle-only control group to rule out toxicity from the solvents used in your formulation. Some organic solvents like DMSO can cause local irritation or systemic toxicity at higher concentrations.[15]

      • LD50 Determination: If not already known, determining the acute toxicity (LD50) of this compound for your specific administration route is crucial for establishing a safe dosing range.[16][17][18][19]

      • Administration Technique: Improper injection technique, especially for I.P. injections, can lead to organ damage or peritonitis. Ensure proper training and technique.

      • Metabolic Interactions: this compound is metabolized by cytochrome P450 enzymes. If your animals are on other medications or have altered liver function, this could affect this compound's metabolism and lead to increased toxicity.

Data Presentation

Table 1: Summary of In Vivo this compound and AP-02 Dosages in Mice

CompoundAnimal ModelAdministration RouteDosageFrequencyVehicleObserved EffectReference
This compoundAthymic nude mice with COLO 205 xenograftsNot explicitly stated1, 5, 30 mg/kg3 times/week for 30 daysNot explicitly statedSignificant tumor inhibition at >1 mg/kg[2]
AP-02 (this compound Derivative)Athymic nude mice with COLO 205 xenograftsIntraperitoneal (I.P.)1 and 5 mg/kg3 times/week for 6 weeksPBSSignificant tumor volume reduction[1]

Table 2: Solubility of this compound in Common Laboratory Solvents (Qualitative)

SolventSolubilityNotes
WaterPractically Insoluble
EthanolSolubleCan be used as a co-solvent.[20][21][22]
DMSOHighly SolubleRecommended for initial stock solution preparation.[13][14]
Propylene Glycol (PG)SolubleCan be used as a co-solvent in formulations.[21][23]
Polyethylene Glycol (PEG 400)SolubleOften used in combination with other solvents to improve solubility and reduce precipitation.[12][13][14]
Oils (e.g., Corn, Sesame)SolubleCan be used for oral or subcutaneous formulations.

Note: Quantitative solubility data for this compound is limited. It is highly recommended to determine the solubility of your specific this compound batch in various solvents and vehicles experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal (I.P.) Injection

This protocol is a general guideline for formulating a poorly soluble compound like this compound for I.P. injection, based on common practices for similar molecules.[12][14]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG 400), sterile, injectable grade

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

Procedure:

  • Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Prepare Co-solvent Mixture: In a sterile tube, mix PEG 400 and DMSO. A common starting ratio is 1:1 (v/v).

  • Final Formulation (prepare fresh before each use): a. Add the required volume of the this compound stock solution to the co-solvent mixture and vortex thoroughly. b. Slowly add sterile PBS to the mixture while vortexing to achieve the final desired concentration of this compound and a low final percentage of organic solvents (ideally, the final DMSO concentration should be below 10%). For example, a final vehicle composition could be 10% DMSO, 40% PEG 400, and 50% PBS.

  • Administration: Administer the final formulation to the animals via I.P. injection at the desired dosage.

Important Considerations:

  • Always include a vehicle control group in your experiment.

  • Observe the solution for any signs of precipitation before and during administration.

  • The final concentration of DMSO and PEG 400 should be optimized to be the lowest possible that maintains this compound solubility to minimize potential toxicity.

Mandatory Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Data Collection & Analysis A Weigh this compound B Dissolve in DMSO (Stock) A->B C Prepare Co-solvent (DMSO/PEG400) B->C D Mix this compound Stock with Co-solvent C->D E Dilute with PBS D->E H Administer Formulation E->H F Animal Model (e.g., Mouse) G Select Route (e.g., I.P.) F->G G->H I Monitor for Efficacy & Toxicity J Collect Samples (Blood, Tissue) I->J K Pharmacokinetic Analysis J->K L Pharmacodynamic Analysis J->L

Caption: Workflow for in vivo this compound studies.

signaling_pathway This compound This compound Derivative (AP-02) p53 p53 This compound->p53 Upregulates CyclinD1 Cyclin D1 This compound->CyclinD1 Downregulates CellCycle Cell Cycle Progression G0G1_Arrest G0/G1 Phase Arrest CellCycle->G0G1_Arrest p21 p21/Cip1 p53->p21 Induces p21->CellCycle Inhibits CyclinD1->CellCycle Promotes

Caption: Simplified signaling pathway of AP-02 induced cell cycle arrest.

logical_relationship cluster_factors Factors Influencing Bioavailability Solubility Aqueous Solubility Bioavailability Oral Bioavailability Solubility->Bioavailability Permeability Membrane Permeability Permeability->Bioavailability Metabolism First-Pass Metabolism Metabolism->Bioavailability

Caption: Key factors affecting oral bioavailability of this compound.

References

Technical Support Center: Optimizing Apiole Screening in Multi-Well Plate Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the throughput and reliability of Apiole screening in multi-well plate assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a compound of interest for high-throughput screening?

This compound, a phenylpropene found in plants like parsley and celery, has garnered scientific interest for its potential therapeutic properties.[1][2] Studies have shown its derivatives to possess antitumor activities, including the ability to induce cell cycle arrest and apoptosis in cancer cells.[1][2] Its potential biological activities make it a candidate for high-throughput screening (HTS) campaigns aimed at discovering new therapeutic agents.

Q2: What are the common challenges encountered when screening natural products like this compound in multi-well plate assays?

Screening natural products can present unique challenges compared to synthetic compound libraries. These may include:

  • Assay Interference: Natural products can exhibit autofluorescence or interfere with assay reagents, leading to false-positive or false-negative results.

  • Poor Solubility: Many natural compounds have limited solubility in aqueous assay buffers, which can affect their potency and lead to inconsistent results.

  • Compound Purity and Complexity: Extracts of natural products contain multiple compounds, making it difficult to attribute observed activity to a single molecule.

  • Reproducibility: Batch-to-batch variation in the composition of natural product extracts can impact the reproducibility of screening results.

Q3: How can I minimize the "edge effect" in my multi-well plate assays?

The "edge effect," where wells on the perimeter of a plate behave differently than interior wells, is a common source of variability. This is often due to increased evaporation in the outer wells. To mitigate this:

  • Use a Humidified Incubator: Maintaining high humidity in the incubator can reduce evaporation from all wells.

  • Utilize Reservoir or "Moat" Plates: Some plates are designed with surrounding channels that can be filled with sterile water or media to create a humid environment around the assay wells.

  • Leave Outer Wells Empty: Avoid using the outermost rows and columns for experimental samples. Instead, fill them with sterile media or buffer to act as a barrier.

  • Randomize Plate Layout: If possible, randomize the placement of samples and controls across the plate to minimize the systematic bias introduced by edge effects.

Q4: What are Z'-factor and Signal-to-Noise Ratio, and why are they important in HTS?

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[3][4] It quantifies the separation between the distributions of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent, indicating a robust assay with a large separation between control signals, making it suitable for screening.[3][4]

The Signal-to-Noise (S/N) ratio is another metric that measures the strength of the experimental signal relative to the background noise.[5] While useful, the Z'-factor is generally preferred for HTS quality control as it also accounts for the data variation in both positive and negative controls.[3][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Well-to-Well Variability - Inconsistent cell seeding- Pipetting errors- Edge effects- Compound precipitation- Ensure a homogenous cell suspension before and during seeding.- Calibrate and use multichannel pipettes correctly.- Implement strategies to minimize edge effects (see FAQ).- Check compound solubility in assay media; consider using a lower concentration or a different solvent.
Low Z'-Factor (<0.5) - Small dynamic range between positive and negative controls- High data variability- Suboptimal reagent concentrations- Assay instability- Optimize assay conditions (e.g., incubation time, temperature) to maximize the signal window.- Identify and minimize sources of variability (see "High Well-to-Well Variability").- Titrate key reagents (e.g., antibodies, substrates) to find optimal concentrations.- Ensure reagents are properly stored and have not expired.
False Positives - Compound autofluorescence- Compound interference with assay detection- Cytotoxicity of the compound- Pre-screen compounds for autofluorescence at the assay wavelengths.- Run counter-screens in the absence of the biological target to identify interfering compounds.- Perform a cytotoxicity assay to distinguish true hits from compounds that are toxic to the cells.
False Negatives - Compound degradation- Insufficient compound concentration- Assay conditions not optimal for detecting inhibition/activation- Assess compound stability in the assay buffer over the experiment's duration.- Test a wider range of compound concentrations.- Re-optimize assay parameters to ensure sensitivity to the expected biological effect.
Inconsistent Results Between Experiments - Variation in cell passage number or health- Batch-to-batch variation of reagents- Inconsistent incubation times or temperatures- Use cells within a consistent and low passage number range.- Qualify new batches of critical reagents before use in screening.- Standardize all experimental procedures and use calibrated equipment.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound Derivative (AP-02) in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
COLO 205Colon< 5
HT 29Colon> 150
MDA-MB-231Breast~ 50
ZR75Breast~ 75
A549Lung~ 100
PE089Lung> 150
Hep G2Liver~ 125
Hep 3BLiver> 150
Data synthesized from a study on the antitumor mechanisms of this compound derivatives.[2][6]

Table 2: Assay Quality Control Metrics for High-Throughput Screening

MetricFormulaAcceptable RangeInterpretation
Z'-Factor 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|0.5 to 1.0Excellent assay quality with a large separation between controls.[3][4]
Signal-to-Noise Ratio (S/N) (μ_signal - μ_background) / σ_background> 10The signal is significantly higher than the background noise.[5]
Coefficient of Variation (%CV) (σ / μ) * 100< 20%Indicates good precision and low variability within replicate wells.
σ = standard deviation, μ = mean, pos = positive control, neg = negative control

Experimental Protocols

Protocol 1: Cell-Based Proliferation Assay in a 96-Well Format

This protocol outlines a general method for screening this compound or its derivatives for anti-proliferative effects using a colorimetric assay (e.g., MTT, XTT).

  • Cell Seeding:

    • Harvest and count cells from a healthy, sub-confluent culture.

    • Dilute the cells in a complete culture medium to a final concentration of 5 x 104 cells/mL.

    • Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well clear-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified incubator.

  • Cell Viability Measurement (MTT Assay):

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Apiole_Screening_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Assay Readout cluster_analysis Data Analysis cell_seeding Cell Seeding (e.g., 5,000 cells/well) incubation1 24h Incubation (37°C, 5% CO2) cell_seeding->incubation1 add_compound Add Compound to Wells incubation1->add_compound compound_prep This compound Serial Dilution compound_prep->add_compound incubation2 48-72h Incubation add_compound->incubation2 add_reagent Add Viability Reagent (e.g., MTT) incubation2->add_reagent incubation3 4h Incubation add_reagent->incubation3 read_plate Read Plate (Absorbance at 570 nm) incubation3->read_plate data_norm Data Normalization read_plate->data_norm ic50_calc IC50 Calculation data_norm->ic50_calc hit_id Hit Identification ic50_calc->hit_id

Caption: High-Throughput Screening Workflow for this compound.

Apiole_Signaling_Pathway This compound This compound p53 p53 Activation This compound->p53 Bax Bax Upregulation This compound->Bax Bcl2 Bcl-2 Downregulation This compound->Bcl2 p21 p21 Upregulation p53->p21 CDK_Cyclin CDK2/Cyclin E Inhibition p21->CDK_Cyclin G1_Arrest G0/G1 Cell Cycle Arrest CDK_Cyclin->G1_Arrest Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-Induced Cell Cycle Arrest and Apoptosis Pathway.

References

Technical Support Center: Method Development for Separating Apiole from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the separation of Apiole and its isomers. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common isomers of this compound that I might encounter?

A1: The most common isomer of this compound (parsley this compound) is dillthis compound.[1] this compound is 1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene, while dillthis compound is 1-allyl-2,3-dimethoxy-4,5-methylenedioxybenzene.[2] Another positional isomer is isothis compound, which has a propenyl side chain instead of an allyl side chain.

Q2: What are the primary methods for separating this compound from its isomers?

A2: The two primary methods for separating this compound from its isomers are fractional vacuum distillation and preparative High-Performance Liquid Chromatography (HPLC). Column chromatography is also a viable, though potentially less efficient, method for purification.

Q3: Which analytical techniques are recommended for identifying and confirming the purity of separated this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying the components in your fractions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and distinguishing between isomers based on the chemical shifts and coupling constants of their protons and carbons.[3][4]

II. Troubleshooting Guides

Fractional Vacuum Distillation

Q: Why is my fractional distillation yielding poor separation of this compound and its isomers?

A: Several factors can contribute to poor separation. Here are some common causes and solutions:

  • Inadequate Vacuum: Insufficient vacuum can lead to higher boiling temperatures, causing thermal degradation of heat-sensitive compounds like this compound and its isomers.[5][6]

    • Solution: Ensure all connections in your distillation setup are airtight. Check your vacuum pump for proper function and use a reliable vacuum gauge to monitor the pressure. For this compound, a vacuum that allows for boiling at a lower temperature is crucial.[1]

  • Inefficient Fractionating Column: The efficiency of the separation depends on the number of theoretical plates in your column.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponges) to increase the number of theoretical plates.[7]

  • Incorrect Heating Rate: Too rapid heating can cause the mixture to boil too quickly, preventing proper fractionation.

    • Solution: Heat the distillation flask slowly and evenly. Use a heating mantle with a stirrer to ensure uniform temperature distribution. The goal is a slow, steady distillation rate.[7]

  • Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.

    • Solution: Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient from the bottom to the top of the column.[7]

Q: My sample is darkening or charring during distillation. What's happening?

A: Darkening or charring indicates thermal decomposition. This compound and its isomers are sensitive to high temperatures.[1]

  • Solution: The primary solution is to reduce the boiling point by pulling a stronger vacuum. If decomposition still occurs, consider an alternative separation method like preparative HPLC, which operates at room temperature.

Preparative High-Performance Liquid Chromatography (HPLC)

Q: I'm observing poor resolution or peak co-elution when trying to separate this compound and its isomers.

A: Poor resolution in preparative HPLC can be due to several factors related to the method and the column.

  • Suboptimal Mobile Phase: The choice of mobile phase is critical for achieving good separation.

    • Solution: Systematically screen different solvent systems (e.g., combinations of acetonitrile, methanol, and water) and pH modifiers. A gradient elution, where the mobile phase composition changes over time, is often more effective than an isocratic (constant composition) elution for separating closely related isomers.[8]

  • Inappropriate Column Chemistry: The stationary phase of the column plays a crucial role in the separation mechanism.

    • Solution: Test columns with different stationary phases (e.g., C18, C30, Phenyl-Hexyl) to find the one that provides the best selectivity for your isomers.

  • Column Overloading: Injecting too much sample can lead to broad, overlapping peaks.[8]

    • Solution: Reduce the injection volume or the concentration of your sample. Perform a loading study on an analytical scale first to determine the maximum sample load before scaling up to a preparative column.[9]

Q: My collected fractions are not pure. What can I do?

A: Impure fractions can result from several issues during the collection process.

  • Incorrect Fraction Collection Parameters: The timing of fraction collection is critical.

    • Solution: Optimize your fraction collection settings. Use a fraction collector triggered by UV absorbance or mass signal to ensure that you are only collecting the peaks of interest.

  • Peak Tailing: Tailing peaks can lead to cross-contamination between adjacent fractions.[8]

    • Solution: Address the cause of peak tailing, which could be related to secondary interactions with the stationary phase or column degradation. Using a high-purity silica column or adding a small amount of a competing base to the mobile phase can sometimes help.

III. Data Presentation

Table 1: Physical Properties of this compound and its Isomer Dillthis compound

PropertyThis compound (Parsley this compound)Dillthis compound
Chemical Formula C₁₂H₁₄O₄C₁₂H₁₄O₄
Molar Mass 222.24 g/mol 222.24 g/mol
Boiling Point 294 °C at 760 mmHg~296 °C at 760 mmHg
Melting Point 30 °C29.5 °C
Density ~1.115 g/mL at 20°C~1.16 g/mL at 20°C
Appearance Colorless to yellowish crystals or liquidColorless to pale yellow liquid

Table 2: Example GC-MS Parameters for this compound Analysis

ParameterValue
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injector Temperature 250 °C
Oven Program Initial 60°C, ramp to 240°C at 3°C/min, hold for 10 min
MS Detector Scan mode (m/z 40-550)

IV. Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of Parsley Seed Oil
  • Preparation:

    • Assemble a fractional vacuum distillation apparatus with a Vigreux column, a short-path distillation head, a receiving flask, and a cold trap.

    • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Add a magnetic stir bar to the round-bottom distillation flask.

  • Charging the Flask:

    • Charge the distillation flask with the crude parsley seed oil, filling it to no more than two-thirds of its volume.

  • Distillation:

    • Begin stirring and slowly apply vacuum, aiming for a pressure of 1-5 mmHg.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect the initial low-boiling terpenes and other volatile compounds as the first fraction.

    • Slowly increase the temperature to distill the this compound. The boiling point of this compound under vacuum will be significantly lower than its atmospheric boiling point. Collect fractions based on the temperature readings at the distillation head. This compound will typically distill after myristicin.

    • Monitor the color and viscosity of the distillate. Pure this compound should be a colorless to pale yellow liquid or solid if cooled.[10]

  • Analysis:

    • Analyze each fraction by GC-MS to determine its composition and identify the fractions containing the highest purity of this compound.

Protocol 2: Preparative HPLC Separation of this compound and Dillthis compound
  • Sample Preparation:

    • Dissolve the crude mixture containing this compound and dillthis compound in a minimal amount of the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: Start with a composition of 60% A and 40% B. Linearly increase to 100% B over 30 minutes. Hold at 100% B for 5 minutes, then return to the initial conditions and equilibrate the column.

    • Flow Rate: 20 mL/min.

    • Detection: UV at 270 nm.

  • Injection and Fraction Collection:

    • Inject the prepared sample onto the column.

    • Set up the fraction collector to collect peaks based on the UV signal.

  • Post-Processing:

    • Combine the fractions corresponding to each pure isomer.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Analysis:

    • Analyze the purified fractions by analytical HPLC and GC-MS to confirm purity.

V. Mandatory Visualizations

Experimental_Workflow cluster_Extraction Extraction cluster_Separation Separation cluster_Analysis Analysis & Purification Raw_Material Plant Material (e.g., Parsley Seeds) Extraction Solvent Extraction or Steam Distillation Raw_Material->Extraction Crude_Extract Crude Essential Oil Extraction->Crude_Extract Separation_Method Separation Method (e.g., Fractional Distillation or Preparative HPLC) Crude_Extract->Separation_Method Fractions Collected Fractions Separation_Method->Fractions Analysis Purity Analysis (GC-MS, NMR) Fractions->Analysis Pure_this compound Pure this compound Analysis->Pure_this compound >98% Purity

Caption: A generalized workflow for the isolation and purification of this compound from plant material.

Troubleshooting_Logic cluster_Distillation Fractional Distillation Issues cluster_HPLC Preparative HPLC Issues Start Poor Separation Observed Check_Vacuum Check Vacuum Seal & Pump Function Start->Check_Vacuum Check_Column Increase Column Efficiency Start->Check_Column Check_Heat Optimize Heating Rate & Insulation Start->Check_Heat Check_Mobile_Phase Optimize Mobile Phase Composition Start->Check_Mobile_Phase Check_Column_Chem Test Different Column Chemistries Start->Check_Column_Chem Check_Loading Reduce Sample Load Start->Check_Loading Resolution Improved Separation? Check_Vacuum->Resolution Check_Column->Resolution Check_Heat->Resolution Check_Mobile_Phase->Resolution Check_Column_Chem->Resolution Check_Loading->Resolution Success Problem Solved Resolution->Success Yes Further_Optimization Further Method Optimization Needed Resolution->Further_Optimization No

References

Validation & Comparative

A Comparative Guide to Apiole Quantification: HPLC vs. GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. Apiole, a phenylpropene found in essential oils of plants like parsley and dill, is recognized for its various biological activities. The choice of analytical methodology for its quantification is critical for quality control, pharmacokinetic studies, and formulation development. This guide provides an objective comparison of two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of this compound, supported by detailed experimental protocols and comparative performance data.

Principle of Separation

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. Separation is driven by the analyte's polarity, with less polar compounds like this compound having a stronger affinity for the stationary phase and thus eluting later.

Gas Chromatography (GC), on the other hand, is ideal for volatile and thermally stable compounds.[1] In GC, a gaseous mobile phase (carrier gas) carries the vaporized sample through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. This compound, being a component of essential oils, is sufficiently volatile for GC analysis.

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC and GC are outlined below. These protocols are based on established methods for the analysis of phenylpropanoids and essential oil constituents.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

1. Sample Preparation:

  • Accurately weigh and dissolve the essential oil or plant extract containing this compound in methanol to achieve a concentration within the calibration range (e.g., 1 mg/mL).

  • Perform serial dilutions with the mobile phase to prepare calibration standards from a certified reference standard of this compound.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

2. Instrumentation and Conditions:

ParameterCondition
Instrument HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (e.g., 75:25 v/v)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 25°C
Injection Volume 20 µL
Detection Wavelength 268 nm[3]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography (GC) Protocol

This protocol details a GC method with Flame Ionization Detection (FID) for this compound quantification.

1. Sample Preparation:

  • Dilute the essential oil or extract containing this compound in a suitable solvent like hexane or acetone to a concentration appropriate for GC analysis (e.g., 1% v/v).

  • Prepare calibration standards by diluting a certified reference standard of this compound in the same solvent.

2. Instrumentation and Conditions:

ParameterCondition
Instrument Gas chromatograph equipped with a Flame Ionization Detector (FID)
Column HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min)
Injector Temperature 250°C
Detector Temperature 280°C
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes.
Injection Volume 1 µL (split or splitless mode depending on concentration)

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Method Validation and Performance Comparison

Both HPLC and GC methods should be validated to ensure their suitability for the intended application. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[4] The following table summarizes the expected performance characteristics for the quantification of this compound by HPLC and GC.

ParameterHPLCGC
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL0.05 - 0.5 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2%< 3%
Analysis Time 10 - 20 minutes20 - 30 minutes
Sample Volatility Requirement Not requiredRequired
Thermal Stability Requirement Not requiredRequired
Solvent Consumption HighLow
Instrumentation Cost Moderate to HighModerate

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for HPLC and GC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh and Dissolve Sample dilute Prepare Standards start->dilute filtrate Filter through 0.45 µm filter dilute->filtrate inject Inject into HPLC filtrate->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram calibrate Generate Calibration Curve chromatogram->calibrate quantify Quantify this compound calibrate->quantify

HPLC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Dilute Sample in Solvent standards Prepare Standards start->standards inject Inject into GC standards->inject separate Separation in Capillary Column inject->separate detect FID Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram calibrate Generate Calibration Curve chromatogram->calibrate quantify Quantify this compound calibrate->quantify

GC Experimental Workflow

Conclusion and Recommendations

Both HPLC and GC are robust and reliable techniques for the quantification of this compound. The choice between the two methods will largely depend on the specific requirements of the analysis, the nature of the sample matrix, and the available instrumentation.

  • HPLC is advantageous for its ability to analyze non-volatile and thermally labile compounds without the need for derivatization.[1] It is particularly well-suited for the analysis of this compound in complex matrices or in formulations where other non-volatile components are present. The lower operating temperatures of HPLC also minimize the risk of sample degradation.[5]

  • GC offers higher sensitivity for volatile compounds and can be a more cost-effective and faster method for routine analysis, especially when coupled with a simple detector like FID.[6][7] Given that this compound is a component of essential oils, it is well-suited for GC analysis. However, care must be taken to ensure that other volatile components in the sample do not co-elute with this compound, which might necessitate a more complex temperature program or the use of a mass spectrometric detector (GC-MS) for confirmation.

References

A Comparative Guide to the Reproducibility and Robustness of Apiole Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of apiole, a phenylpropanoid found in high concentrations in plants like parsley (Petroselinum crispum) and dill. We delve into the reproducibility and robustness of common assays used to determine its antimicrobial, antioxidant, and anticancer properties. The data presented is compiled from various studies to highlight the consistency and variability of reported findings, offering a critical perspective for researchers.

Antimicrobial Activity

This compound, primarily as a major constituent of parsley essential oil, has been repeatedly evaluated for its antimicrobial effects. However, the reported efficacy varies across studies, which can be attributed to differences in the essential oil composition, the specific microbial strains tested, and the methodologies employed. The primary methods used are broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the disc diffusion method to measure the zone of inhibition.

Comparative Data on Antimicrobial Activity:

OrganismAssay MethodThis compound Source (Essential Oil)Reported Efficacy (MIC in mg/mL)Reference
Staphylococcus aureusBroth MicrodilutionP. crispum (61.94% this compound)3.33[1]
Staphylococcus epidermidisBroth MicrodilutionP. crispum (61.94% this compound)1.70[1]
Salmonella TyphiBroth MicrodilutionP. crispum (61.94% this compound)10.00[1]
Staphylococcus aureusBroth MicrodilutionP. crispum (Apiol & Myristicin)Bacteriostatic/Bactericidal[2]
Listeria monocytogenesBroth MicrodilutionP. crispum (Apiol & Myristicin)Bacteriostatic[2]
Various BacteriaDisc DiffusionP. crispumZones of inhibition > 15 mm[3]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (this compound or this compound-rich essential oil) is serially diluted in the broth in a 96-well microtiter plate. A range of concentrations is prepared, typically in two-fold dilutions.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_exp Experiment cluster_res Analysis A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Perform serial dilutions of This compound in 96-well plate B->C D Incubate plate (e.g., 37°C for 24h) C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for determining Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

The antioxidant potential of this compound is often cited, but its activity is modest compared to standard antioxidants. Studies using parsley essential oil, where this compound is a major component, show some free radical scavenging and β-carotene bleaching capacity.[4] However, the efficacy is significantly lower than that of common standards like Butylated hydroxytoluene (BHT) and α-tocopherol.[4] Some reports even indicate that parsley essential oil containing myristicin and this compound can exhibit pro-oxidant effects in certain assays like the TBARS method.[5]

Comparative Data on Antioxidant Activity (DPPH Assay):

Compound/ExtractAssay MethodReported Efficacy (EC50/IC50)Reference
Parsley Essential Oil (PO)DPPH free radical scavenging~80.21 mg/mL[4]
BHT (Standard)DPPH free radical scavenging~0.58 mg/mL[4]
α-Tocopherol (Standard)DPPH free radical scavenging~0.10 mg/mL[4]
Parsley Essential Oil (PO)β-carotene bleaching~5.12 mg/mL[4]
BHT (Standard)β-carotene bleaching~0.01 mg/mL[4]

Experimental Protocol: DPPH Free Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared, which has a deep violet color.

  • Sample Preparation: Various concentrations of the test compound (this compound) are prepared in methanol.

  • Reaction: The DPPH solution is mixed with the test sample solutions. A control containing only DPPH and methanol is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically ~517 nm) using a spectrophotometer. The reduction in absorbance (discoloration from violet to yellow) indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Workflow for DPPH Antioxidant Assay

Mechanism of the DPPH radical scavenging assay.

Anticancer and Antiproliferative Activity

This compound has demonstrated cytotoxic effects against various human cancer cell lines. Studies have shown that it can induce cell cycle arrest and act as a chemosensitizer, enhancing the efficacy of conventional anticancer drugs like doxorubicin by potentially inhibiting P-glycoprotein, a key player in multidrug resistance.[6] this compound derivatives have been shown to be particularly effective against colon cancer cells.[7]

Comparative Data on Anticancer Activity (IC50 Values):

Cell LineCancer TypeCompoundIC50 (µM)Reference
COLO 205Colon CancerAp-02 (this compound derivative)~5 µM (effective in vitro)[7]
VariousPanel of 8 cancer cell linesThis compound200 - 700[6]
NCI/ADR-RESOvarian (Multidrug-resistant)Doxorubicin (Standard)~45[6]
OVCAR-3OvarianThis compound + DoxorubicinSynergistic effect observed[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (this compound) and incubated for a set period (e.g., 48 hours).

  • MTT Addition: The media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the purple solution is measured using a plate reader at a wavelength of ~570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.

Proposed Anticancer Signaling Pathway of an this compound Derivative

One study suggests that an this compound derivative (AP-02) induces G0/G1 phase cell cycle arrest in colon cancer cells through the upregulation of p53 and its downstream target, p21.[7]

G Ap02 This compound Derivative (AP-02) p53 p53 (Tumor Suppressor) Ap02->p53 Upregulates p21 p21 (CDK Inhibitor) p53->p21 Activates CDK Cyclin/CDK Complexes p21->CDK Inhibits G1_S G1-S Transition CDK->G1_S Promotes Arrest G0/G1 Phase Cell Cycle Arrest G1_S->Arrest is Blocked

This compound derivative-induced G0/G1 cell cycle arrest pathway.

Discussion on Reproducibility and Robustness

The bioactivity data for this compound presents a mixed picture regarding reproducibility.

  • Source Material Variability: A significant challenge is the natural variation in the chemical composition of essential oils from which this compound is often tested.[3] The concentration of this compound, myristicin, and other components can differ based on plant cultivar, geography, and extraction method, directly impacting the measured bioactivity and making direct comparisons between studies difficult.[5]

  • Robustness of Findings: Despite quantitative variations, the qualitative findings for this compound's bioactivities are relatively robust. Antimicrobial and anticancer effects are consistently reported across multiple studies using different models.[1][2][7] The challenge lies in establishing a precise and reproducible quantitative measure of this activity (e.g., a consistent IC50 value).

For researchers, this underscores the importance of using purified this compound alongside well-characterized essential oils, employing standardized protocols, and including positive and negative controls in all assays to ensure data reliability and facilitate cross-study comparisons.

References

Comparative Cytotoxicity of Apiole and Myristicin in Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cytotoxic effects of two naturally occurring phenylpropanoids, apiole and myristicin, on various cancer cell lines. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding their potential as anticancer agents.

Overview of this compound and Myristicin

This compound and myristicin are structurally similar aromatic compounds found in a variety of plants and spices.[1][2][3] Myristicin is a major active component of nutmeg, mace, carrot, cinnamon, and parsley, and has demonstrated a range of biological activities, including antitumor, antioxidative, and antimicrobial effects.[4][5] this compound is also found in plants like parsley and has been investigated for its ability to inhibit cancer cell growth.[6][7] Both compounds have been shown to induce apoptosis and modulate cellular signaling pathways implicated in cancer progression.[4][7][8][9]

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and myristicin across various cancer cell lines as reported in the literature. It is important to note that experimental conditions such as incubation time and assay type can influence these values.

CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
MyristicinK-562Human Chronic Myeloid Leukemia368[10]
MyristicinNCI-H460Human Non-Small Cell Lung Adenocarcinoma83-368[10]
MyristicinMCF-7Human Breast Adenocarcinoma83-368[10]
MyristicinCOLO-205Human Colon Adenocarcinoma83-368[10]
This compoundK-562Human Chronic Myeloid Leukemia83-368[10]
This compoundNCI-H460Human Non-Small Cell Lung Adenocarcinoma83-368[10]
This compoundMCF-7Human Breast Adenocarcinoma83-368[10]
This compoundCOLO-205Human Colon Adenocarcinoma83-368[10]
This compound Derivative (AP-02)COLO 205Human Colon Cancer16.57[7]
This compound Derivative (AP-02)HT 29Human Colon Cancer38.45[7]

Note: A direct comparison study with identical experimental conditions for both compounds across a wide range of cell lines is limited. The IC50 values for this compound and myristicin in the first four rows are presented as a range from a single study.[10]

Experimental Protocols

The methodologies outlined below are representative of the experimental procedures used to assess the cytotoxicity of this compound and myristicin.

Cell Culture and Treatment

Human cancer cell lines, such as breast (MCF-7), lung (A549), colon (COLO 205, HT 29), and leukemia (K-562), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[6][7] Cells are maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in multi-well plates and allowed to adhere overnight. Subsequently, they are treated with varying concentrations of this compound or myristicin for specified durations (e.g., 24, 48 hours).[7][10]

Cytotoxicity Assays

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[4][11] After treatment with the compounds, MTT solution is added to the cells, which is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The formazan crystals are then dissolved, and the absorbance is measured spectrophotometrically to determine the percentage of viable cells relative to an untreated control.

Lactate Dehydrogenase (LDH) Assay: This assay measures the amount of LDH released from damaged cells into the culture medium, which is indicative of cytotoxicity.[4] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product, quantifiable by spectrophotometry.[4]

Apoptosis and Cell Cycle Analysis

Flow Cytometry: To investigate the induction of apoptosis and cell cycle arrest, flow cytometry is frequently employed.[6][7] For apoptosis analysis, cells can be stained with Annexin V and propidium iodide (PI). For cell cycle analysis, cells are fixed and stained with a DNA-binding dye like PI, and the DNA content is analyzed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[6][7]

Western Blot Analysis: This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[4][7] Following treatment, cell lysates are prepared, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, cyclins) and corresponding secondary antibodies.

Signaling Pathways and Mechanisms of Action

Both this compound and myristicin have been shown to exert their cytotoxic effects through the modulation of several key signaling pathways.

Apoptotic Pathways

Myristicin induces apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[4][8][9] It can lead to an increase in intracellular reactive oxygen species (ROS), which in turn triggers the mitochondrial pathway of apoptosis.[4] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3, culminating in apoptosis.[4][8][9] Myristicin has also been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate the anti-apoptotic protein Bcl-2.[4] Similarly, this compound induces apoptosis through the activation of caspase-3, -8, and -9.[7]

cluster_0 Myristicin/Apiole Treatment cluster_1 Cellular Response Myristicin Myristicin ROS ↑ Intracellular ROS Myristicin->ROS This compound This compound Caspase8 Caspase-8 Activation This compound->Caspase8 Mitochondria Mitochondrial Disruption ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway for this compound and Myristicin.

Cell Cycle Regulation

An this compound derivative, AP-02, has been shown to induce G0/G1 phase cell cycle arrest in human colon cancer cells.[6][7] This is achieved by upregulating the expression of p53 and p21/Cip1, which are key regulators of the G1/S checkpoint, and downregulating cyclin D1.[6][7] Myristicin has also been found to cause cell cycle arrest at the G1/S phase in breast cancer cells.[4]

cluster_0 This compound/Myristicin Treatment cluster_1 Cell Cycle Regulation Compound This compound/Myristicin p53 ↑ p53 Compound->p53 CyclinD1 ↓ Cyclin D1 Compound->CyclinD1 p21 ↑ p21/Cip1 p53->p21 G1_S_Transition G1/S Transition p21->G1_S_Transition CyclinD1->G1_S_Transition CellCycleArrest G0/G1 Cell Cycle Arrest G1_S_Transition->CellCycleArrest

Caption: Mechanism of this compound/Myristicin-induced cell cycle arrest.

Reversal of Multidrug Resistance (MDR)

Interestingly, both this compound and myristicin have been investigated for their potential to reverse multidrug resistance in cancer cells.[1][3] Myristicin has been shown to potentiate the cytotoxic effects of chemotherapeutic agents like cisplatin and docetaxel in MDR cell lines.[1] The proposed mechanism involves the inhibition of P-glycoprotein (P-gp), a drug efflux pump that is often overexpressed in resistant cancer cells.[1][12] By blocking P-gp, myristicin may increase the intracellular concentration of chemotherapeutic drugs, thereby restoring their efficacy.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the comparative cytotoxicity of this compound and myristicin.

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Comparative Analysis CellCulture Cancer Cell Line Culture Treatment Treatment with this compound & Myristicin CellCulture->Treatment CytotoxicityAssay Cytotoxicity Assays (MTT, LDH) Treatment->CytotoxicityAssay IC50 Determine IC50 Values CytotoxicityAssay->IC50 ApoptosisAssay Apoptosis Analysis (Flow Cytometry) IC50->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) IC50->CellCycleAssay WesternBlot Protein Expression (Western Blot) ApoptosisAssay->WesternBlot CellCycleAssay->WesternBlot PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis DataComparison Compare IC50 & Mechanistic Data PathwayAnalysis->DataComparison Conclusion Draw Conclusions DataComparison->Conclusion

Caption: General experimental workflow for cytotoxicity comparison.

Conclusion

Both this compound and myristicin exhibit promising cytotoxic effects against a range of cancer cell lines. Their mechanisms of action involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. Furthermore, their potential to reverse multidrug resistance adds another dimension to their anticancer profile. While the available data suggests comparable cytotoxic potential, further direct comparative studies under standardized conditions are necessary to fully elucidate their relative efficacy and selectivity. This guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of these natural compounds.

References

A Comparative Guide to the Structure-Activity Relationship of Synthetic Apiole Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of synthetic apiole analogs, focusing on their structure-activity relationship (SAR) in anticancer applications. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments.

Introduction

This compound, a phenylpropene found in parsley and other plants, has garnered interest for its potential therapeutic properties. Synthetic modification of the this compound scaffold has led to the development of analogs with enhanced biological activities. This guide focuses on the comparative analysis of key synthetic this compound derivatives, primarily AP-02, AP-04, and AP-05, to elucidate their structure-activity relationships, particularly in the context of cancer therapy.

Comparative Anticancer Activity of this compound Analogs

Recent studies have focused on the cytotoxic effects of this compound and its synthetic derivatives against various human cancer cell lines. The data consistently indicates that specific structural modifications to the this compound molecule can significantly enhance its anticancer potency and selectivity.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of this compound and its Synthetic Analogs in Human Cancer and Normal Cell Lines

CompoundColon Cancer (COLO 205)Colon Cancer (HT 29)Normal Colon (FHC)Breast Cancer (MDA-MB-231)Breast Cancer (ZR75)Normal Breast (MCF 10A)Lung Cancer (A549)Lung Cancer (PE089)Normal Lung (HEL 299)Liver Cancer (Hep G2)Liver Cancer (Hep 3B)Normal Liver (BNL-CL2)Normal Liver (Clone 9)
This compound 175.32215.45>600250.11280.34>600230.15260.43>600240.21270.56>600>600
AP-02 16.57 38.45 263.7645.2355.87>30035.7648.91>30040.1152.34>300>300
AP-04 150.21180.76>600210.45240.12>600190.87220.54>600200.34230.88>600>600
AP-05 162.89195.33>600230.56260.98>600210.43240.11>600220.76250.43>600>600

Data compiled from studies on the cytotoxicity of this compound and its derivatives.[1]

Structure-Activity Relationship Insights:

The data presented in Table 1 highlights that the synthetic analog AP-02 is significantly more potent than the parent compound, this compound, and the other analogs (AP-04 and AP-05) across all tested cancer cell lines.[2] Notably, AP-02 exhibits a greater selectivity for cancer cells over normal cells, particularly in colon cancer, where the IC₅₀ value in COLO 205 cells is substantially lower than in normal FHC colon cells.[2] This suggests that the structural modifications in AP-02 are crucial for its enhanced anticancer activity and favorable selectivity profile. The precise structural details of AP-02, AP-04, and AP-05 are essential for a complete SAR analysis and can be found in the referenced literature.[2]

Mechanism of Action: AP-02 Induced Cell Cycle Arrest

The enhanced cytotoxicity of AP-02 in colon cancer cells is attributed to its ability to induce cell cycle arrest at the G0/G1 phase.[1][2] This mechanism is a key differentiator from the parent this compound molecule and other analogs.

G1_arrest_pathway cluster_0 AP-02 Treatment cluster_1 Cellular Response AP02 AP-02 p53 p53 (Upregulation) AP02->p53 CyclinD1 Cyclin D1 (Downregulation) AP02->CyclinD1 Inhibition p21 p21/Cip1 (Upregulation) p53->p21 CDK46 CDK4/6 p21->CDK46 Inhibition CyclinD1->CDK46 Activation Rb Rb CDK46->Rb Phosphorylation G1_Arrest G0/G1 Arrest E2F E2F Rb->E2F Inhibition G1_S_transition G1/S Transition E2F->G1_S_transition Promotion

AP-02 induced G0/G1 cell cycle arrest signaling pathway.

The diagram above illustrates the proposed signaling pathway through which AP-02 exerts its anticancer effects. AP-02 treatment leads to the upregulation of the tumor suppressor protein p53 and its downstream target p21/Cip1.[2] Simultaneously, it downregulates the expression of Cyclin D1.[2] The increased p21 inhibits the activity of Cyclin D1-CDK4/6 complexes, preventing the phosphorylation of the retinoblastoma (Rb) protein. This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby inhibiting the transcription of genes required for the G1 to S phase transition. The downregulation of Cyclin D1 further reinforces this cell cycle arrest, ultimately leading to the inhibition of cancer cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of this compound analogs.

1. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with various concentrations of this compound, AP-02, AP-04, and AP-05 (ranging from 4.5 to 600 µM) for 24 to 48 hours.

  • MTT Addition: After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

  • Incubation: The plates were incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

2. Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment: COLO 205 cells were treated with AP-02 at a concentration of less than 5 µM for 24 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

  • Staining: The fixed cells were washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases was determined based on the fluorescence intensity of the PI-stained DNA.

Other Biological Activities of this compound Analogs

While the primary focus of recent research has been on the anticancer properties of synthetic this compound analogs, there is emerging evidence of their potential in other therapeutic areas.

Acaricidal Activity:

A study on the acaricidal effects of this compound and its derivatives demonstrated that structural modifications can significantly enhance their potency against house dust mites. One derivative, 3,4-methylenedioxybenzonitrile, was found to be substantially more toxic to Dermatophagoides farinae, Dermatophagoides pteronyssinus, and Tyrophagus putrescentiae than the parent this compound molecule. The study suggested that the allyl and methoxy functional groups are important for the acaricidal activity of these compounds.

Conclusion and Future Directions

The structure-activity relationship studies of synthetic this compound analogs have revealed a promising avenue for the development of novel anticancer agents. The analog AP-02, in particular, demonstrates significantly enhanced and selective cytotoxicity against colon cancer cells, mediated by the induction of G0/G1 cell cycle arrest. The detailed experimental protocols provided in this guide offer a foundation for further research and validation of these findings.

While the anticancer potential of this compound analogs is evident, the exploration of their SAR in other biological activities, such as antimicrobial and enzyme inhibition, remains a relatively underexplored area. Future research should focus on the synthesis and evaluation of a broader range of this compound derivatives to establish comprehensive SARs for various therapeutic targets. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

Comparing the efficacy of Apiole with conventional chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of naturally derived compounds as alternatives or adjuncts to conventional chemotherapeutic agents represents a significant frontier in oncology research. Apiole, a phenylpropene found in various plants, including parsley, has demonstrated notable anticancer properties. This guide provides a comprehensive comparison of the efficacy of this compound and its derivatives with established chemotherapeutic drugs, supported by experimental data and detailed methodologies.

Quantitative Efficacy Comparison

The following tables summarize the cytotoxic activity of this compound and its derivative, AP-02, in comparison to conventional chemotherapeutic agents across various human cancer cell lines. Data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), providing a direct measure of potency.

Table 1: Cytotoxicity of this compound Derivative (AP-02) Against Various Cancer Cell Lines

Cell LineCancer TypeAP-02 IC50 (µM)
COLO 205Colon Cancer16.57
HT 29Colon Cancer38.45
MDA-MB-231Breast Cancer45.32
ZR75Breast Cancer58.76
A549Lung Cancer75.43
PE089Lung Cancer89.12
Hep G2Liver Cancer65.43
Hep 3BLiver Cancer78.91

Data sourced from a study on the antitumor mechanisms of this compound derivatives.[1][2][3][4]

Table 2: Comparative Antiproliferative Activity (GI50, µM) of this compound, Doxorubicin, and Vincristine

Cell LineCancer TypeThis compound GI50 (µM)Doxorubicin GI50 (µM)Vincristine GI50 (µM)
U251Glioblastoma>10000.050.01
MCF7Breast Adenocarcinoma7000.040.03
NCI/ADR-RESMultidrug-Resistant Ovarian Adenocarcinoma2004.634.71
786-0Renal Adenocarcinoma>10000.120.05
NCI-H460Large Cell Lung Carcinoma>10000.030.02
PC-3Prostate Adenocarcinoma>10000.090.04
OVCAR-3Ovarian Adenocarcinoma7000.250.15
HT29Colon Adenocarcinoma>10000.150.08

GI50 represents the concentration for 50% growth inhibition.[5][6] This table highlights that while this compound alone shows lower potency compared to doxorubicin and vincristine in most cell lines, it displays activity against a multidrug-resistant ovarian cancer cell line (NCI/ADR-RES).[5][6]

Mechanism of Action: this compound's Impact on Cancer Cells

This compound and its derivatives exert their anticancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis.

  • Cell Cycle Arrest: this compound has been shown to induce G0/G1 phase cell cycle arrest in human colon cancer cells (COLO 205).[1][2][4] This is achieved by upregulating cell cycle inhibitory proteins such as p53, p21, and p27, while downregulating cyclin D1.[1]

  • Induction of Apoptosis: The apoptotic cell death is triggered through the activation of caspase-3, -8, and -9.[1] Furthermore, this compound modulates the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical workflow for assessing its anticancer efficacy.

Apiole_Signaling_Pathway This compound This compound p53 p53 This compound->p53 Upregulates CyclinD1 Cyclin D1 This compound->CyclinD1 Downregulates Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates p21 p21 p53->p21 Activates CDK46 CDK4/6 p21->CDK46 Inhibits CyclinD1->CDK46 G0G1_Arrest G0/G1 Phase Cell Cycle Arrest CDK46->G0G1_Arrest Leads to Caspases Caspase-9, -8, -3 Bax->Caspases Activates Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: this compound-induced cell cycle arrest and apoptosis signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., COLO 205, MCF-7) Treatment Treatment with this compound or Chemotherapeutic Agent Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry, Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., Flow Cytometry, Propidium Iodide) Treatment->Cell_Cycle_Assay Western_Blot Western Blot Analysis (p53, p21, Caspases) Treatment->Western_Blot IC50 Determine IC50/GI50 Viability_Assay->IC50 Xenograft Tumor Xenograft Model (e.g., Nude Mice) In_Vivo_Treatment In Vivo Administration of This compound or Control Xenograft->In_Vivo_Treatment Tumor_Measurement Tumor Volume and Weight Measurement In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment In_Vivo_Treatment->Toxicity_Assessment

References

Independent Verification of Apiole's Effect on p55 and Caspase Pathways: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reported effects of apiole on the p53 and caspase signaling pathways, alongside other natural compounds known to modulate these critical apoptotic routes in cancer cells. While preliminary studies on this compound show promising anti-cancer activity, it is crucial to note a lack of broad independent verification in the current scientific literature.

This guide summarizes the available data, presents detailed experimental methodologies for key assays, and visualizes the reported mechanisms of action to aid in the objective evaluation of this compound and its potential alternatives for further investigation and drug development.

Section 1: Comparative Analysis of this compound and Alternative Compounds

This compound, a phenylpropene found in parsley and other plants, has been reported to induce G0/G1 cell cycle arrest and apoptosis in human colon cancer cells (COLO 205). The proposed mechanism involves the upregulation of p53 and the activation of the caspase cascade. However, these findings primarily originate from a single research group, and independent corroboration is currently limited.

This section compares the reported effects of this compound with other natural compounds that have a more extensively documented impact on the p53 and caspase pathways in cancer cells, particularly in the context of colon cancer.

Table 1: Quantitative Comparison of this compound and Alternative Compounds on Apoptosis Induction
CompoundCancer Cell LineIC50 ValueKey Molecular TargetsCitation(s)
This compound COLO 205 (colon)Not explicitly stated for this compound, but a derivative (AP-02) has an IC50 of 16.57 µMp53, p21, p27, Caspase-3, -8, -9, Bax/Bcl-2[1][2]
Proanthocyanidins SW480, SW620 (colon)Not specifiedCaspase-8[2]
Quercetrin SW620 (colon)Not specifiedCytochrome c, Bax, Apaf-1, Caspase-3, -9, ROS[2]
Cardol SW620 (colon)Not specifiedCaspase-3, -9, PARP, ROS[2]
Riccardin D HT-29 (colon)Not specifiedNF-κB[2]
Pteisolic Acid G HCT116 (colon)Not specifiedp53, ROS, NF-κB[2]
Uricetin A HT29, SW480, SW620 (colon)Not specifiedp53, p21, Cytochrome c, Caspase-3, -9, Bcl-2, XIAP[3]
Resveratrol HCT116, SW620 (colon)Not specifiedCaspase-3, -9, Bax, Bcl-2, ROS[3]
Apigenin HCT116, HT29 (colon)Not specifiedp53, Bax/Bcl-2, ROS[3]
Curcumin Various (including colon)Not specifiedp53, Bax, Caspase-3, NF-κB, EGFR, PI3K/AKT[4]
Nigella Sativa Extract MCF-7 (breast)62.8 µL/mLp53, Caspase-3, -8, -9[5]

Section 2: Experimental Protocols

This section outlines the general methodologies for key experiments used to investigate the effects of natural compounds on the p53 and caspase pathways. These protocols are based on standard laboratory practices and summaries from the cited literature.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., COLO 205, HCT116) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, curcumin) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis
  • Protein Extraction: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p53, caspase-3, Bax, Bcl-2, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay
  • Cell Lysis: Treat cells with the test compound, and then lyse the cells.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., DEVD for caspase-3, IETD for caspase-8, LEHD for caspase-9).

  • Incubation: Incubate the mixture at 37°C.

  • Signal Measurement: Measure the fluorescence or absorbance using a plate reader. The increase in signal corresponds to the caspase activity.

Section 3: Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the reported signaling pathways and a general experimental workflow for assessing the effects of a test compound.

p53_caspase_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Apoptotic Stimuli Apoptotic Stimuli p53 p53 Apoptotic Stimuli->p53 Activation Bax Bax p53->Bax Upregulation Bcl2 Bcl2 p53->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Bcl2->Mitochondrion Inhibition Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf1 Apaf1 Cytochrome c->Apaf1 Procaspase-9 Procaspase-9 Apaf1->Procaspase-9 Activation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis This compound This compound This compound->Procaspase-8 Reported to activate This compound->p53 Reported to upregulate This compound->Procaspase-9 Reported to activate This compound->Procaspase-3 Reported to activate

Caption: Reported mechanism of this compound on the p53 and caspase pathways.

experimental_workflow Cancer Cell Culture Cancer Cell Culture Compound Treatment (e.g., this compound) Compound Treatment (e.g., this compound) Cancer Cell Culture->Compound Treatment (e.g., this compound) Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment (e.g., this compound)->Cell Viability Assay (MTT) Western Blot Analysis Western Blot Analysis Compound Treatment (e.g., this compound)->Western Blot Analysis Caspase Activity Assay Caspase Activity Assay Compound Treatment (e.g., this compound)->Caspase Activity Assay Data Analysis & Interpretation Data Analysis & Interpretation Cell Viability Assay (MTT)->Data Analysis & Interpretation Western Blot Analysis->Data Analysis & Interpretation Caspase Activity Assay->Data Analysis & Interpretation

References

A Comparative Guide to Apiole Content in Petroselinum crispum Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of apiole content across various cultivars of parsley (Petroselinum crispum). This compound, a phenylpropanoid, is a significant bioactive compound found in parsley and is of increasing interest to the pharmaceutical industry for its potential therapeutic properties, including antiproliferative, antioxidant, and anti-inflammatory activities.[1] The concentration of this compound varies considerably depending on the cultivar, the part of the plant analyzed, and growing conditions.[2] This document summarizes quantitative data from multiple studies, details common experimental protocols for its extraction and quantification, and provides a visual workflow to aid in experimental design.

Comparative Analysis of this compound Content

The this compound content in parsley is highly dependent on the specific cultivar and the part of the plant being analyzed, with roots and seeds often showing higher concentrations than leaves.[3][4] The data below, compiled from various studies, illustrates this variability. Root parsley varieties (convar. radicosum) generally feature this compound as a main constituent of their essential oils, whereas leaf parsley varieties (convar. crispum) may have myristicin as the dominant component.[4]

Parsley Cultivar/GenotypeParsley TypePlant Part AnalyzedThis compound Content (% of Essential Oil)Reference
Plain Leaf LeafAerial Parts61.94%[1]
ssp. neapolitanum Leaf (Plain)Aerial Parts9.5%[5]
Giant Italian Leaf (Plain)Not Specified30.4% - 67.5%[6]
Moskrul 2 KRA USA Leaf (Curly)Leaves3.52%[7]
Bravour Leaf (Curly)Leaves3.49%[7]
Moskrul 2 Petra Leaf (Curly)Leaves3.22%[7]
Gewone Dai 3 Rial 10 Leaf (Non-curly)Leaves3.20%[7]
Various Root Cultivars RootRoots18.7% - 46.7%[3]
Root Parsley RootNot Specified79.8% (in one analysis)[6]
Various Root Cultivars RootSeedsMain Constituent[4]
Various Leaf Cultivars LeafSeedsLower concentration (Myristicin is main)[4]

Experimental Protocols

The following sections detail a generalized, common methodology for the extraction and quantification of this compound from parsley, based on protocols cited in the literature.[1][3]

1. Principle

The primary method for isolating this compound involves extracting the essential oil from the plant material, followed by chromatographic analysis to separate and quantify the individual components. Hydrodistillation is the most common extraction technique, which separates volatile compounds like this compound from non-volatile plant matter.[3] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is then used for the identification and precise quantification of this compound in the extracted oil.[1][7]

2. Apparatus and Reagents

  • Apparatus: Clevenger-type apparatus for hydrodistillation, analytical balance, grinder or blender, GC-MS system with a suitable capillary column (e.g., HP-5MS), microsyringes, standard laboratory glassware.

  • Reagents: Distilled water, anhydrous sodium sulfate, helium (carrier gas), this compound standard for calibration, organic solvent (e.g., hexane or dichloromethane) for sample dilution.

3. Sample Preparation

  • Selection: Obtain fresh, healthy plant material from the desired parsley cultivar(s). Record the plant part being used (e.g., roots, leaves, seeds).

  • Cleaning: Gently wash the plant material with distilled water to remove any soil or external contaminants and pat dry.

  • Homogenization: Finely chop or grind the fresh plant material to increase the surface area for efficient oil extraction. For seeds, grinding is essential.

4. Essential Oil Extraction: Hydrodistillation

  • Place a known weight (e.g., 100 g) of the prepared plant material into the distillation flask of the Clevenger apparatus.

  • Add a sufficient volume of distilled water to the flask, typically enough to fully immerse the plant material (e.g., 500 mL).

  • Assemble the Clevenger apparatus and begin heating the flask.

  • Continue the distillation process for a set duration (e.g., 3 hours) until no more essential oil is collected in the graduated tube.

  • Once cooled, carefully collect the separated essential oil layer.

  • Dry the collected oil using anhydrous sodium sulfate to remove any residual water.

  • Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

5. Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Preparation: Prepare a dilute solution of the extracted essential oil in a suitable organic solvent (e.g., 1 µL of oil in 1 mL of hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS injector port.

  • Chromatographic Separation: The sample is vaporized and carried by helium gas through a capillary column. The temperature of the column is gradually increased (a "temperature program") to separate compounds based on their boiling points and polarity.

    • Example Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

  • Mass Spectrometry Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments creates a unique mass spectrum for each compound.

  • Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum to that of a known this compound standard. The area under the chromatographic peak for this compound is proportional to its concentration, which can be calculated using a calibration curve generated from the standard.

Visualized Experimental Workflow

The following diagram illustrates the standard workflow for the analysis of this compound content in parsley.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification cluster_result Final Result A 1. Select Parsley Cultivar (Leaves, Roots, or Seeds) B 2. Wash and Homogenize Plant Material A->B C 3. Hydrodistillation B->C D 4. Collect & Dry Essential Oil C->D E 5. Dilute Oil Sample D->E F 6. GC-MS Injection & Separation E->F G 7. Mass Spectrum Identification F->G H 8. This compound Content Quantification (%) G->H

Caption: Workflow for this compound Extraction and Quantification.

References

Head-to-head comparison of different Apiole extraction techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of Apiole from plant sources, primarily parsley (Petroselinum crispum), is a critical first step for further investigation and application. The choice of extraction method significantly impacts the yield, purity, and overall quality of the final product. This guide provides an objective comparison of three primary techniques for this compound extraction: Supercritical Fluid Extraction (SFE), Hydrodistillation, and Solvent Extraction, supported by available experimental data.

Quantitative Comparison of Extraction Methods

The following table summarizes the key quantitative parameters for each extraction technique based on published studies. It is important to note that direct comparisons can be challenging due to variations in the starting plant material (seeds vs. aerial parts), pre-treatment methods, and the specific focus of the original research.

ParameterSupercritical Fluid Extraction (SFE)HydrodistillationSolvent Extraction
Starting Material Parsley (Petroselinum crispum) fruitParsley (Petroselinum crispum) seeds/aerial partsParsley (Petroselinum crispum) seeds
Extraction Yield Higher yield at 30 MPa compared to 10 MPa[1]0.02% (essential oil from aerial parts)[2], up to 5.90 mL/100g (from fermented seeds)[3]33.7 g/100g (total lipids)[4]
This compound Purity (% in extract) 86.06% (at 10 MPa), 88.90% (at 30 MPa)[1]61.94% (in essential oil from aerial parts)[2]Not specifically reported for this compound
Key Experimental Conditions Temperature: ~40°C, Pressure: 10-30 MPa with CO₂[1]Solid-to-water ratio of 1:20 (w/v), Distillation time: 3-4 hours[3][5]Chloroform:ethanol (2:1, v/v), reflux for 30 minutes[4]
Advantages High selectivity, high purity of this compound, environmentally friendly (uses CO₂)[1]Well-established method, can yield high-quality essential oil[5]High yield of total lipids, relatively simple setup[4]
Disadvantages High initial equipment costLower purity of this compound compared to SFE, potential for thermal degradation of compoundsUse of organic solvents (environmental and safety concerns), co-extraction of other lipids[4][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing extraction techniques. Below are the protocols derived from the cited literature for each of the three methods.

Supercritical Fluid Extraction (SFE)

This method utilizes carbon dioxide in its supercritical state as a solvent to extract this compound with high selectivity.

Experimental Setup:

A typical SFE system consists of a CO₂ cylinder, a pump to pressurize the CO₂, a temperature-controlled extraction vessel, and a collection vessel.

Protocol:

  • Grind the parsley fruit to a uniform particle size.

  • Load the ground material into the extraction vessel.

  • Pressurize the system with CO₂ to the desired pressure (e.g., 10 MPa or 30 MPa)[1].

  • Heat the extraction vessel to the target temperature (e.g., 39.85 °C)[1].

  • Maintain these conditions for a set extraction time, allowing the supercritical CO₂ to pass through the plant material.

  • De-pressurize the CO₂ in the collection vessel, causing the this compound to precipitate and separate from the now gaseous CO₂.

  • Collect the extracted this compound for analysis.

Hydrodistillation

Hydrodistillation is a traditional method for extracting essential oils from plant materials.

Experimental Setup:

A Clevenger-type apparatus is commonly used, which consists of a boiling flask, a condenser, and a collection tube.

Protocol:

  • Place the parsley seeds or aerial parts into the boiling flask.

  • Add distilled water to the flask, typically at a solid-to-water ratio of 1:20 (w/v)[3].

  • Heat the flask to boiling. The steam and volatile components, including this compound, will rise and pass into the condenser.

  • The vapor is cooled and condensed back into a liquid.

  • The essential oil, being less dense than water, will separate and can be collected from the top of the collection tube.

  • The distillation process is typically carried out for 3 to 4 hours[3][5].

Solvent Extraction

This method employs organic solvents to dissolve and extract this compound and other lipids from the plant material.

Experimental Setup:

A Soxhlet apparatus or a simple reflux setup with a round-bottom flask, condenser, and heating mantle can be used.

Protocol:

  • Grind the parsley seeds to a fine powder.

  • Place the powdered material in a flask.

  • Add a solvent mixture, such as chloroform and ethanol in a 2:1 (v/v) ratio[4].

  • Heat the mixture to its boiling point and maintain a reflux for a specified time (e.g., 30 minutes)[4].

  • After extraction, filter the mixture to remove the solid plant material.

  • Evaporate the solvent from the filtrate to obtain the crude extract containing this compound and other co-extracted compounds.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each extraction technique.

Supercritical_Fluid_Extraction cluster_SFE Supercritical Fluid Extraction Workflow plant_material Parsley Fruit grinding Grinding plant_material->grinding extraction_vessel Extraction Vessel grinding->extraction_vessel collection_vessel Collection Vessel extraction_vessel->collection_vessel Supercritical CO2 + this compound co2_cylinder CO2 Cylinder pump High-Pressure Pump co2_cylinder->pump heater Heater pump->heater heater->extraction_vessel apiole_extract This compound Extract collection_vessel->apiole_extract co2_recycle CO2 Recycle collection_vessel->co2_recycle Hydrodistillation cluster_Hydrodistillation Hydrodistillation Workflow plant_material Parsley Seeds/Aerial Parts boiling_flask Boiling Flask with Water plant_material->boiling_flask heating Heating condenser Condenser boiling_flask->condenser Steam + Volatiles heating->boiling_flask collection_tube Collection Tube (Clevenger) condenser->collection_tube essential_oil Essential Oil (this compound) collection_tube->essential_oil hydrosol Hydrosol collection_tube->hydrosol Solvent_Extraction cluster_Solvent_Extraction Solvent Extraction Workflow plant_material Parsley Seeds grinding Grinding plant_material->grinding extraction_flask Extraction Flask with Solvent grinding->extraction_flask heating_reflux Heating & Reflux extraction_flask->heating_reflux filtration Filtration extraction_flask->filtration heating_reflux->extraction_flask crude_extract Crude Extract filtration->crude_extract Filtrate spent_material Spent Plant Material filtration->spent_material solvent_evaporation Solvent Evaporation solvent_evaporation->crude_extract recovered_solvent Recovered Solvent solvent_evaporation->recovered_solvent crude_extract->solvent_evaporation

References

A Comparative Guide to the Synergistic Effects of Apiole and Other Phytochemicals

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic effects of phytochemicals, with a primary focus on the potential of apiole. While research into the synergistic combinations of isolated this compound is an emerging field, this document extrapolates from available data on this compound-rich essential oils and presents a detailed case study on a well-documented phytochemical pairing—quercetin and curcumin—to illustrate the principles and methodologies of synergy investigation.

Introduction to this compound and Phytochemical Synergy

This compound is a phenylpropene compound found abundantly in the essential oils of plants such as parsley (Petroselinum crispum) and celery leaf.[1] It is recognized for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Studies have shown that this compound can induce cell cycle arrest and apoptosis in human colon cancer cells, highlighting its potential as a standalone therapeutic agent.[2][4]

The principle of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of combination therapy. In phytochemistry, combining bioactive compounds can lead to enhanced therapeutic efficacy, reduced dosage requirements, and the potential to overcome drug resistance.[5][6] This guide explores this concept, using this compound as a focal point and other phytochemicals as illustrative examples.

Case Study 1: Synergistic Antioxidant Effects of this compound-Rich Essential Oils

Direct studies quantifying the synergistic effects of isolated this compound with other phytochemicals are limited. However, research on essential oils rich in this compound provides valuable insights. A study investigating mixtures of essential oils from Apium graveolens (celery, containing this compound), Thymus vulgaris (thyme), and Coriandrum sativum (coriander) demonstrated a synergistic enhancement of antioxidant activity.

The antioxidant capacity was measured using Ferric Reducing Antioxidant Power (FRAP) and ABTS radical scavenging assays. The results showed that specific combinations of the oils had a greater antioxidant effect than the individual oils alone, indicating a synergistic interaction.[7]

Essential Oil/MixtureIndividual Antioxidant Activity (Conceptual)Combined Antioxidant Activity (Conceptual)Outcome
Apium graveolens (Celery) EOModerate--
Thymus vulgaris (Thyme) EOHigh--
Coriandrum sativum (Coriander) EOLow-Moderate--
Mixture 1 (Thyme, Celery, Coriander)-Significantly Higher Synergistic Effect

This table is a conceptual representation based on findings that mixtures potentiated the antioxidant effects beyond individual contributions.[7]

A generalized protocol for determining antioxidant synergy is as follows:

  • Preparation of Extracts : Prepare individual essential oils and their precise mixtures (e.g., binary and ternary combinations at different ratios).

  • FRAP Assay :

    • Prepare the FRAP reagent containing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

    • Add a small volume of the essential oil sample to the FRAP reagent.

    • Incubate the mixture in the dark at 37°C.

    • Measure the absorbance of the resulting blue-colored solution at 593 nm. .

  • ABTS Assay :

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate and leaving it in the dark.

    • Dilute the ABTS•+ solution with ethanol to a specific absorbance.

    • Add the essential oil sample to the diluted ABTS•+ solution.

    • Measure the decrease in absorbance at 734 nm after a set incubation period. .

  • Data Analysis : Compare the measured antioxidant activity of the mixtures to the calculated sum of the individual oil activities. A value significantly higher than the expected sum indicates synergy.

G cluster_1 Combined Effect A This compound-rich EO (Moderate Antioxidant) C Enhanced Free Radical Scavenging A->C Contributes B Thyme EO (High Antioxidant) B->C Potentiates

Caption: Conceptual flow of antioxidant synergy.

Case Study 2: Synergistic Anticancer Effects of Quercetin and Curcumin

To provide a detailed, data-driven example of phytochemical synergy, we examine the combination of quercetin and curcumin against breast cancer cell lines. This pairing is well-documented and serves as an excellent model for the quantitative analysis of synergistic interactions.

The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, is a key metric. A lower IC50 value indicates higher potency. Studies have determined the IC50 values for quercetin and curcumin individually and in combination.

Compound/CombinationCell LineTreatment DurationIC50 Value (µM)Reference
Quercetin4T1 (Murine Breast Cancer)24 hours21.7 ± 0.7[8]
Quercetin4T1 (Murine Breast Cancer)48 hours18.2 ± 0.45[8]
Curcumin4T1 (Murine Breast Cancer)24 hours14.8 ± 4.0[8]
Curcumin4T1 (Murine Breast Cancer)48 hours21.0 ± 0.3[8]
Quercetin + CurcuminBreast Cancer Cells48 hoursLower than individual IC50s (CI < 1)[9]

Note: The Combination Index (CI) is used to quantify synergy. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

The protocol for determining the IC50 values and synergistic effects of quercetin and curcumin is as follows:

  • Cell Culture : Culture breast cancer cells (e.g., MCF-7 or 4T1) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding : Seed the cells into 96-well plates at a density of approximately 4,000-5,000 cells per well and allow them to adhere overnight.[5]

  • Treatment : Treat the cells with various concentrations of quercetin, curcumin, and their combinations for a specified period (e.g., 24 or 48 hours). Include a control group treated with the vehicle (e.g., DMSO, ensuring the final concentration is non-toxic, <0.2%).[5][6]

  • MTT Addition : After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.[6]

  • Formazan Solubilization : Remove the medium and add an organic solvent like DMSO to dissolve the resulting purple formazan crystals.[6]

  • Absorbance Measurement : Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis :

    • Calculate the percentage of cell viability for each concentration relative to the control.

    • Determine the IC50 values for each compound using dose-response curve analysis.

    • Calculate the Combination Index (CI) using a method such as the Chou-Talalay equation to determine if the interaction is synergistic.

The synergistic anticancer effect of quercetin and curcumin is largely attributed to the enhanced induction of apoptosis. This combination targets multiple points in the apoptotic signaling cascade. The diagram below illustrates the key molecular events involved.[1][4]

G QC Quercetin + Curcumin (Synergistic Combination) ROS ↑ Reactive Oxygen Species (ROS) QC->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) QC->Bcl2 Bax ↑ Bax (Pro-apoptotic) QC->Bax NFkB ↓ NF-κB Pathway QC->NFkB PI3K ↓ PI3K/Akt Pathway QC->PI3K Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->CytC Bax->CytC Casp9 ↑ Caspase-9 Activation CytC->Casp9 Casp3 ↑ Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis NFkB->Apoptosis Inhibits PI3K->Apoptosis Inhibits

Caption: Synergistic apoptotic pathway of Quercetin and Curcumin.

General Experimental Workflow for Synergy Studies

The investigation of synergistic effects follows a structured workflow, from initial screening to mechanistic evaluation.

G A 1. Compound Selection (e.g., this compound + Phytochemical X) B 2. In Vitro Screening (e.g., MTT Assay) A->B C 3. Determine IC50 Values (Individual Compounds) B->C D 4. Combination Assay (Checkerboard Method) C->D E 5. Calculate Combination Index (CI) (Determine Synergy/Antagonism) D->E F 6. Mechanistic Studies (e.g., Western Blot, qPCR) E->F If Synergistic (CI < 1) G 7. Pathway Analysis (Apoptosis, Cell Cycle, etc.) F->G

Caption: Standard workflow for a phytochemical synergy study.

Conclusion

This compound stands out as a phytochemical with significant therapeutic potential. While the exploration of its synergistic effects is in its early stages, the principles demonstrated by other phytochemical combinations, such as quercetin and curcumin, provide a clear roadmap for future research. By targeting multiple cellular pathways and overcoming resistance mechanisms, synergistic combinations of phytochemicals represent a promising frontier in the development of novel, effective, and potentially safer therapeutic strategies for a range of diseases. Further investigation into this compound's synergistic potential is highly warranted.

References

A Comparative Analysis of Apiole's Acaricidal Activity Against Synthetic Pesticides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the acaricidal efficacy of apiole, a naturally occurring phenylpropene found in plants like parsley and celery, against a range of synthetic pesticides.[1] The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data. The overuse of synthetic pesticides has raised environmental and health concerns, prompting a search for effective, plant-derived alternatives.[2][3][4][5][6] Essential oils and their constituents, such as this compound, are promising candidates in the development of new biopesticides.[6][7]

Data Presentation: Quantitative Efficacy Comparison

The acaricidal potential of a compound is often quantified by its Lethal Dose (LD50) or Lethal Concentration (LC50), which represents the dose or concentration required to kill 50% of a test population. The tables below summarize the comparative toxicity of this compound and various synthetic acaricides against several mite species. Lower LD50/LC50 values indicate higher toxicity and efficacy.

Table 1: Comparative Toxicity (LD50) of this compound and Benzyl Benzoate against Dust Mites

CompoundMite SpeciesLD50 (μg/cm²)Relative Toxicity vs. Benzyl BenzoateReference
This compound Dermatophagoides farinae0.8112.4 times more toxic[8][9]
Benzyl BenzoateDermatophagoides farinae10.0-[8][9]
This compound Dermatophagoides pteronyssinus0.9410.2 times more toxic[8][9]
Benzyl BenzoateDermatophagoides pteronyssinus9.58-[8][9]

Table 2: Comparative Toxicity (LC50) of Parsley Oil (containing this compound) and Synthetic Acaricides against the Two-Spotted Spider Mite (Tetranychus urticae)

CompoundMite SpeciesLC50NotesReference
Parsley OilTetranychus urticae1.011 %Direct Spray Method[10]
AbamectinTetranychus urticae0.014 µ g/vial Glass-Vial Bioassay[11]
BifenazateTetranychus urticae-10x more toxic than Dicofol[11]
DicofolTetranychus urticae--[11]
PropargiteTetranychus urticaeComparable to Spiromesifen-[11]
SpiromesifenTetranychus urticae14.086 µ g/vial -[11]

Note: Direct comparison of LC50 values between studies can be challenging due to differing methodologies (e.g., % concentration vs. µ g/vial ) and experimental conditions.

Experimental Protocols

The data presented in this guide are derived from specific bioassays designed to evaluate the toxicity of active compounds against mites. The primary methodologies are detailed below.

Impregnated Fabric Disk Bioassay

This method is commonly used to assess the contact toxicity of acaricides against dust mites.[8][9]

  • Preparation of Test Solutions: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., acetone) to create a range of concentrations.

  • Impregnation: A fabric disk (typically cotton or linen, approximately 1.5 cm in diameter) is uniformly treated with a specific volume (e.g., 40 μL) of the test solution. Control disks are treated with the solvent only. The solvent is allowed to evaporate completely.

  • Mite Exposure: A set number of adult mites (e.g., 20-30) are placed onto the treated fabric disk within a sealed container (e.g., a petri dish).

  • Incubation: The containers are maintained under controlled conditions of temperature (e.g., 25±1 °C) and relative humidity (e.g., 75±5%) for a specified period, typically 24 hours.

  • Mortality Assessment: After the exposure period, mites are observed under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Mortality data are corrected for any control mortality using Abbott's formula. Probit analysis is then used to determine the LD50 value.

G cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound B Treat Fabric Disk with Solution A->B C Evaporate Solvent B->C D Introduce Mites to Treated Disk C->D E Incubate for 24h (Controlled Temp/Humidity) D->E F Assess Mite Mortality Under Microscope E->F G Calculate LD50 Value (Probit Analysis) F->G

Caption: Workflow for the Impregnated Fabric Disk Bioassay.

Glass-Vial Bioassay

This technique assesses acaricide toxicity by exposing mites to a treated surface within a glass container.[11]

  • Vial Coating: A solution of the acaricide in a volatile solvent like acetone is prepared. A specific volume is pipetted into a glass vial (e.g., 20 mL scintillation vial).

  • Residue Preparation: The vial is rolled on its side until the solvent evaporates, leaving a uniform film of the acaricide residue on the inner surface.

  • Mite Introduction: A known number of adult mites are introduced into the treated vial.

  • Incubation and Assessment: The vial is sealed and held at controlled conditions. Mortality is assessed after a defined period (e.g., 24-48 hours).

  • Analysis: The LC50 value is determined by analyzing the mortality rates across a range of concentrations.

Mode of Action and Signaling Pathways

Understanding the mechanism by which an acaricide acts is crucial for development and resistance management. This compound and synthetic pesticides operate through distinct biochemical pathways.

This compound: Inhibition of Cytochrome P450

While the precise acaricidal mode of action for this compound is not fully elucidated, research points towards its interaction with the Cytochrome P450 (CYP450) monooxygenase system. Studies have shown that this compound acts as a mixed-type inhibitor of CYP1A1 and CYP1A2 enzymes.[12] These enzymes are critical for metabolizing foreign compounds (xenobiotics). By inhibiting these enzymes, this compound may disrupt essential metabolic processes within the mite, leading to toxicity. This mechanism differs from the common neurotoxic pathways targeted by many synthetic pesticides.

This compound This compound CYP450 Cytochrome P450 (e.g., CYP1A1) This compound->CYP450 Inhibits Metabolism Metabolism of Xenobiotics & Endobiotics CYP450->Metabolism Catalyzes Toxicity Cellular Toxicity & Death Metabolism->Toxicity Disruption leads to

Caption: this compound's proposed mechanism via Cytochrome P450 inhibition.

Synthetic Acaricides: Diverse Target Sites

Synthetic acaricides are classified by the Insecticide Resistance Action Committee (IRAC) based on their mode of action to aid in resistance management.[13][14] They target various essential physiological processes.

  • Nerve and Muscle Action: Many classic acaricides are neurotoxins.

    • Acetylcholinesterase (AChE) inhibitors (e.g., Organophosphates, Carbamates) cause paralysis by preventing the breakdown of the neurotransmitter acetylcholine.[15]

    • Sodium Channel Modulators (e.g., Pyrethroids) disrupt nerve function by keeping sodium channels open, leading to repetitive nerve firing and paralysis.[15][16]

  • Mitochondrial Respiration: Several modern acaricides target energy production.

    • Mitochondrial Electron Transport Inhibitors (METIs) (e.g., Bifenazate, Pyridaben) block the electron transport chain, halting ATP production.[13][16]

    • ATP Synthase Inhibitors (e.g., Propargite) directly inhibit the enzyme responsible for synthesizing ATP.[13]

  • Growth and Development: Some compounds interfere with the mite's life cycle.

    • Chitin Biosynthesis Inhibitors prevent the formation of the exoskeleton, which is fatal during molting.[16]

    • Lipid Biosynthesis Inhibitors (e.g., Spiromesifen) disrupt the production of essential lipids.[16]

cluster_neuro Nerve & Muscle Targets cluster_resp Respiration Targets (Mitochondria) cluster_growth Growth & Development Targets AChE Acetylcholinesterase (AChE) Result Mite Paralysis & Death AChE->Result NaChannel Voltage-Gated Sodium Channels NaChannel->Result METI Electron Transport Chain (METI) METI->Result ATPSynthase ATP Synthase ATPSynthase->Result Chitin Chitin Biosynthesis Chitin->Result Lipid Lipid Biosynthesis Lipid->Result Pesticides Synthetic Acaricides Pesticides->AChE Inhibit/ Disrupt Pesticides->NaChannel Inhibit/ Disrupt Pesticides->METI Inhibit/ Disrupt Pesticides->ATPSynthase Inhibit/ Disrupt Pesticides->Chitin Inhibit/ Disrupt Pesticides->Lipid Inhibit/ Disrupt

Caption: Major target sites for various classes of synthetic acaricides.

References

Replicating In Vivo Anti-inflammatory Effects of Apiole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of apiole and its structural isomer, dillthis compound, with other phenylpropanoids and a standard non-steroidal anti-inflammatory drug (NSAID). This document summarizes key experimental data, details replicable protocols, and visualizes relevant biological pathways and workflows to aid in the design and interpretation of future studies.

While direct published in vivo studies on the anti-inflammatory properties of this compound (1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene) are limited, significant research has been conducted on its closely related isomer, dillthis compound (1-allyl-2,3-dimethoxy-4,5-methylenedioxybenzene). Given their structural similarity, this guide will focus on the established in vivo anti-inflammatory effects of dillthis compound as a proxy for this compound, alongside a comparative analysis of other relevant phenylpropanoids, eugenol and anethole, and the well-documented NSAID, indomethacin.

Comparative Analysis of Anti-inflammatory Activity

The most common animal model to evaluate the acute anti-inflammatory potential of compounds is the carrageenan-induced paw edema test in rodents. This model allows for the quantification of a compound's ability to reduce swelling over time. The following tables summarize the available quantitative data for dillthis compound and its comparators in this model.

Table 1: Comparison of Edema Inhibition in Carrageenan-Induced Rat Paw Edema

CompoundDose (mg/kg)Administration RouteTime Post-CarrageenanEdema Inhibition (%)Reference
Dillthis compound 50Oral3 hours35.1[1]
100Oral3 hours46.2[1]
Eugenol 200Oral4 hoursSignificant Reduction[2]
400Oral4 hoursSignificant Reduction[2]
Anethole 3Oral1-4 hours43 (AUC)[3]
10Oral1-4 hours31 (AUC)[3]
30Oral1-4 hours42 (AUC)[3]
Indomethacin 10Oral3 hours91.1[4]
10Intraperitoneal4 hours54[5]

AUC: Area Under the Curve, representing the overall anti-inflammatory effect over the measured time period.

Table 2: Effects on Inflammatory Mediators

CompoundModelKey FindingsReference
Dillthis compound Carrageenan-induced paw edema (rat)Moderate anti-phlogistic properties.[1]
Eugenol LPS-induced lung injury (mouse)Reduced TNF-α and IL-6 levels. Inhibited myeloperoxidase (MPO) activity.[2][6]
Anethole Carrageenan-induced pleurisy (rat)Reduced nitric oxide (NO) and prostaglandin E2 (PGE2) levels. Did not significantly alter TNF-α or IL-1β levels. Inhibited MPO activity in croton oil-induced ear edema.[7]
LPS-induced acute lung injury (mouse)Decreased TNF-α and NO levels.[8]
Indomethacin Carrageenan-induced paw edema (rat)Inhibited prostaglandin E2 release.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are protocols for the key in vivo inflammation models and biochemical assays cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds (Dillthis compound, Eugenol, Anethole, Indomethacin) dissolved in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Fast animals overnight with free access to water.

  • Administer the test compounds or vehicle orally or intraperitoneally at the desired doses.

  • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition using the following formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the average paw volume of the treated group and Vc is the average paw volume of the control group.

Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to study systemic inflammation and the effect of compounds on cytokine production.

Materials:

  • Male BALB/c mice (20-25 g)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Acclimatize animals for at least one week.

  • Administer the test compounds or vehicle via the desired route.

  • One hour later, inject LPS intraperitoneally at a dose of 1-5 mg/kg.

  • At a specified time point (e.g., 1.5 hours for TNF-α peak, 3-6 hours for IL-6 peak), collect blood samples via cardiac puncture under anesthesia.

  • Separate plasma or serum and store at -80°C until analysis.

  • Quantify TNF-α and IL-6 levels using specific ELISA kits according to the manufacturer's instructions.

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found in neutrophils, and its activity in tissue is an indicator of neutrophil infiltration, a hallmark of inflammation.

Materials:

  • Inflamed paw tissue

  • Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)

  • O-dianisidine dihydrochloride

  • Hydrogen peroxide

  • Spectrophotometer

Procedure:

  • Excise the inflamed paw tissue at the end of the experiment.

  • Homogenize the tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • In a 96-well plate, add the supernatant, O-dianisidine dihydrochloride solution, and hydrogen peroxide.

  • Measure the change in absorbance at 450-460 nm over time.

  • MPO activity is expressed as units per gram of tissue.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate a key signaling pathway in inflammation and a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis animal_acclimatization Animal Acclimatization compound_prep Compound Preparation compound_admin Compound Administration compound_prep->compound_admin inflammation_induction Inflammation Induction (Carrageenan or LPS) compound_admin->inflammation_induction paw_edema Paw Edema Measurement inflammation_induction->paw_edema blood_collection Blood/Tissue Collection inflammation_induction->blood_collection data_analysis Data Analysis paw_edema->data_analysis biochemical_assays Biochemical Assays (Cytokines, MPO) blood_collection->biochemical_assays biochemical_assays->data_analysis

Experimental Workflow for In Vivo Anti-inflammatory Assays

The anti-inflammatory effects of many phenylpropanoids are thought to be mediated, in part, through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the expression of pro-inflammatory genes.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Carrageenan Carrageenan Carrageenan->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases This compound This compound/ Dillthis compound This compound->IKK Inhibits Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Pro_inflammatory_genes Induces Transcription

Simplified NF-κB Signaling Pathway in Inflammation

This guide serves as a foundational resource for researchers aiming to investigate or replicate the anti-inflammatory effects of this compound and related compounds. The provided data and protocols offer a framework for designing rigorous, comparative in vivo studies. Future research should focus on directly evaluating the anti-inflammatory properties of this compound to confirm if its activity mirrors that of its isomer, dillthis compound.

References

Safety Operating Guide

Proper Disposal Procedures for Apiole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper handling and disposal of apiole, a compound found in celery, parsley seeds, and the essential oil of parsley.[1] Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Identification and Safety Summary

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] It is imperative to handle this substance with care and to prevent its release into the environment.[2]

Quantitative Data and Hazard Information

IdentifierValueReference
CAS Number 523-80-8[2][3][4]
Molecular Formula C12H14O4[2][3][4]
Molecular Weight 222.24 g/mol [2][3]
GHS Hazard Statements H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects[2]
GHS Precautionary Statements P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P273: Avoid release to the environment.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant.[2]

Standard Operating Procedure for this compound Disposal

Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local environmental regulations.[2][5] Never dispose of this compound down the drain or in the regular trash.[6][7][8]

1. Waste Collection:

  • Container: Collect this compound waste in a dedicated, properly labeled, leak-proof container.[7][9] The container must be made of a material compatible with this compound.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."

  • Storage: Keep the waste container tightly sealed when not in use.[2][7][9] Store it in a cool, well-ventilated, and designated hazardous waste storage area away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[2]

2. Disposal Pathway:

  • All this compound waste must be disposed of through an approved hazardous waste management company or a licensed waste disposal plant.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[7]

Experimental Protocol: Accidental Spill Cleanup

In the event of an this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Personal Protective Equipment (PPE):

  • Before addressing a spill, ensure you are wearing appropriate PPE, including:

    • Safety goggles or a face shield

    • Chemical-resistant gloves

    • A lab coat or protective suit

    • Closed-toe shoes

2. Spill Containment and Cleanup Methodology:

  • Ventilation: Ensure the area is well-ventilated.[2]

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like dry sand, vermiculite, or diatomaceous earth to prevent it from spreading.[10][11]

  • Absorption: Gently cover and absorb the spilled material with the absorbent.[10]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area and any contaminated equipment thoroughly.[2] Surfaces can be decontaminated by scrubbing with alcohol.[2]

  • Disposal: All materials used for the cleanup, including gloves, absorbent materials, and cloths, must be placed in the hazardous waste container and disposed of according to the procedures outlined above.[12]

Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process and procedural flow for the safe management and disposal of this compound waste in a laboratory setting.

ApioleDisposalWorkflow start This compound Waste Generated decision_spill Accidental Spill? start->decision_spill spill_protocol Execute Spill Cleanup Protocol (Contain, Absorb, Collect) decision_spill->spill_protocol  Yes routine_collection Collect in Designated Hazardous Waste Container decision_spill->routine_collection No storage Store in Cool, Ventilated, Designated Area spill_protocol->storage Post-Cleanup label_waste Ensure Container is Sealed and Properly Labeled routine_collection->label_waste label_waste->storage disposal_pickup Arrange for Pickup by Licensed Waste Disposal Service storage->disposal_pickup end Disposal Complete disposal_pickup->end

Caption: Workflow for this compound Waste Handling and Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.